molecular formula C3H4ClFN2S B1314805 5-Fluorothiazol-2-amine hydrochloride CAS No. 745053-64-9

5-Fluorothiazol-2-amine hydrochloride

カタログ番号: B1314805
CAS番号: 745053-64-9
分子量: 154.59 g/mol
InChIキー: HUXNGTYNEWXYDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluorothiazol-2-amine hydrochloride ( 745053-64-9) is a high-purity fluorinated heterocyclic building block of molecular formula C 3 H 4 ClFN 2 S and molecular weight 154.59 g/mol . Supplied as a white to off-white crystalline powder , this compound is characterized by a melting point of 138-143 °C . Its hydrochloride salt form enhances stability and solubility, making it a versatile intermediate for synthetic chemistry . This compound serves as a critical precursor in medicinal chemistry for the synthesis of novel pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators targeting infectious diseases and metabolic disorders . Its unique thiazole core, functionalized with a fluorine atom and an amine group, is also valuable in agrochemical research for developing compounds with pesticidal and herbicidal properties . Furthermore, it finds applications in material science for the creation of functionalized polymers and coatings . Handling and Safety: This reagent is classified with the signal word "Warning" and carries hazard statements H302, H312, H315, H319, H332, and H335, indicating that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation . Safe handling requires the use of personal protective equipment and operating only in a well-ventilated area . For storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place, ideally under an inert atmosphere (nitrogen or argon) at 2-8°C . Disclaimer: This product is intended and sold for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or animal use. Buyers assume full responsibility for ensuring all handling and usage comply with their local and applicable laws and regulations .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

5-fluoro-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FN2S.ClH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXNGTYNEWXYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474496
Record name 5-fluorothiazol-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745053-64-9
Record name 5-fluorothiazol-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1,3-thiazol-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Fluorothiazol-2-amine Hydrochloride: A Technical Overview of Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the fundamental physicochemical properties of 5-Fluorothiazol-2-amine hydrochloride. This compound belongs to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active molecules.[1][2] Information on this specific molecule is primarily available from chemical suppliers, indicating its role as a chemical intermediate or building block in synthetic chemistry.[3]

Detailed experimental data regarding its biological activity, such as specific signaling pathway modulation, is not extensively documented in publicly available literature. However, the broader class of 2-aminothiazole derivatives is known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[2][4]

Physicochemical Properties

The following tables summarize the key identification and physical properties of this compound. This data is compiled from various chemical suppliers and databases.

Table 1: Compound Identification

IdentifierValueReference
Chemical Name This compound[3][5][6]
Synonyms 2-Amino-5-fluorothiazole hydrochloride, 5-Fluoro-1,3-thiazol-2-amine hydrochloride[6][7]
CAS Number 745053-64-9[3][5][7][8]
Molecular Formula C₃H₄ClFN₂S[3][5][7]
Molecular Weight 154.59 g/mol [5][7]

Table 2: Physical and Chemical Properties

PropertyValueNotesReference
Melting Point 138-143 °C[7]
Purity ≥95% - 97%Varies by supplier.[3][7]
Solubility Soluble in DMSO and ethanol.General solubility for related compounds; specific quantitative data is not available.[9]
Stability Moisture sensitive.[7]
Storage Store in a cool, dry place under an inert atmosphere.Recommended storage conditions.[3][10]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the public domain. However, a generalized protocol for the synthesis of 2-aminothiazole derivatives, the Hantzsch Thiazole Synthesis, is a widely established method.[11]

Generalized Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic method for preparing thiazole derivatives, which involves the condensation reaction between an α-haloketone and a thiourea or thioamide.[11]

Materials:

  • An appropriate α-halocarbonyl compound

  • Thiourea

  • Ethanol (or other suitable solvent)

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: Dissolve the α-halocarbonyl compound (1 equivalent) and thiourea (1 equivalent) in a suitable solvent, such as ethanol, in a round-bottom flask.

  • Reflux: Heat the reaction mixture to reflux. The reaction progress is typically monitored using Thin Layer Chromatography (TLC).[11]

  • Neutralization: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.[11]

  • Precipitation: Slowly neutralize the mixture with a saturated solution of sodium bicarbonate. The product is expected to precipitate out of the solution.[11]

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure 2-aminothiazole derivative.[11]

  • Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[11]

Diagrams and Workflows

As specific signaling pathways for this compound are not documented, the following diagrams illustrate generalized workflows relevant to its synthesis and characterization as a chemical intermediate.

G Figure 1. Generalized Hantzsch Synthesis Workflow start Start Materials (α-Haloketone, Thiourea) dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve reflux Heat to Reflux (Monitor by TLC) dissolve->reflux cool Cool to Room Temp. reflux->cool neutralize Neutralize (e.g., NaHCO₃) cool->neutralize precipitate Precipitation of Product neutralize->precipitate filter Vacuum Filtration & Washing precipitate->filter purify Purification (Recrystallization) filter->purify product Pure 2-Aminothiazole Product purify->product

Figure 1. Generalized Hantzsch Synthesis Workflow

G Figure 2. Physicochemical Characterization Workflow cluster_structure Structural Elucidation cluster_properties Property Determination sample Purified Compound (5-Fluorothiazol-2-amine HCl) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr mp Melting Point Analysis sample->mp purity Purity Analysis (e.g., HPLC, LC-MS) sample->purity ms Mass Spectrometry (Confirm MW) report Data Compilation & Report nmr->report ir IR Spectroscopy (Functional Groups) ms->report ir->report sol Solubility Testing mp->report pka pKa Measurement sol->report pka->report purity->report

Figure 2. Physicochemical Characterization Workflow

References

An In-depth Technical Guide to 5-Fluorothiazol-2-amine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluorothiazol-2-amine hydrochloride (CAS Number: 745053-64-9) is a fluorinated heterocyclic amine that has garnered significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a fluorine atom and a reactive amino group on the thiazole scaffold, make it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, suppliers, and its emerging role in the development of targeted therapeutics, with a focus on its application in the synthesis of kinase inhibitors.

Chemical and Physical Properties

This compound is a stable salt, which enhances its solubility and ease of handling in a laboratory setting.[1] The key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 745053-64-9[1][2][3][4]
Molecular Formula C₃H₄ClFN₂S[3][4]
Molecular Weight 154.59 g/mol [4]
Appearance Typically a powder
Purity Commercially available in purities of 95% or higher[3]
Storage Store in a cool, dry place under an inert atmosphere, typically at 2-8°C
Solubility The hydrochloride salt form enhances water solubility[1]
Sensitivity Moisture sensitive[5]

Suppliers

This compound is available from several chemical suppliers, catering to research and development needs. Notable suppliers include:

SupplierWebsite
Bide Pharmatech Ltd.[3]
FINETECH INDUSTRY LIMITED[4]
Tetrahedron[2]
Capot Chemical Co., Ltd.[6]
Ambeed[7]
BLD Pharm
CymitQuimica[1]
Sigma-Aldrich

Experimental Protocols: Synthesis of this compound

A practical and scalable synthesis for this compound has been developed, with the key step involving the introduction of fluorine to a protected 2-aminothiazole precursor. The following is a summary of a reported experimental protocol.

Overall Synthetic Scheme:

G cluster_0 Step 1: Protection cluster_1 Step 2: Fluorination cluster_2 Step 3: Deprotection 2-Aminothiazole 2-Aminothiazole Protected_Thiazole 2-(tert-butoxycarbonylamino)thiazole 2-Aminothiazole->Protected_Thiazole DMAP, THF Boc_Anhydride Boc Anhydride Boc_Anhydride->Protected_Thiazole Protected_Thiazole_2 2-(tert-butoxycarbonylamino)thiazole Fluorinated_Intermediate 2-(tert-butoxycarbonylamino)-5-fluorothiazole Protected_Thiazole_2->Fluorinated_Intermediate THF, -78 °C Fluorinating_Agent n-BuLi, NFSi Fluorinating_Agent->Fluorinated_Intermediate Fluorinated_Intermediate_2 2-(tert-butoxycarbonylamino)-5-fluorothiazole Final_Product This compound Fluorinated_Intermediate_2->Final_Product Dioxane HCl_gas HCl gas HCl_gas->Final_Product

Caption: Synthetic workflow for this compound.

Materials and Reagents:

  • 2-Aminothiazole

  • Di-tert-butyl dicarbonate (Boc Anhydride)

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • N-Fluorobenzenesulfonimide (NFSi)

  • Hydrochloric acid (gas)

  • Dioxane

Procedure:

  • Protection of the Amino Group: 2-Aminothiazole is reacted with di-tert-butyl dicarbonate in the presence of a catalytic amount of DMAP in THF to yield 2-(tert-butoxycarbonylamino)thiazole. This step protects the amino group for the subsequent fluorination reaction.

  • Fluorination: The protected thiazole is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C). It is then treated with n-butyllithium to deprotonate the thiazole ring, followed by the addition of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSi). This introduces the fluorine atom at the 5-position of the thiazole ring.

  • Deprotection: The resulting 2-(tert-butoxycarbonylamino)-5-fluorothiazole is treated with hydrochloric acid gas in a solvent like dioxane to remove the Boc protecting group, yielding the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.

Role as a Building Block for Kinase Inhibitors:

A significant application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-aminothiazole core can be elaborated to create potent and selective kinase inhibitors.

Specifically, derivatives of 2-aminothiazole have been investigated as inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[8][9][10][11][12] GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, and its inhibition is a therapeutic strategy for conditions such as Alzheimer's disease, bipolar disorder, and some cancers.

Illustrative Synthetic Application:

The following diagram illustrates a generalized workflow for the synthesis of a hypothetical GSK-3 inhibitor using this compound as a starting material.

G Start 5-Fluorothiazol-2-amine hydrochloride Amide_Formation Amide Bond Formation Start->Amide_Formation Coupling_Partner Carboxylic Acid or Acyl Chloride (R-COOH) Coupling_Partner->Amide_Formation Intermediate N-(5-fluorothiazol-2-yl)amide Intermediate Amide_Formation->Intermediate Further_Modification Further Functionalization (e.g., Suzuki Coupling) Intermediate->Further_Modification Final_Inhibitor GSK-3 Inhibitor Further_Modification->Final_Inhibitor

Caption: Generalized workflow for GSK-3 inhibitor synthesis.

Potential Signaling Pathway Involvement

As a precursor for GSK-3 inhibitors, compounds derived from this compound are expected to modulate signaling pathways regulated by GSK-3. One of the most well-characterized pathways involving GSK-3 is the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and adult tissue homeostasis.

In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of target genes.

The diagram below illustrates this signaling pathway and the inhibitory action of a GSK-3 inhibitor.

G cluster_0 Wnt Signaling Pathway cluster_1 Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3 GSK-3 Dishevelled->GSK3 Inhibits Beta_Catenin β-catenin GSK3->Beta_Catenin Phosphorylates Degradation Proteasomal Degradation Beta_Catenin->Degradation Leads to Nucleus Nucleus Beta_Catenin->Nucleus Translocates TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates GSK3_Inhibitor GSK-3 Inhibitor (Derived from 5-FT-2-amine) GSK3_Inhibitor->GSK3 Inhibits Beta_Catenin_Nuc β-catenin Beta_Catenin_Nuc->TCF_LEF Binds

Caption: Wnt/β-catenin pathway and GSK-3 inhibition.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds in drug discovery. Its straightforward synthesis and the biological significance of the 2-aminothiazole scaffold make it an attractive starting material for the development of targeted therapeutics, particularly kinase inhibitors. The information provided in this guide serves as a comprehensive resource for researchers and professionals in the pharmaceutical sciences, facilitating the exploration of this compound's potential in developing next-generation medicines.

References

An In-depth Technical Guide to 5-Fluorothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Fluorothiazol-2-amine hydrochloride, a key intermediate in medicinal chemistry and drug discovery.

Core Molecular Data

This compound is a fluorinated heterocyclic compound with significant potential in the synthesis of bioactive molecules. Its fundamental properties are summarized below.

PropertyValueSource
Chemical Name This compound[1][2][3][4]
CAS Number 745053-64-9[1][2][3][4]
Molecular Formula C₃H₄ClFN₂S[1][3][4]
Molecular Weight 154.59 g/mol [1][2][3]
Purity Typically ≥95%[4]
Appearance Solid (Appearance not consistently reported)
Storage Store in a cool, dry place with sealing.[4]

Molecular Structure

The molecular structure of this compound consists of a five-membered thiazole ring, substituted with a fluorine atom at the 5-position and an amino group at the 2-position. The hydrochloride salt is formed with the amino group.

Molecular structure of this compound.

Experimental Protocols

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Method)

This method involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of a 5-fluoro derivative, a suitable fluorinated α-halocarbonyl compound would be required.

Materials and Reagents:

  • A suitable α-halo-fluorinated carbonyl precursor

  • Thiourea

  • Ethanol or another suitable solvent

  • Sodium bicarbonate or other base for neutralization

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate for drying

Procedure:

  • Reaction Setup: The α-halo-fluorinated carbonyl compound and a stoichiometric equivalent of thiourea are dissolved in ethanol in a round-bottom flask.

  • Reflux: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water.

  • Neutralization and Extraction: The aqueous solution is neutralized with a base such as sodium bicarbonate. The product is then extracted with an organic solvent like ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 2-amino-5-fluorothiazole can be purified by column chromatography or recrystallization.

  • Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the fluorine substituent.

  • Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S, Cl, F).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants α-halo-fluorinated carbonyl + Thiourea Reaction Hantzsch Thiazole Synthesis (Condensation & Cyclization) Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Salt_Formation Treatment with HCl Purification->Salt_Formation Final_Product This compound Salt_Formation->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR MS Mass Spectrometry Final_Product->MS EA Elemental Analysis Final_Product->EA

General workflow for synthesis and characterization.

References

An In-depth Technical Guide to the Synthesis of 5-Fluorothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathway for 5-Fluorothiazol-2-amine hydrochloride, a key building block in the development of various pharmaceutical compounds. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, precursor information, and quantitative data analysis.

Introduction

This compound has been identified as a significant intermediate in the synthesis of a number of herbicides and, more recently, has garnered attention in medicinal chemistry. This guide focuses on a practical and scalable synthesis route, notable for its avoidance of chromatographic purification, making it suitable for multikilogram production. The key transformation in this synthesis involves the introduction of a fluorine atom at the 5-position of the thiazole ring.

Core Synthesis Pathway

The most effective reported synthesis of this compound commences with the readily available precursor, 2-aminothiazole. The overall process involves protection of the amino group, a directed fluorination step, and subsequent deprotection to yield the final hydrochloride salt. This pathway has demonstrated an overall yield of 35%.[1]

Diagram of the Core Synthesis Pathway:

G A 2-Aminothiazole B 2-(tert-Butoxycarbonylamino)thiazole A->B Boc₂O, Et₃N C Dilithiated Intermediate B->C n-BuLi, THF D 2-(tert-Butoxycarbonylamino)-5-fluorothiazole C->D N-Fluorobenzenesulfonimide E This compound D->E HCl (gas), Dioxane

Caption: Synthesis of this compound.

Precursors and Reagents

The successful synthesis of this compound relies on a specific set of precursors and reagents. The primary starting material and key reagents for each step are outlined below.

Step Precursor/Intermediate Key Reagents Function
1. Protection 2-AminothiazoleDi-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N)Protection of the 2-amino group
2. Lithiation 2-(tert-Butoxycarbonylamino)thiazolen-Butyllithium (n-BuLi), Tetrahydrofuran (THF)Formation of the dilithiated intermediate
3. Fluorination Dilithiated IntermediateN-FluorobenzenesulfonimideIntroduction of the fluorine atom at the 5-position
4. Deprotection 2-(tert-Butoxycarbonylamino)-5-fluorothiazoleHydrogen chloride (gas), DioxaneRemoval of the Boc protecting group and formation of the hydrochloride salt

Experimental Protocols

The following protocols are detailed for the key transformations in the synthesis of this compound.

Step 1: Synthesis of 2-(tert-Butoxycarbonylamino)thiazole

This initial step involves the protection of the amino group of 2-aminothiazole to prevent side reactions in subsequent steps.

  • Procedure: To a solution of 2-aminothiazole in a suitable aprotic solvent, add triethylamine followed by the dropwise addition of di-tert-butyl dicarbonate. The reaction mixture is stirred at ambient temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is typically concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of 2-(tert-Butoxycarbonylamino)-5-fluorothiazole

This crucial step introduces the fluorine atom onto the thiazole ring.

  • Procedure: A solution of 2-(tert-butoxycarbonylamino)thiazole in anhydrous tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C). Two equivalents of n-butyllithium are then added dropwise to form the dilithiated intermediate. Subsequently, a solution of N-fluorobenzenesulfonimide in THF is added to the reaction mixture.

  • Work-up: The reaction is quenched with a suitable reagent, and the mixture is allowed to warm to room temperature. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 3: Synthesis of this compound

The final step involves the deprotection of the amino group and the formation of the hydrochloride salt.

  • Procedure: Hydrogen chloride gas is bubbled through a stirred solution of 2-(tert-butoxycarbonylamino)-5-fluorothiazole (1.21 kg, 5.54 mol) in dioxane (7.2 L) for 5 hours, while maintaining the reaction temperature below 35 °C.[1]

  • Work-up: The solution is stirred at ambient temperature overnight. Diethyl ether (12 L) is then added to precipitate the product.[1] The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Overall Yield (%) Physical Appearance
This compoundC₃H₄ClFN₂S154.6035Not specified

Alternative Synthetic Approaches

Several other synthetic routes have been explored with limited success. These include:

  • Balz-Schiemann fluorodediazoniation of 2-acetamido-5-aminothiazole.[1]

  • Direct formation of the 2-amino-5-fluorothiazole ring system via the condensation of chlorofluoroacetaldehyde hydrate with thiourea.[1]

These alternative pathways either failed to produce the desired product or resulted in very low yields, highlighting the superiority of the presented synthesis route for practical, large-scale applications.

Workflow for Alternative Synthetic Approaches:

G cluster_0 Balz-Schiemann Route cluster_1 Direct Condensation Route A 2-Acetamido-5-aminothiazole B Diazonium Salt A->B NaNO₂, HBF₄ C 5-Fluorothiazol-2-acetamide B->C Heat D Chlorofluoroacetaldehyde Hydrate F 2-Amino-5-fluorothiazole D->F E Thiourea E->F

Caption: Unsuccessful or Limited Success Synthetic Routes.

Conclusion

The synthesis of this compound via the protection, fluorination, and deprotection of 2-aminothiazole represents a robust and scalable method. The key to this successful synthesis is the use of N-fluorobenzenesulfonimide for the fluorination of the dilithiated intermediate. This process, which avoids the need for chromatographic purification, is well-suited for industrial production. The detailed protocols and data presented in this guide are intended to support researchers and developers in the efficient synthesis of this valuable chemical intermediate.

References

Spectroscopic Characterization of 5-Fluorothiazol-2-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 5-Fluorothiazol-2-amine hydrochloride (CAS: 745053-64-9). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

  • Chemical Name: this compound[1][2]

  • Molecular Formula: C₃H₄ClFN₂S[1]

  • Molecular Weight: 154.59 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known chemical structure and spectral data of similar thiazole derivatives.

NMR Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
¹H NMR
H-47.0 - 7.5DoubletJHF ≈ 2-4Thiazole ring proton
NH₂8.0 - 9.0Broad Singlet-Amino group protons
¹³C NMR
C-2165 - 170DoubletJCF ≈ 10-15Carbon bearing the amino group
C-4120 - 125DoubletJCF ≈ 20-25Methine carbon on the thiazole ring
C-5150 - 155DoubletJCF ≈ 250-300Carbon bearing the fluorine atom
¹⁹F NMR
F-5-110 to -130DoubletJFH ≈ 2-4Fluorine on the thiazole ring

Note: Predicted chemical shifts are relative to standard references (TMS for ¹H and ¹³C NMR). The solvent used for analysis (e.g., DMSO-d₆, D₂O) will influence the chemical shifts, particularly for the exchangeable amine protons.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3200Strong, BroadN-H StretchPrimary Amine (NH₂)
3100 - 3000MediumC-H StretchAromatic C-H
1640 - 1600StrongN-H BendPrimary Amine (NH₂)
1580 - 1550MediumC=N StretchThiazole Ring
1450 - 1400MediumC=C StretchThiazole Ring
1150 - 1050StrongC-F StretchAryl-Fluoride
850 - 750MediumC-S StretchThiazole Ring
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Ion
118.01100[M-Cl-H]⁺ (Molecular ion of the free base)
91.00Variable[C₂H₂FN]⁺
75.98Variable[C₂H₂NS]⁺

Note: The mass spectrum is predicted for the free base after the loss of HCl. The fragmentation pattern will depend on the ionization technique used (e.g., ESI, EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard techniques for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 64-256 scans.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC). Acquire data in positive ion mode.

    • EI-MS: Introduce the sample via a direct insertion probe or gas chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For HRMS data, calculate the elemental composition of the observed ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 5-Fluorothiazol-2-amine Hydrochloride Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Comprehensive Report Purity_Assessment->Final_Report

Caption: Workflow for the spectroscopic characterization of small molecules.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and outlines the methodologies for their experimental determination. Researchers are encouraged to use this information as a starting point for their analytical work, keeping in mind that actual experimental data may vary depending on the specific conditions and instrumentation used.

References

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 5-Fluorothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs, including the kinase inhibitor Dasatinib. Its synthetic tractability and ability to engage in key hydrogen bonding interactions have made it a cornerstone in the design of novel therapeutic agents. The introduction of a fluorine atom at the 5-position of the thiazole ring, as seen in 5-Fluorothiazol-2-amine hydrochloride, offers a unique opportunity to modulate the electronic properties, metabolic stability, and binding affinity of derivative compounds. This technical guide explores the potential applications of this compound in medicinal chemistry, providing a comprehensive overview of its synthetic utility, biological activities, and the signaling pathways it can modulate.

Synthetic Strategies and Derivatization

This compound serves as a versatile building block for the synthesis of a diverse array of bioactive molecules. The primary amino group at the 2-position is a key handle for derivatization, most commonly through acylation or reductive amination reactions.

General Protocol for N-Acylation of 5-Fluorothiazol-2-amine

A common synthetic route involves the acylation of the 2-amino group with a carboxylic acid or its activated derivative (e.g., acid chloride, acid anhydride) to form an amide linkage. This approach is fundamental to the synthesis of many kinase inhibitors and other targeted therapies.

Experimental Protocol: N-Acylation

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Acylating Agent: Slowly add the desired carboxylic acid chloride or anhydride (1-1.2 equivalents) to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-acylated 5-fluorothiazol-2-amine derivative.

Key Biological Activities and Therapeutic Targets

Derivatives of 5-Fluorothiazol-2-amine have shown promise in several therapeutic areas, most notably in oncology and infectious diseases. The fluorine substituent can enhance the binding affinity and selectivity of these compounds for their biological targets.

Anticancer Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of anticancer agents, particularly kinase inhibitors. The strategic placement of a fluorine atom at the 5-position can lead to potent and selective inhibition of key oncogenic kinases.

PI3K/Akt/mTOR Pathway Inhibition:

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Several 2-aminothiazole derivatives have been identified as potent inhibitors of PI3Kα.

.

PI3K_Akt_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 5-Fluorothiazol-2-amine Derivative Inhibitor->PI3K Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition.

KPNB1 Inhibition and Disruption of Nuclear Import:

Karyopherin β1 (KPNB1), also known as importin β1, is a key mediator of nuclear protein import. Its overexpression has been linked to various cancers, promoting cell proliferation and inhibiting apoptosis. A notable derivative, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, has demonstrated potent inhibitory effects on KPNB1.[1] Inhibition of KPNB1 disrupts the nuclear import of crucial oncogenic proteins, leading to cell cycle arrest and apoptosis.[2][3][4]

.

KPNB1_Inhibition_Workflow Inhibitor 5-Fluorothiazol-2-amine Derivative KPNB1 KPNB1 Inhibitor->KPNB1 Inhibition NuclearImport Nuclear Import KPNB1->NuclearImport Mediates Cargo Oncogenic Cargo Proteins (e.g., c-Myc, NF-κB) Cargo->NuclearImport CytosolicAccumulation Cytosolic Accumulation of Cargo Proteins NuclearImport->CytosolicAccumulation Blocked Proteostasis Disruption of Proteostasis CytosolicAccumulation->Proteostasis Apoptosis Apoptosis Proteostasis->Apoptosis MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 AddCompound Add Test Compound & Controls Incubate1->AddCompound Incubate2 Incubate 48-72 hours AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4 hours AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO ReadAbsorbance Read Absorbance at 570 nm AddDMSO->ReadAbsorbance AnalyzeData Calculate IC50 ReadAbsorbance->AnalyzeData

References

The Biological Versatility of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent synthetic accessibility and the capacity for straightforward structural modification have made it a cornerstone in the quest for novel drugs targeting a wide spectrum of diseases. This technical guide provides an in-depth exploration of the multifaceted biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details common experimental protocols, and illustrates the underlying molecular mechanisms and experimental workflows.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

2-aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a broad range of human cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways essential for tumor growth and survival.[1][2]

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of 2-aminothiazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Compound 27 HeLa (Cervical Cancer)1.6 ± 0.8 µM[1]
A549 (Lung Cancer)Strong antiproliferative activity[1]
Compound 20 H1299 (Lung Cancer)4.89 µM[2]
SHG-44 (Glioma)4.03 µM[2]
TH-39K562 (Leukemia)0.78 µM[2]
Compounds 23 and 24 HepG2 (Liver Cancer)0.51 mM and 0.57 mM[2]
PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[2]
Compound 17b MCF-7 (Breast Cancer)1.86 µM[4]
Amide-functionalized aminothiazole-benzazole analog 6b MCF-7 (Breast Cancer)17.2 ± 1.9 µM[1]
A549 (Lung Cancer)19.0 ± 3.2 µM[1]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast Cancer)0.8 µM[5][6]
Thiazole-amino acid hybrid 5ac A549, HeLa, MCF-74.57–6.71 μM[1]
Thiazole-amino acid hybrid 5ad A549, HeLa, MCF-73.68–8.51 μM[1]
Paeonol-2-aminothiazole-phenylsulfonyl derivativesVarious cancer cell linesPotent cytotoxic effects[5][6]
2-aminobenzothiazole derivative 13 HCT116 (Colon), A549 (Lung), A375 (Melanoma)6.43, 9.62, 8.07 µM[7]
2-aminobenzothiazole-TZD hybrid 20 HepG2 (Liver), HCT-116 (Colon), MCF-7 (Breast)9.99, 7.44, 8.27 µM[7]
Mechanisms of Anticancer Action

Apoptosis Induction: A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis.[1][4] This is often achieved by modulating the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][2][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death.[1][4]

cluster_0 2-Aminothiazole Derivative Action cluster_1 Cellular Response 2-Aminothiazole_Derivative 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) 2-Aminothiazole_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 2-Aminothiazole_Derivative->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Apoptosis induction by 2-aminothiazole derivatives.

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can halt cancer cell proliferation by arresting the cell cycle at various checkpoints, most commonly the G0/G1 or G2/M phases.[1] This prevents the cancer cells from progressing through the necessary stages of division.

G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Arrest Cell Cycle Arrest Arrest->G1 G0/G1 Arrest Arrest->G2 G2/M Arrest 2-Aminothiazole_Derivative 2-Aminothiazole Derivative 2-Aminothiazole_Derivative->Arrest

Cell cycle arrest induced by 2-aminothiazole derivatives.

Kinase Inhibition: The 2-aminothiazole moiety is a key pharmacophore in several kinase inhibitors. For example, the FDA-approved anticancer drug Dasatinib contains a 2-aminothiazole core and functions as a multi-targeted tyrosine kinase inhibitor.[1] Novel derivatives have been shown to inhibit various kinases crucial for cancer progression, including VEGFR-2, PI3K, and anaplastic lymphoma kinase (ALK).[2][4][7]

Experimental Protocols for Anticancer Activity Evaluation

The assessment of the anticancer properties of 2-aminothiazole derivatives typically follows a standardized in vitro workflow.

Start Start: Cancer Cell Culture Seeding Cell Seeding (96-well plates) Start->Seeding Treatment Treatment with 2-Aminothiazole Derivatives (various concentrations) Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay Cell Viability/Proliferation Assay (e.g., MTT Assay) Incubation->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

General experimental workflow for anticancer evaluation.

MTT Assay Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

  • Cell Culture: Human cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[8]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are treated with various concentrations of the 2-aminothiazole derivatives and a positive control (a known anticancer drug) for a defined period (e.g., 48 or 72 hours).[8]

  • MTT Addition: Following treatment, an MTT solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.[8]

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[8]

  • IC50 Calculation: The percentage of cell viability is plotted against the compound concentration to generate a dose-response curve, from which the IC50 value is calculated.[8]

Antimicrobial Activity: Combating Pathogenic Microorganisms

2-aminothiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[9][10][11] Their structural versatility allows for the fine-tuning of their antimicrobial spectrum and potency.

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial activity of these compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents the visible growth of a microorganism. The following table presents the MIC values for selected 2-aminothiazole derivatives against various microbial strains.

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Piperazinyl derivative (121d)Staphylococcus aureus (MRSA)4[9]
Escherichia coli8[9]
Thiazolyl-thiourea (124)Staphylococcus aureus4 - 16[5][9]
Staphylococcus epidermidis4 - 16[5][9]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55)Mycobacterium tuberculosis0.008[9]
Thiourea derivative (3)Gram-positive cocci2 - 32[9]
Thiourea derivative (9)Gram-positive cocci2 - 32[9]
Derivative 117 (R1 = OCH3)Escherichia coliRemarkable efficacy[5]
Derivative 117 (R1 = CH3)Escherichia coliRemarkable efficacy[5]
Halogen derivative of thiourea 124 (3,4-dichlorophenyl)Staphylococcal speciesSupreme promising efficacy[5]
Halogen derivative of thiourea 124 (3-chloro-4-fluorophenyl)Staphylococcal speciesSupreme promising efficacy[5]
Mechanisms of Antimicrobial Action

The antimicrobial activity of 2-aminothiazole derivatives is attributed to their ability to interfere with essential microbial processes. Molecular docking studies have suggested that these compounds may act by inhibiting key enzymes involved in bacterial cell wall synthesis, such as MurB, or fungal cell membrane integrity, such as CYP51.[11]

Experimental Protocols for Antimicrobial Activity Evaluation

The broth microdilution method is a standard technique for determining the MIC of antimicrobial agents.

Start Start: Microbial Culture Inoculum Prepare Standardized Microbial Inoculum Start->Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum->Inoculation Serial_Dilution Serial Dilution of 2-Aminothiazole Derivatives in 96-well plates Serial_Dilution->Inoculation Incubation Incubation under Appropriate Conditions Inoculation->Incubation Observation Visual Observation for Microbial Growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination End End: Antimicrobial Potency MIC_Determination->End

General experimental workflow for antimicrobial evaluation.

Broth Microdilution Method Protocol:

  • Preparation of Microbial Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under conditions suitable for the growth of the microorganism (e.g., specific temperature and duration).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. 2-aminothiazole derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.

Quantitative Anti-inflammatory Activity Data

The in vitro anti-inflammatory activity of these compounds can be assessed through various assays, with the IC50 value indicating the concentration required for 50% inhibition of a specific inflammatory marker or process.

Compound/DerivativeAssayIC50 ValueReference
Thiazolyl derivative 188 COX-1 Inhibition1.00–6.34 μM[6]
COX-2 Inhibition0.09–0.71 μM[6]
Thiazolyl derivative 190 COX-1 Inhibition1.00–6.34 μM[6]
COX-2 Inhibition0.09–0.71 μM[6]
Thiazolyl derivative 191 COX-1 Inhibition1.00–6.34 μM[6]
COX-2 Inhibition0.09–0.71 μM[6]
Pyrimidinone-linked thiazole 4c Protein Denaturation InhibitionNotable activity[12]
Pyrimidinone-linked thiazole 4e Protein Denaturation InhibitionNotable activity[12]
Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 2-aminothiazole derivatives are believed to be mediated through the modulation of key inflammatory pathways. One of the central pathways in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which controls the expression of numerous pro-inflammatory genes. Inhibition of this pathway is a key target for anti-inflammatory drug development.

cluster_0 Inflammatory Stimuli cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Activation Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_dimer NF-κB Dimer (p50/p65) IkB->NFkB_dimer Releases NFkB_translocation NF-κB Translocation NFkB_dimer->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) NFkB_translocation->Gene_Expression 2-Aminothiazole_Derivative 2-Aminothiazole Derivative 2-Aminothiazole_Derivative->IKK Inhibits

Modulation of the NF-κB signaling pathway.
Experimental Protocols for Anti-inflammatory Activity Evaluation

A common in vitro assay to screen for anti-inflammatory potential is the inhibition of protein denaturation assay.

Start Start: Prepare Reagents Reaction_Mixture Prepare Reaction Mixture: BSA/Albumin + Test Compound Start->Reaction_Mixture Heating Heat to Induce Protein Denaturation Reaction_Mixture->Heating Cooling Cool the Mixture Heating->Cooling Absorbance Measure Absorbance (Turbidity) Cooling->Absorbance Calculation Calculate Percentage Inhibition Absorbance->Calculation Data_Analysis Data Analysis (IC50 Determination) Calculation->Data_Analysis End End: Anti-inflammatory Potential Data_Analysis->End

General experimental workflow for anti-inflammatory evaluation.

Inhibition of Protein Denaturation Assay Protocol:

  • Principle: Inflammation can lead to the denaturation of proteins. This assay measures the ability of a compound to inhibit heat-induced protein denaturation, using proteins like bovine serum albumin (BSA) or egg albumin.[13]

  • Procedure:

    • A reaction mixture containing the protein solution and various concentrations of the test compound is prepared.[13]

    • The mixture is heated to a specific temperature for a set time to induce denaturation.[13]

    • After cooling, the turbidity of the solution is measured using a spectrophotometer.[13]

    • The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with that of a control.[13]

    • The IC50 value is determined from the dose-response curve.[13]

Conclusion

The 2-aminothiazole scaffold represents a remarkably versatile platform for the design and development of novel therapeutic agents. The derivatives of this heterocyclic core exhibit a broad spectrum of biological activities, with significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. The continued exploration of the structure-activity relationships of 2-aminothiazole derivatives, coupled with a deeper understanding of their molecular mechanisms of action, will undoubtedly pave the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing this exciting area of medicinal chemistry.

References

In-Depth Technical Guide: Safety and Handling of 5-Fluorothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Fluorothiazol-2-amine hydrochloride (CAS No. 745053-64-9), a fluorinated thiazole derivative of interest in medicinal chemistry and pharmaceutical research.[1] Due to the potential biological activity of thiazole-containing compounds, stringent adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a solid, typically a powder, with a molecular weight of 154.59 g/mol .[2] While comprehensive data is limited, the hydrochloride salt form generally enhances water solubility.[1] It is also noted to be moisture-sensitive.[3]

PropertyValueReference
CAS Number 745053-64-9[1][2][4][5][6]
Molecular Formula C3H4ClFN2S[2][4][6]
Molecular Weight 154.59[2]
Melting Point 138-143 °C[3]
Appearance Powder[1]
Solubility Soluble in water (enhanced by hydrochloride salt form)[1]
Sensitivity Moisture sensitive[3]

Hazard Identification and GHS Classification

This compound is classified as hazardous. The following GHS pictograms and hazard statements are associated with this compound or structurally similar compounds.

PictogramGHS ClassificationHazard Statement(s)
Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Respiratory system) (Category 3)H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Note: This information is based on available data for this compound and related thiazole derivatives. A specific Safety Data Sheet (SDS) should be consulted for the most accurate and complete information.

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment should be worn at all times when handling this compound:

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles and a face shield if there is a splash hazard.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and additional protective clothing as necessary to prevent skin contact.
Respiratory Protection A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, if dust is generated, or if respiratory irritation is experienced.

Safe Handling and Storage Procedures

Handling:

  • Always handle this compound within a certified chemical fume hood to control airborne exposure.

  • Avoid direct contact with skin and eyes.

  • Prevent the formation of dust during handling.

  • Grounding and bonding of equipment may be necessary to prevent static discharge, which could ignite flammable vapors.

  • Use non-sparking tools when handling the powder.

  • Eating, drinking, and smoking are strictly prohibited in the handling area.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Given its moisture sensitivity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Clean-up: Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

While specific experimental protocols will vary depending on the research application, the following provides a general framework for the safe handling of this compound in a laboratory setting.

Protocol: Weighing and Preparing a Solution

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary materials: this compound, appropriate solvent, weighing paper, spatula, beaker, graduated cylinder, magnetic stir bar, and stir plate.

    • Don all required PPE as outlined in Section 3.

  • Weighing:

    • Place a piece of weighing paper on an analytical balance within the fume hood.

    • Tare the balance.

    • Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid creating dust.

    • Record the exact weight.

  • Solution Preparation:

    • Place the magnetic stir bar in the beaker.

    • Carefully transfer the weighed powder into the beaker.

    • Measure the required volume of solvent using a graduated cylinder.

    • Slowly add the solvent to the beaker containing the powder.

    • Place the beaker on the stir plate and begin stirring until the solid is completely dissolved.

    • Once dissolved, the solution can be used for the intended experiment.

  • Clean-up:

    • Dispose of the weighing paper and any other contaminated disposable materials in the designated hazardous waste container.

    • Clean all non-disposable equipment (spatula, beaker, etc.) with an appropriate solvent, followed by soap and water.

    • Wipe down the work surface within the fume hood.

    • Remove PPE and wash hands thoroughly.

Visualizations

Representative Synthetic Pathway

The following diagram illustrates a general synthetic route for 2-aminothiazole derivatives, which can be conceptually applied to the synthesis of this compound. The specific starting materials would be adapted for the desired 5-fluoro substitution.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_final_product Final Product start1 α-Haloketone (with 5-fluoro substitution) reaction Hantzsch Thiazole Synthesis start1->reaction start2 Thiourea start2->reaction product 5-Fluorothiazol-2-amine reaction->product Cyclization final_product 5-Fluorothiazol-2-amine Hydrochloride product->final_product Acidification (HCl)

Caption: General synthesis workflow for this compound.

Potential Biological Signaling Pathway Involvement

Thiazole derivatives have been investigated for their potential to modulate various biological pathways, including the NF-κB signaling pathway, which is crucial in inflammation and cell survival.[7][8][9][10] The diagram below illustrates a simplified overview of the canonical NF-κB signaling pathway.

G cluster_stimuli External Stimuli cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) receptor Receptor Activation stimuli->receptor IKK IKK Complex Activation receptor->IKK IkB IκB Phosphorylation and Degradation IKK->IkB NFkB_complex NF-κB/RelA/p50 Complex IkB->NFkB_complex Release NFkB_translocation NF-κB Translocation NFkB_complex->NFkB_translocation gene_transcription Target Gene Transcription (Inflammation, Cell Survival) NFkB_translocation->gene_transcription

Caption: Simplified canonical NF-κB signaling pathway.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment or the information provided in a specific Safety Data Sheet (SDS). Always consult the SDS for the most current and comprehensive safety information before handling any chemical.

References

Methodological & Application

Application Notes and Protocols for Amide Coupling Reactions Using 5-Fluorothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the amide coupling of 5-Fluorothiazol-2-amine hydrochloride with carboxylic acids, a common transformation in medicinal chemistry for the synthesis of novel therapeutic agents. The thiazole moiety is a privileged scaffold in drug discovery, and its functionalization via amide bond formation allows for the exploration of structure-activity relationships.

Introduction to Amide Coupling

Amide bond formation is a cornerstone reaction in organic synthesis, particularly in the pharmaceutical industry. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated using a "coupling reagent". This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Common classes of coupling reagents include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). These are often used with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and reduce racemization.[1]

  • Onium Salts:

    • Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient and lead to rapid reaction times with minimal side products.[2][3][4][]

    • Phosphonium Salts: Reagents such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective and have the advantage of not forming guanidinium byproducts.[3]

The choice of coupling reagent, base, and solvent can significantly impact the reaction's success, depending on the specific substrates' reactivity and steric hindrance.[3][4] For an amine hydrochloride salt, an appropriate base is required to liberate the free amine for the coupling reaction.

Experimental Protocols

Two common protocols are provided below, utilizing different classes of modern coupling reagents.

Protocol 1: Amide Coupling using HATU

This protocol employs HATU, a highly effective uronium salt-based coupling reagent known for its high efficiency and low rates of racemization.

Materials
CompoundCAS NumberMW ( g/mol )EquivalentsAmount (mg)Amount (mmol)
Carboxylic Acid (generic)VariesVaries1.0Varies1.0
This compound64588-82-5156.581.1172.21.1
HATU148893-10-1380.231.2456.31.2
N,N-Diisopropylethylamine (DIEA)7087-68-5129.243.0387.73.0
N,N-Dimethylformamide (DMF)68-12-273.09-5 mL-
Procedure
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 mmol).

  • Dissolve the carboxylic acid in anhydrous N,N-dimethylformamide (DMF) (3 mL).

  • Add this compound (1.1 mmol, 172.2 mg).

  • Add N,N-Diisopropylethylamine (DIEA) (3.0 mmol, 387.7 mg, ~0.52 mL) to the suspension. The mixture should become a clear solution as the free amine is generated.

  • In a separate vial, dissolve HATU (1.2 mmol, 456.3 mg) in anhydrous DMF (2 mL).

  • Add the HATU solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Amide Coupling using EDC and HOBt

This protocol utilizes the more traditional carbodiimide coupling agent EDC in conjunction with the additive HOBt. This method is cost-effective and widely used.

Materials
CompoundCAS NumberMW ( g/mol )EquivalentsAmount (mg)Amount (mmol)
Carboxylic Acid (generic)VariesVaries1.0Varies1.0
This compound64588-82-5156.581.1172.21.1
EDC Hydrochloride25952-53-8191.701.5287.61.5
HOBt Monohydrate123333-53-9153.141.5229.71.5
Triethylamine (TEA)121-44-8101.193.0303.63.0
Dichloromethane (DCM)75-09-284.93-10 mL-
Procedure
  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol) and HOBt monohydrate (1.5 mmol, 229.7 mg).

  • Add anhydrous dichloromethane (DCM) (5 mL) and stir to dissolve.

  • Add this compound (1.1 mmol, 172.2 mg) and triethylamine (TEA) (3.0 mmol, 303.6 mg, ~0.42 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.5 mmol, 287.6 mg) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (10 mL).

  • Wash the organic layer with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagrams

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Carboxylic Acid in Anhydrous Solvent B 2. Add 5-Fluorothiazol-2-amine HCl & Base (e.g., DIEA/TEA) A->B C 3. Add Coupling Reagent (e.g., HATU/EDC) B->C D 4. Stir at Room Temperature (or 0°C to RT) E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous Quench & Liquid-Liquid Extraction G 7. Dry, Filter & Concentrate F->G H 8. Column Chromatography G->H I Final Product: N-(5-fluorothiazol-2-yl)amide H->I G Acid Carboxylic Acid (R-COOH) ActivatedAcid Activated Intermediate (e.g., O-acylisourea, Active Ester) Acid->ActivatedAcid reacts with Amine 5-Fluorothiazol-2-amine (Ar-NH2) Product Target Amide (R-CO-NH-Ar) Amine->Product CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedAcid Base Base (e.g., DIEA, TEA) Base->ActivatedAcid facilitates ActivatedAcid->Product attacked by

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Fluorothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 5-Fluorothiazol-2-amine hydrochloride. The thiazole moiety is a significant scaffold in medicinal chemistry, and the introduction of a fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the derivatization of the thiazole core to generate diverse compound libraries for drug discovery and development.

The presence of both a fluorine atom and an amino group on the thiazole ring, along with the use of the hydrochloride salt, presents specific challenges that require careful optimization of the reaction conditions. These include the choice of catalyst, ligand, base, and solvent system to achieve high yields and purity of the desired coupled products.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid can be represented by the following general scheme:

Key Considerations for Reaction Optimization

Several factors are crucial for the successful Suzuki-Miyaura coupling of this compound:

  • Choice of Palladium Catalyst: A variety of palladium catalysts can be employed. For electron-rich and potentially coordinating substrates like 2-aminothiazoles, catalysts with bulky phosphine ligands are often preferred to promote the catalytic cycle.

  • Selection of Base: The choice of base is critical, especially when starting with the hydrochloride salt of the amine, as the base must be strong enough to neutralize the salt and facilitate the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[1][2]

  • Solvent System: The solvent system plays a significant role in the solubility of the reactants and the efficiency of the reaction. A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, toluene) and water is often employed to dissolve both the organic and inorganic reagents.[1][2]

  • Reaction Temperature: The reaction temperature typically ranges from 80 to 120 °C.[1] Microwave-assisted heating can also be utilized to reduce reaction times.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or microwave vial

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-fluoro-2-amino-N-arylthiazole.

Data Presentation

The following tables summarize representative conditions for Suzuki-Miyaura coupling reactions of related aminothiazole and fluorinated heterocyclic compounds, which can serve as a guide for optimizing the reaction with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Aminothiazole Derivatives

EntryThiazole DerivativeArylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-5-bromothiazolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O1001285General Protocol
22-Amino-5-bromothiazole4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.5)DMF90892General Protocol
32-Amino-5-chlorothiazole3-Tolylboronic acidPd₂(dba)₃/SPhos (2/4)K₃PO₄ (3)Toluene/H₂O1101878General Protocol

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Fluorinated Heterocycles

EntryHeterocyclic HalideBoronic Acid DerivativeCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-5-fluoropyridinePhenylboronic acidPd(PPh₃)₄ (4)Na₂CO₃ (2)DME/H₂O851688General Protocol
24-Chloro-2-fluorotoluene4-Vinylphenylboronic acidG-COOH-Pd-10K₂CO₃ (2)EtOH/H₂O80695[3]
31-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃ (2)EtOH/H₂O80498[3]

Mandatory Visualizations

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Weigh Reactants (5-Fluorothiazol-2-amine HCl, Arylboronic Acid, Base) Catalyst 2. Add Catalyst (e.g., Pd(PPh3)4) Reactants->Catalyst Solvent 3. Add Solvent (e.g., Dioxane/H2O) Catalyst->Solvent Inert 4. Degas and Inert Atmosphere (Ar) Solvent->Inert Heat 5. Heat to 80-110 °C Inert->Heat Monitor 6. Monitor by TLC or LC-MS Heat->Monitor Quench 7. Cool and Quench Monitor->Quench Extract 8. Extraction with Organic Solvent Quench->Extract Dry 9. Dry and Concentrate Extract->Dry Purify 10. Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd R-X ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetal Transmetalation (Ar-B(OR)2) ArPdR Ar-Pd(II)-R L_n Transmetal->ArPdR RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product ArPdX->Transmetal Ar-B(OR)2 Base ArPdR->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 5-Fluorothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 5-Fluorothiazol-2-amine hydrochloride. This versatile building block is a key starting material for the development of a wide range of biologically active compounds, particularly in the area of kinase inhibition for anticancer therapies.

Application Notes

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity to target proteins. Derivatives of 5-Fluorothiazol-2-amine are of significant interest for their potential as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and BCR-ABL pathways.[1][2]

Common synthetic modifications of the 2-amino group include acylation to form amides, reaction with sulfonyl chlorides to yield sulfonamides, and reaction with isocyanates to produce ureas. These modifications allow for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Key Synthetic Strategies:
  • Amide Synthesis: The exocyclic amino group of 5-Fluorothiazol-2-amine readily undergoes acylation with carboxylic acids, acid chlorides, or acid anhydrides. The use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) is a common and efficient method for forming the amide bond with carboxylic acids.[3]

  • Sulfonamide Synthesis: Reaction with various sulfonyl chlorides in the presence of a base provides the corresponding sulfonamides. These derivatives are of particular interest as they can mimic the phosphate group of ATP and interact with the hinge region of kinase domains.

  • Urea Formation: Treatment of 5-Fluorothiazol-2-amine with isocyanates offers a straightforward route to urea derivatives. These compounds have shown a broad range of biological activities and are valuable for library synthesis in drug discovery programs.

Data Presentation: Synthesis of 5-Fluorothiazol-2-amine Derivatives

The following tables summarize representative synthetic routes and the types of derivatives that can be generated from this compound.

Derivative TypeReagents and ConditionsGeneral Yield Range (%)
Amides Carboxylic Acid, EDCI, HOBt, DIPEA, DMF, rt, 12-24h60-90
Acid Chloride, Pyridine or Et3N, DCM, 0°C to rt, 2-6h70-95
Sulfonamides Sulfonyl Chloride, Pyridine, DCM, rt, 8-16h50-85
Ureas Isocyanate, DIPEA, THF or DCM, rt, 4-12h75-98

Experimental Protocols

Note: this compound must be neutralized before use in the following reactions. This can be achieved by treating a solution/suspension of the hydrochloride salt with a suitable base (e.g., triethylamine, DIPEA, or aqueous NaHCO3) and extracting the free amine into an organic solvent.

Protocol 1: Synthesis of N-(5-Fluorothiazol-2-yl)acetamide (Amide Derivative)

Materials:

  • 5-Fluorothiazol-2-amine (free base)

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-Fluorothiazol-2-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-(5-Fluorothiazol-2-yl)acetamide.

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃): δ 9.80 (s, 1H, NH), 7.45 (d, J = 2.0 Hz, 1H, H-4), 2.25 (s, 3H, CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -135.2.

  • LC-MS: m/z [M+H]⁺ calculated for C₅H₅FN₂OS: 160.01; found 160.1.

Protocol 2: Synthesis of N-(5-Fluorothiazol-2-yl)benzenesulfonamide (Sulfonamide Derivative)

Materials:

  • 5-Fluorothiazol-2-amine (free base)

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 5-Fluorothiazol-2-amine (1.0 eq) in anhydrous DCM and pyridine (2.0 eq).

  • Stir the solution at room temperature under a nitrogen atmosphere.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the desired sulfonamide.

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.5 (s, 1H, NH), 7.90-7.85 (m, 2H, Ar-H), 7.65-7.55 (m, 3H, Ar-H), 7.50 (d, J = 2.0 Hz, 1H, H-4).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -134.8.

  • LC-MS: m/z [M+H]⁺ calculated for C₉H₇FN₂O₂S₂: 261.99; found 262.0.

Protocol 3: Synthesis of 1-(5-Fluorothiazol-2-yl)-3-phenylurea (Urea Derivative)

Materials:

  • 5-Fluorothiazol-2-amine (free base)

  • Phenyl isocyanate

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-Fluorothiazol-2-amine (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add DIPEA (1.1 eq) to the solution.

  • Add phenyl isocyanate (1.05 eq) dropwise and stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure 1-(5-Fluorothiazol-2-yl)-3-phenylurea.

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.5 (s, 1H, NH), 9.80 (s, 1H, NH), 7.60-7.50 (m, 3H, Ar-H), 7.35-7.25 (m, 2H, Ar-H), 7.10-7.00 (m, 1H, Ar-H).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -136.1.

  • LC-MS: m/z [M+H]⁺ calculated for C₁₀H₈FN₃OS: 238.04; found 238.1.

Mandatory Visualization

G cluster_start Starting Material Preparation cluster_derivatization Derivatization Reactions cluster_purification Workup and Purification 5-Fluorothiazol-2-amine HCl 5-Fluorothiazol-2-amine HCl Neutralization (Base) Neutralization (Base) 5-Fluorothiazol-2-amine HCl->Neutralization (Base) 5-Fluorothiazol-2-amine (Free Base) 5-Fluorothiazol-2-amine (Free Base) Neutralization (Base)->5-Fluorothiazol-2-amine (Free Base) Amide Synthesis Amide Synthesis Carboxylic Acid + EDCI/HOBt or Acid Chloride + Base 5-Fluorothiazol-2-amine (Free Base)->Amide Synthesis Sulfonamide Synthesis Sulfonamide Synthesis Sulfonyl Chloride + Base 5-Fluorothiazol-2-amine (Free Base)->Sulfonamide Synthesis Urea Synthesis Urea Synthesis Isocyanate + Base 5-Fluorothiazol-2-amine (Free Base)->Urea Synthesis Aqueous Workup Aqueous Workup Amide Synthesis->Aqueous Workup Sulfonamide Synthesis->Aqueous Workup Urea Synthesis->Aqueous Workup Purification Purification Column Chromatography or Recrystallization Aqueous Workup->Purification Characterization Characterization NMR LC-MS HRMS Purification->Characterization

Caption: General experimental workflow for the synthesis of novel derivatives.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 5-Fluorothiazol-2-amine Derivative Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition.

BCR_ABL_Pathway cluster_downstream Downstream Signaling Cascades BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_MAPK JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Proliferation Increased Cell Proliferation & Decreased Apoptosis RAS_MAPK->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation Inhibitor 5-Fluorothiazol-2-amine Derivative (e.g., Dasatinib-like) Inhibitor->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and potential inhibition.

References

Application Notes and Protocols for 5-Fluorothiazol-2-amine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Fluorothiazol-2-amine hydrochloride as a key building block in the synthesis of potent kinase inhibitors, particularly targeting the Aurora kinase family. The inclusion of a fluorine atom at the 5-position of the 2-aminothiazole scaffold can significantly influence the physicochemical properties and biological activity of the resulting compounds, making this a valuable starting material in medicinal chemistry.

Introduction to 2-Aminothiazoles in Drug Discovery

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents. This heterocyclic system is a versatile pharmacophore, capable of engaging in various interactions with biological targets. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Application in the Synthesis of Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1][2] Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[1][2] Small molecule inhibitors of Aurora kinases have shown promise in preclinical and clinical studies. The 2-aminothiazole core has been successfully employed as a template for the design of potent Aurora kinase inhibitors.

This document focuses on the synthesis and biological evaluation of a series of N-(5-fluorothiazol-2-yl)benzamide derivatives as inhibitors of Aurora kinases. The synthetic route and structure-activity relationship (SAR) data presented are based on established methodologies for the synthesis of similar 2-aminothiazole-based kinase inhibitors.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a representative set of N-(5-fluorothiazol-2-yl)benzamide derivatives against Aurora A and Aurora B kinases. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity.

Compound IDR-Group (Substitution on Benzamide)Aurora A IC50 (nM)Aurora B IC50 (nM)
1a 4-H15095
1b 4-OCH₃8550
1c 4-CF₃2515
1d 4-Cl6035
1e 3-OCH₃11070
1f 2-OCH₃200130

Experimental Protocols

Protocol 1: Synthesis of N-(5-fluorothiazol-2-yl)-4-methoxybenzamide (Compound 1b)

This protocol describes a standard amide coupling reaction between this compound and 4-methoxybenzoyl chloride.

Materials:

  • This compound

  • 4-Methoxybenzoyl chloride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (2.5 eq) dropwise.

  • Allow the mixture to stir for 10 minutes at 0 °C.

  • Add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, N-(5-fluorothiazol-2-yl)-4-methoxybenzamide.

Protocol 2: In Vitro Aurora Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of synthesized compounds against Aurora A and Aurora B kinases using a luminescence-based assay.

Materials:

  • Recombinant human Aurora A and Aurora B kinase

  • ATP

  • Kinase substrate (e.g., a generic peptide substrate)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the kinase, and the inhibitor solution.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: Synthesis of N-(5-fluorothiazol-2-yl)benzamide Derivatives

G cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_workup Work-up & Purification cluster_product Final Product 5-Fluorothiazol-2-amine HCl 5-Fluorothiazol-2-amine HCl Reaction Amide Coupling (Pyridine, DCM, RT) 5-Fluorothiazol-2-amine HCl->Reaction Substituted Benzoyl Chloride Substituted Benzoyl Chloride Substituted Benzoyl Chloride->Reaction Workup Aqueous Work-up (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(5-fluorothiazol-2-yl)benzamide Derivative Purification->Product

Caption: General workflow for the synthesis of N-(5-fluorothiazol-2-yl)benzamide derivatives.

Signaling Pathway: Simplified Aurora Kinase A Signaling in Mitosis

G G2 Phase G2 Phase Aurora A Activation Aurora A Activation G2 Phase->Aurora A Activation Centrosome Maturation Centrosome Maturation Aurora A Activation->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A Activation->Spindle Assembly Mitotic Entry Mitotic Entry Centrosome Maturation->Mitotic Entry Spindle Assembly->Mitotic Entry Inhibitor N-(5-fluorothiazol-2-yl) benzamide Derivative Inhibitor->Aurora A Activation Inhibition

Caption: Simplified signaling pathway of Aurora Kinase A in mitosis and the point of inhibition.

Logical Relationship: Structure-Activity Relationship (SAR) Summary

G cluster_scaffold Core Scaffold cluster_substituent Substituent Effects on Benzamide Ring Scaffold 5-Fluorothiazol-2-amine EDG Electron-Donating Group (e.g., 4-OCH3) - Moderate Activity EWG Electron-Withdrawing Group (e.g., 4-CF3) - Increased Potency Halogen Halogen (e.g., 4-Cl) - Good Activity

Caption: Summary of Structure-Activity Relationships for N-(5-fluorothiazol-2-yl)benzamide derivatives.

References

Application Note: A Robust and Versatile Procedure for the N-Acylation of 5-Fluorothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The N-acylation of the exocyclic amino group is a critical synthetic transformation that enables the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[2] The introduction of a fluorine atom onto the thiazole ring, as in 5-Fluorothiazol-2-amine, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of the resulting compounds. This application note provides detailed experimental protocols for the N-acylation of 5-Fluorothiazol-2-amine hydrochloride, a common salt form of the parent amine.

The general principle of this reaction involves the nucleophilic attack of the 2-amino group on an electrophilic acylating agent, such as an acyl chloride or a carboxylic anhydride, to form a stable amide bond.[5][6] Due to the electron-withdrawing nature of the fluorine atom at the 5-position, the nucleophilicity of the amino group in 5-Fluorothiazol-2-amine may be slightly attenuated compared to its non-fluorinated analog, potentially necessitating carefully optimized reaction conditions. Furthermore, the use of the hydrochloride salt requires the in-situ neutralization of the amine to facilitate its reaction with the acylating agent.

Data Presentation: Comparative Summary of N-Acylation Methods

The following table summarizes typical quantitative data for the N-acylation of 2-aminothiazole derivatives, providing a comparative overview of reaction yields under different conditions.

Acylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Acetyl ChlorideTriethylamineDichloromethane0 to RT4-1285-95
Benzoyl ChloridePyridinePyridineRT2-4High
Acetic AnhydrideNoneAcetic AcidReflux2-680-90
Carboxylic AcidEDCI/HOBtDichloromethane0 to RT12-1670-85

Experimental Protocols

This section provides detailed methodologies for the N-acylation of this compound using two common and effective acylating agents: an acyl chloride and a carboxylic anhydride.

Protocol 1: N-Acylation using an Acyl Chloride

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a tertiary amine base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (NEt₃) or Pyridine (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Suspend the hydrochloride salt in anhydrous DCM (10 mL per mmol of substrate).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the stirred suspension. Stir for 15-20 minutes to allow for the in-situ formation of the free amine.

  • In a separate flask, dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: N-Acylation using a Carboxylic Anhydride

This protocol details the N-acylation of this compound using a carboxylic anhydride, which can often be performed without an additional base.

Materials:

  • This compound

  • Carboxylic anhydride (e.g., acetic anhydride, propionic anhydride) (1.5 eq)

  • Pyridine or Acetic Acid

  • Ice-water

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in pyridine or acetic acid (5 mL per mmol of substrate).

  • Add the carboxylic anhydride (1.5 eq) to the suspension.

  • Heat the reaction mixture to 50-80 °C and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-water to precipitate the N-acylated product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any residual acid or anhydride.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

The following diagrams illustrate the general reaction scheme for the N-acylation of 5-Fluorothiazol-2-amine and the experimental workflow for the acyl chloride protocol.

general_reaction_scheme cluster_products Products amine 5-Fluorothiazol-2-amine (from hydrochloride salt) product N-Acyl-5-fluorothiazol-2-amine amine->product + amine->product Base (if needed) Solvent, Temp, Time acylating_agent Acylating Agent (R-CO-X) X = Cl, OCOR acylating_agent->product acylating_agent->product Base (if needed) Solvent, Temp, Time byproduct Byproduct (e.g., HCl, R-COOH) product->byproduct +

Caption: General reaction scheme for N-acylation.

experimental_workflow start Start suspend Suspend 5-Fluorothiazol-2-amine HCl in anhydrous DCM start->suspend cool Cool to 0 °C suspend->cool add_base Add Triethylamine (2.2 eq) Stir for 15-20 min cool->add_base add_acyl_chloride Add Acyl Chloride (1.1 eq) dropwise at 0 °C add_base->add_acyl_chloride warm_stir Warm to RT and stir for 4-12 h add_acyl_chloride->warm_stir monitor Monitor by TLC warm_stir->monitor monitor->warm_stir Incomplete workup Work-up: Quench with NaHCO₃ Extract with DCM Wash with brine monitor->workup Reaction Complete dry_concentrate Dry over MgSO₄ Filter and Concentrate workup->dry_concentrate purify Purify by recrystallization or column chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for N-acylation using acyl chloride.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Fluorothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Fluorothiazol-2-amine hydrochloride. This versatile building block is of significant interest in medicinal chemistry, and its functionalization through carbon-carbon and carbon-nitrogen bond formation opens avenues for the synthesis of novel therapeutic agents. The protocols provided are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between 5-Fluorothiazol-2-amine and various aryl or heteroaryl partners. This reaction is instrumental in the synthesis of 5-aryl-2-aminothiazoles, a scaffold present in numerous biologically active molecules.[1][2]

Application Notes:

The Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids allows for the synthesis of a diverse library of 5-aryl-2-aminothiazole derivatives. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precursor, in the presence of a suitable phosphine ligand and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. For electron-rich or sterically hindered boronic acids, the use of more electron-rich and bulky phosphine ligands, such as biarylphosphines (e.g., SPhos, XPhos), is often beneficial. The reaction generally exhibits good functional group tolerance.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the Suzuki coupling of similar 2-amino-5-halothiazole derivatives and should be optimized for specific substrates.[1][3]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst like [Pd(SPhos)Cl]₂) (1-5 mol%)

  • Ligand (if using a simple palladium source, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water (4:1), DMF, Toluene)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • If using a solid palladium source and ligand, add them to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., 5 mL of 1,4-Dioxane/Water 4:1) via syringe.

  • If using a liquid catalyst or a pre-catalyst solution, add it at this stage.

  • Stir the reaction mixture at a temperature between 80-120 °C for 2-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-aminothiazole.

Quantitative Data: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of related 2-amino-5-bromothiazole derivatives. These values should serve as a guideline for the optimization of reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110890-98
33-Pyridylboronic acid[Pd(XPhos)Cl]₂ (1.5)-Cs₂CO₃DMF120680-90
42-Thiopheneboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃Dioxane/H₂O1001675-85

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a direct route to N-substituted 2-aminothiazole derivatives. This reaction is highly valuable for introducing diverse amine functionalities at the C5-position of the thiazole ring.

Application Notes:

The palladium-catalyzed N-arylation of this compound with a range of primary and secondary amines, as well as amides and carbamates, can be achieved using the Buchwald-Hartwig amination.[4] The success of this transformation is highly dependent on the selection of the palladium catalyst and, crucially, the phosphine ligand. Bulky, electron-rich biarylphosphine ligands are generally the most effective. Strong bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide are typically required. The reaction is sensitive to air and moisture, necessitating the use of an inert atmosphere and anhydrous solvents.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of halo-heterocycles and will likely require optimization.[5][6]

Materials:

  • This compound

  • Amine or Amide (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., [Pd(BippyPhos)Cl]₂, [Pd(tBuXPhos)Cl]₂) (1-3 mol%)

  • Ligand (if necessary, e.g., BippyPhos, tBuXPhos)

  • Strong base (e.g., NaOtBu, LiHMDS) (1.5 - 2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or sealed tube, add the palladium pre-catalyst (if solid) and the ligand (if used).

  • Add this compound (1.0 mmol) and the base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the anhydrous solvent (e.g., 5 mL of Toluene) via syringe.

  • Add the amine or amide (1.2 mmol) via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Representative Buchwald-Hartwig Amination Conditions

The following table presents typical conditions and yields for the Buchwald-Hartwig amination of related halo-heterocycles. These should be considered as a starting point for the development of a specific protocol for this compound.

EntryAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine[Pd(BippyPhos)Cl]₂ (1.5)-NaOtBuToluene1001280-95
2AnilinePd₂(dba)₃ (2)tBuXPhos (4)LiHMDSDioxane1101870-85
3Benzamide[Pd(tBuXPhos)Cl]₂ (2)-K₃PO₄Toluene1102460-75
4PyrrolidinePd(OAc)₂ (2)BippyPhos (4)NaOtBuToluene901085-98

Sonogashira Coupling

The Sonogashira coupling provides an efficient method for the synthesis of 5-alkynyl-2-aminothiazoles by forming a carbon-carbon bond between the thiazole ring and a terminal alkyne.

Application Notes:

The Sonogashira coupling of this compound with terminal alkynes is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups on both the thiazole and the alkyne. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper catalysis.[7] An organic amine base, such as triethylamine or diisopropylethylamine, is commonly used as both the base and, in some cases, the solvent.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is based on established procedures for the Sonogashira coupling of similar halo-heterocycles.[8]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Ligand (e.g., PPh₃) (if necessary)

  • Amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Anhydrous solvent (e.g., DMF, THF, or the amine base itself)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Representative Sonogashira Coupling Conditions

This table provides typical reaction parameters for the Sonogashira coupling of related halo-heterocycles.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF60685-95
21-HexynePd(OAc)₂ (3)CuI (5)DIPEATHF50880-90
3TrimethylsilylacetylenePd(PPh₃)₄ (2.5)CuI (5)Et₃NToluene701275-85
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMFRT2470-80

Heck Reaction

The Heck reaction allows for the vinylation of this compound, forming a new carbon-carbon bond with an alkene.

Application Notes:

The Heck reaction of this compound with various alkenes, such as styrenes and acrylates, can be catalyzed by a palladium(0) species. The reaction typically requires a base to neutralize the hydrogen halide formed during the catalytic cycle. The choice of catalyst, ligand, base, and solvent can influence the regioselectivity and stereoselectivity of the product. In many cases, phosphine-free catalyst systems can be employed.

Experimental Protocol: General Procedure for Heck Reaction

This protocol is a general guideline based on Heck reactions of similar substrates and should be optimized.

Materials:

  • This compound

  • Alkene (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) (1-5 mol%)

  • Ligand (optional, e.g., PPh₃, PCy₃)

  • Base (e.g., K₂CO₃, NaOAc, Et₃N) (2-3 equivalents)

  • Solvent (e.g., DMF, Acetonitrile, Toluene)

  • Sealed tube or microwave vial

Procedure:

  • To a sealed tube or microwave vial, add this compound (1.0 mmol), the palladium catalyst, the ligand (if used), and the base.

  • Add the solvent and the alkene (1.5 mmol).

  • Seal the vessel and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data: Representative Heck Reaction Conditions

This table summarizes typical conditions for Heck reactions of related halo-heterocycles.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)-K₂CO₃DMF1201270-85
2Ethyl acrylatePd/C (5)-NaOAcAcetonitrile1301865-80
31-OctenePd(OAc)₂ (3)PCy₃ (6)Et₃NToluene1102460-75
4CyclohexenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF1401650-70

Visualizations

Suzuki_Miyaura_Coupling Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)L_n-R Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArylHalide Ar-X (5-Fluorothiazol-2-amine) ArylHalide->OxAdd BoronicAcid R-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Aryl_Amine [Ar-Pd(II)L_n(HNR₂)]⁺X⁻ AmineCoord->PdII_Aryl_Amine Deprotonation Deprotonation PdII_Aryl_Amine->Deprotonation PdII_Amido Ar-Pd(II)L_n-NR₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product ArylHalide Ar-X (5-Fluorothiazol-2-amine) ArylHalide->OxAdd Amine HNR₂ Amine->AmineCoord Base Base Base->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - 5-Fluorothiazol-2-amine HCl - Coupling Partner - Catalyst & Ligand - Base Inert Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Upon Completion Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analysis Characterization (NMR, MS, etc.) Purify->Analysis Final Product

Caption: General workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for High-Throughput Screening of 5-Fluorothiazol-2-amine Hydrochloride Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for their effects on biological targets.[1][2][3] This document provides a detailed framework for developing and executing high-throughput screening campaigns for libraries of small molecules, using 5-Fluorothiazol-2-amine hydrochloride as a representative scaffold. Due to the limited publicly available data on specific HTS protocols for this compound, this guide presents a generalized yet comprehensive approach that can be adapted to various biological assays and research questions.

The protocols outlined below cover the essential stages of an HTS campaign, from initial assay development and library preparation to primary and secondary screening, and finally, data analysis and hit validation.[1][4] The methodologies are applicable to both biochemical and cell-based assays, which are the two main types of HTS approaches.[5][6][7]

Key Principles of High-Throughput Screening

Successful HTS campaigns are built on robust and reproducible assays.[8][9] Key considerations include:

  • Assay Miniaturization: Adapting assays to low-volume formats (e.g., 384- or 1536-well plates) is crucial for screening large libraries cost-effectively.[3][10]

  • Automation: The use of robotics for liquid handling and plate reading ensures precision and throughput.[3][8]

  • Statistical Validation: Metrics such as the Z'-factor and signal-to-background ratios are essential for assessing assay quality and reliability.[10] A Z'-factor consistently greater than 0.5 is generally considered acceptable for HTS.[10]

Data Presentation: Illustrative HTS Campaign Data

The following tables represent typical quantitative data generated during a hypothetical HTS campaign to identify inhibitors of a target protein from a this compound library.

Table 1: Primary Screen Results for a Single 384-Well Plate

Compound IDWellRaw Signal% InhibitionHit (Threshold > 50%)
Control (DMSO)A110,0000%No
Positive ControlA21,00090%Yes
FTH-001A39,5005%No
FTH-002A44,50055%Yes
FTH-003A58,90011%No
...............
FTH-384P249,8002%No

Table 2: Secondary Screen - Dose-Response Analysis of Primary Hits

Compound IDIC50 (µM)Hill SlopeConfirmed Hit
FTH-0022.51.10.98Yes
FTH-12815.70.90.95Yes
FTH-256> 100--No (Inactive)
FTH-3128.91.30.99Yes

Experimental Protocols

General Assay Development and Optimization

The initial and most critical phase of an HTS campaign is the development of a robust and sensitive assay.[1] This can be either a biochemical assay using purified components or a cell-based assay that measures a cellular response.[5][6][7][8]

Protocol 1a: Biochemical Assay Development (e.g., Kinase Activity Assay)

  • Target and Substrate Preparation: Purify the target kinase and its substrate.

  • Detection Method Selection: Choose a suitable detection method such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence.[5][11] These methods are highly sensitive and adaptable to HTS formats.[12][13][14]

  • Assay Miniaturization: Transition the assay from a 96-well to a 384- or 1536-well plate format. Optimize reagent concentrations and volumes for the smaller format.

  • Assay Validation:

    • Determine the optimal concentrations of enzyme and substrate.

    • Assess the DMSO tolerance of the assay, as compounds are typically dissolved in DMSO. A final DMSO concentration of 0.1% to 1% is common.[10]

    • Perform a "dry run" with positive and negative controls to determine the Z'-factor. A Z' > 0.5 indicates a robust assay suitable for HTS.[10]

Protocol 1b: Cell-Based Assay Development (e.g., Reporter Gene Assay)

  • Cell Line Selection and Engineering: Choose a cell line relevant to the disease of interest. If necessary, engineer the cells to express a reporter gene (e.g., luciferase or GFP) under the control of a specific promoter.[4]

  • Seeding Density Optimization: Determine the optimal number of cells to seed per well to achieve a robust signal window.

  • Stimulation/Treatment Conditions: Optimize the concentration of any stimulating agent and the incubation time for compound treatment.

  • Assay Validation:

    • Evaluate the assay's response to known activators and inhibitors.

    • Assess the signal-to-background ratio and the Z'-factor.[10]

    • Ensure cell viability is not adversely affected by the assay conditions or DMSO concentration.

Compound Library Preparation and Management

Proper handling of the compound library is essential to ensure the quality and integrity of the screening data.

Protocol 2: Preparation of this compound Library Plates

  • Compound Solubilization: Dissolve the individual compounds from the this compound library in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Mother Plate Preparation: Use an acoustic dispenser or robotic liquid handler to transfer the stock solutions into 384-well "mother plates" at a lower concentration (e.g., 1 mM).

  • Assay-Ready Plate Preparation: From the mother plates, create "assay-ready" plates by further diluting the compounds in an appropriate buffer or cell culture medium to the final desired screening concentration (e.g., 10 µM).[10] These plates are then used directly in the HTS.

  • Storage: Store all compound plates at -20°C or -80°C in a desiccated environment to prevent degradation and water absorption.

High-Throughput Screening Workflow

The HTS workflow is a highly automated process that involves several key steps.[3]

Protocol 3: Automated HTS Campaign

  • Plate Handling: An automated plate handler moves the assay-ready compound plates, reagent plates, and cell plates through the screening system.

  • Reagent Dispensing: Robotic liquid handlers dispense reagents (e.g., enzyme, substrate, ATP, or detection reagents) into the assay plates. For cell-based assays, cells are dispensed into the plates prior to compound addition.

  • Compound Addition: The compounds from the assay-ready plates are transferred to the assay plates.

  • Incubation: Plates are incubated for a predetermined time at a specific temperature in an automated incubator.

  • Signal Detection: A multi-mode plate reader measures the output signal (e.g., fluorescence, luminescence, or absorbance) from each well.[3]

  • Data Acquisition: The raw data from the plate reader is captured and stored in a database.[10]

Data Analysis and Hit Identification

Rigorous data analysis is required to identify true "hits" from the large datasets generated during HTS.[15][16][17]

Protocol 4: Primary Hit Identification

  • Data Normalization: Raw data from each plate is normalized to the plate's internal controls (positive and negative controls). This is often expressed as percent inhibition or percent activation.

  • Hit Selection: A "hit" is defined as a compound that produces a signal above a predefined threshold (e.g., >3 standard deviations from the mean of the negative controls or >50% inhibition).[10]

  • False Positive Removal: Hits are often filtered to remove known pan-assay interference compounds (PAINS) and other frequent hitters that can cause non-specific assay signals.[16]

Hit Confirmation and Secondary Screening

Primary hits must be confirmed and further characterized in secondary assays.

Protocol 5: Hit Confirmation and Dose-Response Analysis

  • Hit Re-testing: Confirmed hits are re-tested in the primary assay to ensure their activity is reproducible.

  • Dose-Response Curves: The potency of the confirmed hits is determined by testing them over a range of concentrations (typically an 8- to 12-point dose-response curve). The IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) is then calculated.

  • Orthogonal Assays: Hits are tested in an alternative assay format (an "orthogonal" assay) that measures the same biological endpoint but with a different technology. This helps to eliminate artifacts from the primary assay.

  • Selectivity and Specificity Assays: The selectivity of the hits is assessed by testing them against related targets to ensure they are not acting non-specifically.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation Assay_Dev Assay Development & Validation Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Lib_Prep Library Preparation (5-Fluorothiazol-2-amine hydrochloride) Lib_Prep->Primary_Screen Data_Analysis Data Analysis & Hit Identification Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Secondary_Screen Secondary Screens (Dose-Response) Hit_Confirmation->Secondary_Screen SAR_Expansion SAR Expansion Secondary_Screen->SAR_Expansion SAR_Expansion->Lib_Prep New Analogs

Caption: High-Throughput Screening Workflow.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation Transcription_Factor Transcription Factor Substrate->Transcription_Factor Activation Inhibitor 5-Fluorothiazol-2-amine hydrochloride Analog (Inhibitor) Inhibitor->Kinase2 Inhibition Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation

Caption: Generic Kinase Signaling Pathway Inhibition.

References

Application Note: Derivatization of 5-Fluorothiazol-2-amine Hydrochloride for the Development of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the chemical derivatization of 5-Fluorothiazol-2-amine hydrochloride, a key starting material for generating novel compounds for biological screening. The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide outlines synthetic strategies, detailed experimental protocols for derivatization, and subsequent biological evaluation workflows, with a focus on anticancer applications.

Introduction to 2-Aminothiazoles in Drug Discovery

The thiazole ring is a crucial heterocyclic motif found in many biologically active compounds and approved drugs, such as the anticancer agent Dasatinib.[1][3] Derivatives of 2-aminothiazole, in particular, have garnered significant attention due to their versatile synthesis and broad pharmacological profile.[1] These compounds have been shown to exhibit potent activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1]

This compound serves as a valuable starting building block. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable electronic interactions, making its derivatives promising candidates for drug development. This note details the process of converting this starting material into a library of diverse derivatives and evaluating their biological potential.

Derivatization Strategies for this compound

The primary site for derivatization on 5-Fluorothiazol-2-amine is the exocyclic amino group, which acts as a nucleophile. Common strategies involve acylation, sulfonylation, and the formation of urea or thiourea linkages.

  • N-Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or carboxylic acids (in the presence of coupling agents) to form amide derivatives. This is a robust method to introduce a wide variety of substituents.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to N-substituted ureas and thioureas, respectively. These functional groups are known to participate in hydrogen bonding with biological targets.[4]

  • Condensation Reactions: Condensation with aldehydes or ketones can yield Schiff bases, which can be further reduced to stable secondary amines.

A general workflow for the synthesis and initial screening of a derivative library is depicted below.

G start Start: 5-Fluorothiazol-2-amine Hydrochloride synthesis Parallel Synthesis of Derivative Library start->synthesis reagents Select Reagents: - Acid Chlorides - Isothiocyanates - Carboxylic Acids + Coupling Agents reagents->synthesis purification Purification & Characterization (LC-MS, NMR) synthesis->purification screening Primary Biological Screening (e.g., Cytotoxicity Assay) purification->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar sar->reagents Design new derivatives lead_opt Lead Optimization sar->lead_opt G compound_library Synthesized Derivative Library primary_assay Primary Assay (e.g., MTT Cytotoxicity Screen) Broad Panel of Cancer Cell Lines compound_library->primary_assay hit_selection Hit Selection (Potency & Selectivity Criteria) primary_assay->hit_selection hit_selection->compound_library Inactive secondary_assay Secondary Assays (e.g., Apoptosis, Cell Cycle Analysis) hit_selection->secondary_assay Active Compounds target_id Target Identification & Validation (e.g., Kinase Inhibition Assays) secondary_assay->target_id in_vivo In Vivo Efficacy Studies (Xenograft Models) target_id->in_vivo G cluster_outcomes Cellular Outcomes receptor receptor pathway_component pathway_component inhibitor Thiazole Derivative PI3K PI3K inhibitor->PI3K Akt Akt inhibitor->Akt outcome outcome GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth

References

Application Notes: Analytical Methods for Monitoring Reactions with 5-Fluorothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluorothiazol-2-amine hydrochloride is a fluorinated heterocyclic compound of interest in pharmaceutical and medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and membrane permeation, making it a valuable building block for drug discovery.[1] Effective and precise monitoring of its chemical reactions is crucial for process optimization, kinetic studies, and quality control. These application notes provide detailed protocols for three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and real-time Nuclear Magnetic Resonance (NMR) spectroscopy.

To illustrate these methods, we will consider a common hypothetical reaction: the N-acetylation of 5-Fluorothiazol-2-amine to form N-(5-Fluorothiazol-2-yl)acetamide. This reaction is representative of how the primary amine group might be modified in a synthetic workflow.[2]

Application Note 1: Quantitative Analysis by Reversed-Phase HPLC-UV

Principle

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying components in a reaction mixture.[3] For polar, basic compounds like 5-Fluorothiazol-2-amine, reversed-phase HPLC using a C18 column is highly effective. An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is typically added to the mobile phase to ensure the amine remains protonated, which results in sharper, more symmetrical peaks by minimizing interactions with residual silanol groups on the column.[4] This method allows for the separation of the more polar starting material from the less polar acetylated product, enabling quantification based on UV absorbance.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Ultrapure water, Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade).

  • Sample Preparation: 0.22 µm syringe filters.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL[5]

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

3. Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction if necessary and dilute it 100-fold with a 50:50 mixture of Mobile Phase A and B.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial before injection.[4]

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.[4]

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the prepared reaction sample.

  • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.

  • Quantify the reaction progress by comparing the peak areas of the starting material and product over time.

Data Presentation

The following table summarizes hypothetical quantitative data for the HPLC-UV analysis of the N-acetylation reaction.

AnalyteHypothetical Retention Time (min)Hypothetical λmax (nm)
5-Fluorothiazol-2-amine2.8252
N-(5-Fluorothiazol-2-yl)acetamide6.5258

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Processing Reaction Reaction Aliquot Dilute Dilution & Quenching Reaction->Dilute Filter Syringe Filtration Dilute->Filter Inject Injection Filter->Inject Separation C18 Column Separation Inject->Separation Detect UV Detection Separation->Detect Chromatogram Chromatogram Detect->Chromatogram Quantify Peak Integration & Quantification Chromatogram->Quantify

General workflow for HPLC-UV reaction monitoring.

Application Note 2: Selective Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is invaluable for confirming the identity of reactants and products by their mass-to-charge ratio (m/z) and for monitoring reactions in complex matrices.[2] For this application, Electrospray Ionization (ESI) in positive ion mode is ideal, as the amine and thiazole nitrogen atoms are readily protonated.[2] Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer can be used for highly specific and sensitive quantification.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[2]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Reagents: Acetonitrile (LC-MS grade), Ultrapure water, Formic Acid (LC-MS grade). Formic acid is preferred over TFA as it is more compatible with MS detection.

2. LC-MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min[2]

  • Gradient: (Similar to HPLC method, but may be shortened due to a shorter column)

  • Ionization Source: ESI, Positive Ion Mode[2]

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C[2]

  • Scan Mode: Multiple Reaction Monitoring (MRM)

3. Sample Preparation:

  • Identical to the HPLC-UV method, but using LC-MS grade solvents for dilution.

4. Procedure:

  • Optimize MS parameters by infusing standard solutions of the starting material and, if available, the product. Determine the precursor ion ([M+H]⁺) and a stable product ion for MRM analysis.

  • Equilibrate the LC-MS system.

  • Inject the prepared sample.

  • Monitor the reaction by tracking the ion chromatograms for the specific MRM transitions of the starting material and the product.

Data Presentation

The table below summarizes the key quantitative parameters for the LC-MS analysis.

AnalyteMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M+H]⁺Product Ion (m/z)
5-Fluorothiazol-2-amineC₃H₃FN₂S118.14119.072.0
N-(5-Fluorothiazol-2-yl)acetamideC₅H₅FN₂OS160.17161.0119.0

Logical Workflow: LC-MS Analysis

LCMS_Workflow Mixture Reaction Mixture (Reactant + Product) HPLC HPLC Separation (Separates by Polarity) Mixture->HPLC ESI ESI Source (Ionization) HPLC->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 MS2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) MS1->MS2 [M+H]⁺ MS3 Quadrupole 3 (Q3) (Product Ion Selection) MS2->MS3 Fragments Detector Detector (Signal Acquisition) MS3->Detector Product Ion Data Data System (Quantification) Detector->Data

Logical flow of LC-MS/MS for reaction analysis.

Application Note 3: Real-Time ¹⁹F NMR Reaction Monitoring

Principle

NMR spectroscopy provides deep insight into reaction mechanisms and kinetics in real-time without the need for sample separation.[1] For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool. The ¹⁹F nucleus has 100% natural abundance, high sensitivity, and a large chemical shift range, which minimizes the chance of signal overlap.[1][6] By monitoring the reaction directly in an NMR spectrometer, one can observe the decrease of the ¹⁹F signal corresponding to 5-Fluorothiazol-2-amine and the simultaneous increase of a new ¹⁹F signal corresponding to the product, which will have a different chemical environment and thus a different chemical shift.

Experimental Protocol

1. Instrumentation and Materials:

  • NMR Spectrometer: A benchtop (e.g., 60 MHz) or high-field NMR spectrometer equipped with a fluorine probe.[1]

  • Flow System (Optional): For online monitoring, a pump and tubing (e.g., PTFE) to circulate the reaction mixture from the reactor to the spectrometer.[7]

  • NMR Tubes: Standard 5 mm NMR tubes for in-situ monitoring.

  • Reagents: Deuterated solvent (e.g., DMSO-d₆, CD₃CN) appropriate for the reaction.

2. In-Situ Monitoring Procedure (in NMR tube):

  • Dissolve the this compound in the chosen deuterated solvent directly in an NMR tube.

  • Acquire an initial ¹⁹F NMR spectrum to record the chemical shift of the starting material.

  • Add the acetylating agent (e.g., acetic anhydride) to the NMR tube, mix quickly, and place it in the spectrometer.

  • Immediately begin acquiring ¹⁹F NMR spectra sequentially over the course of the reaction (e.g., one spectrum every 1-2 minutes).[1]

  • Process the stacked plot of spectra to observe the change in signal integrals over time.

3. Online Monitoring Procedure (with flow system):

  • Set up the reaction in a standard laboratory reactor.

  • Use a pump to continuously circulate the reaction mixture from the reactor, through the NMR spectrometer's flow cell, and back to the reactor.[7]

  • Set up the NMR software to automatically acquire and save ¹⁹F spectra at regular intervals.

  • Monitor the reaction progress in real-time.

Data Presentation

The table below provides hypothetical ¹⁹F NMR chemical shift data. A simple one-pulse experiment is usually sufficient.

AnalyteHypothetical ¹⁹F Chemical Shift (ppm)Rationale
5-Fluorothiazol-2-amine-125.0Reference shift for the starting material.
N-(5-Fluorothiazol-2-yl)acetamide-122.5A downfield shift is expected due to the change in the electronic nature of the C2 substituent from an amine to an amide.

Experimental Workflow: Online NMR Monitoring

NMR_Workflow Reactor Chemical Reactor Pump Peristaltic Pump Reactor->Pump Outflow NMR NMR Spectrometer (Flow Cell) Pump->NMR NMR->Reactor Inflow Computer Control & Data Acquisition NMR->Computer Plot Real-time Data (Stacked Spectra) Computer->Plot

Workflow for online NMR reaction monitoring.

References

Scale-Up Synthesis of 5-Fluorothiazol-2-amine Hydrochloride Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 5-Fluorothiazol-2-amine hydrochloride and its derivatives. These compounds are significant in medicinal chemistry, particularly as precursors for developing novel therapeutic agents. The protocols emphasize practical, scalable, and efficient synthetic methods.

Introduction

5-Fluorothiazol-2-amine and its derivatives are key building blocks in the synthesis of various biologically active molecules. The introduction of a fluorine atom at the 5-position of the thiazole ring can be crucial for modulating the metabolic stability and pharmacokinetic properties of drug candidates. For instance, this has been a key strategy to prevent oxidative metabolism in the development of glucokinase activators for the potential treatment of Type 2 Diabetes.

The following sections detail a multi-kilogram scale synthesis of the parent compound, this compound, and provide general protocols for the synthesis of its derivatives through N-acylation and N-alkylation of the 2-amino group.

Data Presentation: Synthesis Overview

The following tables summarize the key quantitative data for the synthesis of the parent compound and representative derivatization reactions.

Table 1: Scale-Up Synthesis of this compound

StepIntermediate/ProductStarting MaterialKey ReagentsSolventTemperature (°C)Yield (%)Purity (%)Scale
12-(tert-Butoxycarbonylamino)thiazole2-AminothiazoleDi-tert-butyl dicarbonateDichloromethane0 to RT~85>98Multi-kilogram
22-(tert-Butoxycarbonylamino)-5-fluorothiazole2-(tert-Butoxycarbonylamino)thiazolet-BuLi, N-Fluorobenzenesulfonimide (NFSi)Tetrahydrofuran-50 to -4035-40>98Multi-kilogram
3This compound2-(tert-Butoxycarbonylamino)-5-fluorothiazoleHCl (gas)Dioxane<35~95>99Multi-kilogram
Overall This compound 2-Aminothiazole ~35 >99 Multi-kilogram

Data adapted from a practical multi-kilogram scale synthesis. Note that yields are for isolated, unoptimized steps and the overall yield is calculated from the starting 2-aminothiazole.

Table 2: Representative Derivatization of the 2-Amino Group (Lab Scale)

Derivatization TypeReagentsSolventConditionsYield (%)Reference
N-AcylationAcetyl chloride, 2-aminothiazoleDry AcetoneReflux, 2hNot specified, solid product obtained[1]
N-AcylationBenzoyl chloride, 2-amino-4-phenylthiazoleDry PyridineNot specifiedHigh[1]
N-SulfonylationBenzenesulfonyl chloride, 2-aminothiazole, Sodium acetateWater80-85°C, 6h80[1]
N-AlkylationAlkyl halide, 2-aminothiazoleDMF or AcetonitrileVariesModerate to HighGeneral procedure

Note: The yields for derivatization reactions are typically high but require optimization for scale-up. The provided data is based on lab-scale syntheses of related 2-aminothiazole derivatives.

Signaling Pathway: Glucokinase Activation

5-Fluorothiazol-2-amine derivatives have been investigated as glucokinase (GK) activators. Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[2][3] Activation of glucokinase can enhance insulin secretion and hepatic glucose uptake, making it a therapeutic target for Type 2 Diabetes.[4][5]

glucokinase_pathway cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose Increased Blood Glucose GLUT2_p GLUT2 Glucose->GLUT2_p Transport GLUT2_l GLUT2 Glucose->GLUT2_l Transport Glucose_p Glucose GLUT2_p->Glucose_p GK_p Glucokinase (GK) Glucose_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Glycolysis Glycolysis G6P_p->Glycolysis ATP_ADP Increased ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Glucose_uptake Increased Glucose Uptake and Metabolism Insulin_secretion->Glucose_uptake Stimulates GKA_p 5-Fluorothiazol-2-amine Derivative (GKA) GKA_p->GK_p Activates Glucose_l Glucose GLUT2_l->Glucose_l GK_l Glucokinase (GK) Glucose_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l Glycogen->Glucose_uptake Glycolysis_l->Glucose_uptake GKA_l 5-Fluorothiazol-2-amine Derivative (GKA) GKA_l->GK_l Activates

Caption: Glucokinase activation pathway by 5-Fluorothiazol-2-amine derivatives.

Experimental Workflows

The following diagrams illustrate the general workflows for the scale-up synthesis of the parent compound and a typical derivatization process.

synthesis_workflow cluster_synthesis Scale-Up Synthesis of 5-Fluorothiazol-2-amine HCl start Start: 2-Aminothiazole reagents1 Di-tert-butyl dicarbonate DCM boc_protection Step 1: Boc Protection reagents2 t-BuLi, NFSi THF, -50 to -40°C fluorination Step 2: Fluorination reagents3 HCl (gas) Dioxane, <35°C deprotection Step 3: Deprotection & HCl Salt Formation end End Product: 5-Fluorothiazol-2-amine HCl deprotection->end reagents1->boc_protection reagents2->fluorination reagents3->deprotection

Caption: Workflow for the scale-up synthesis of 5-Fluorothiazol-2-amine HCl.

derivatization_workflow cluster_derivatization General Workflow for N-Derivatization start Start: 5-Fluorothiazol-2-amine HCl reagents1 Base (e.g., NaHCO3) Water/Organic Solvent free_base Generate Free Base reagents2 Acyl Halide / Alkyl Halide Appropriate Solvent & Base reaction Reaction with Electrophile workup Aqueous Work-up & Extraction reaction->workup purification Purification (Crystallization/Chromatography) workup->purification end End Product: N-Substituted Derivative purification->end reagents1->free_base reagents2->reaction

Caption: General workflow for the N-derivatization of 5-Fluorothiazol-2-amine.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol is adapted from a reported multi-kilogram scale synthesis and is designed to be performed in appropriate industrial chemical reactors.

Step 1: Synthesis of 2-(tert-Butoxycarbonylamino)thiazole

  • Materials:

    • 2-Aminothiazole (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc)₂O (1.05 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Charge a suitable reactor with 2-aminothiazole and dichloromethane.

    • Cool the mixture to 0-5 °C.

    • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reactor, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(tert-butoxycarbonylamino)thiazole as a solid.

Step 2: Synthesis of 2-(tert-Butoxycarbonylamino)-5-fluorothiazole

  • Materials:

    • 2-(tert-Butoxycarbonylamino)thiazole (1.0 eq)

    • tert-Butyllithium (t-BuLi) in pentane (2.15 eq)

    • N-Fluorobenzenesulfonimide (NFSi) (1.05 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Charge a reactor with 2-(tert-butoxycarbonylamino)thiazole and anhydrous THF.

    • Cool the solution to -50 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add the t-BuLi solution, maintaining the temperature below -40 °C. A bright yellow suspension will form.

    • Stir the suspension at -50 °C for 30 minutes.

    • Slowly add a solution of NFSi in anhydrous THF, again keeping the temperature below -40 °C.

    • Stir for an additional 30 minutes at -50 °C.

    • Quench the reaction by transferring the cold mixture to a separate vessel containing a cold aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically of high purity and can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Materials:

    • 2-(tert-Butoxycarbonylamino)-5-fluorothiazole (1.0 eq)

    • Anhydrous Dioxane

    • Hydrogen Chloride (HCl) gas

    • Diethyl ether

  • Procedure:

    • Charge a reactor with 2-(tert-butoxycarbonylamino)-5-fluorothiazole and anhydrous dioxane.

    • Bubble HCl gas through the stirred solution, maintaining the temperature below 35 °C.

    • Continue bubbling until the reaction is complete (monitor by TLC or HPLC).

    • Stir the solution at room temperature overnight.

    • Add diethyl ether to precipitate the product.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound as a stable solid.

Protocol 2: General Procedure for N-Acylation of 5-Fluorothiazol-2-amine

This protocol describes a general method for the acylation of the 2-amino group on a laboratory scale. Optimization will be required for scale-up.

  • Materials:

    • This compound (1.0 eq)

    • Acyl chloride or anhydride (1.1 eq)

    • A suitable base (e.g., triethylamine, pyridine, or sodium bicarbonate) (2.2 eq)

    • An appropriate solvent (e.g., dichloromethane, THF, or acetonitrile)

  • Procedure:

    • Suspend this compound in the chosen solvent.

    • Add the base and stir until a solution is formed (generation of the free amine in situ).

    • Cool the mixture to 0 °C.

    • Slowly add the acyl chloride or anhydride.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

    • Perform an aqueous work-up by adding water and extracting the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired N-acyl derivative.

Protocol 3: General Procedure for N-Alkylation of 5-Fluorothiazol-2-amine

This protocol outlines a general method for the N-alkylation of the 2-amino group. This reaction may yield a mixture of mono- and di-alkylated products and requires careful optimization.

  • Materials:

    • This compound (1.0 eq)

    • Alkyl halide (e.g., alkyl iodide or bromide) (1.0-2.2 eq, depending on desired degree of alkylation)

    • A non-nucleophilic base (e.g., sodium hydride, potassium carbonate) (1.1-2.5 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

  • Procedure:

    • Generate the free amine from the hydrochloride salt as described in Protocol 2, or by partitioning between a mild aqueous base and an organic solvent, followed by drying and concentration of the organic layer.

    • Dissolve the free amine in the anhydrous solvent under an inert atmosphere.

    • Add the base portion-wise at 0 °C.

    • Slowly add the alkyl halide.

    • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or HPLC).

    • Carefully quench the reaction with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate mono- and di-alkylated products from any unreacted starting material.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Bond Formation with 5-Fluorothiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions involving the weakly nucleophilic 5-Fluorothiazol-2-amine hydrochloride. Below are frequently asked questions (FAQs), troubleshooting strategies, and detailed protocols to address common challenges and enhance reaction success.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with this compound resulting in low or no yield?

Several factors can contribute to poor outcomes. The primary challenges with this substrate are its electronic properties and the fact that it is supplied as a hydrochloride salt.[1]

  • Low Nucleophilicity: 5-Fluorothiazol-2-amine is an electron-deficient heteroaromatic amine. The electron-withdrawing nature of the thiazole ring and the fluorine atom reduces the nucleophilicity of the amino group, making it a poor reaction partner for standard activated carboxylic acids.[2][3][4]

  • Amine Salt Form: The starting material is the hydrochloride salt. The protonated aminothiazole is not nucleophilic. An adequate amount of base is required simply to neutralize the salt and generate the free amine in situ before it can participate in the coupling reaction.[5]

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not create a sufficiently reactive intermediate to be attacked by the weakly nucleophilic amine.[3][4][6]

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly hinder the reaction.[1][7]

Q2: How should I properly handle the hydrochloride salt of the amine?

The hydrochloride salt must be neutralized. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential. You must use at least one equivalent of the base to liberate the free amine. However, since the amide coupling reaction itself requires a base, a total of 2 to 4 equivalents is typically recommended.[8][9]

Q3: Which coupling reagents are most effective for 5-Fluorothiazol-2-amine?

Due to the amine's low reactivity, more potent coupling reagents are generally required.

  • Uronium/Aminium Reagents: Reagents like HATU , HBTU, and HCTU are highly effective.[10][11] HATU, in particular, generates a highly reactive OAt-active ester, which can facilitate coupling with challenging amines.[3][10]

  • Phosphonium Reagents: Reagents such as PyBOP and PyAOP are also excellent choices and can be advantageous as they are less likely to react with the amine nucleophile directly.[12]

  • Carbodiimides: Standard carbodiimides like EDC or DCC, even with additives like HOBt or Oxyma, are often sluggish and may provide unsatisfactory results with this substrate.[3][4]

  • Acyl Halide Formation: A robust alternative is the conversion of the carboxylic acid to a more reactive acyl fluoride or acyl chloride. This two-step approach is often successful when other methods fail.[2][4][6]

Q4: What are the optimal reaction conditions (base, solvent, temperature)?

  • Base: A non-nucleophilic organic base like DIPEA is standard. Ensure at least 2 equivalents are used: 1 to neutralize the HCl salt and 1+ for the coupling itself.

  • Solvent: Anhydrous, polar aprotic solvents are preferred. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for a wide range of reactants. Dichloromethane (DCM) or acetonitrile can also be used.[1][9]

  • Temperature: While many reactions are attempted at room temperature, gentle heating (e.g., 40-60 °C) may be necessary to overcome the activation energy barrier for this challenging coupling.[2][4]

  • Pre-activation: To prevent side reactions, especially with uronium reagents like HATU, it is highly recommended to pre-activate the carboxylic acid.[5][13] This involves stirring the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the 5-Fluorothiazol-2-amine.[1][5]

Q5: My LC-MS analysis shows the formation of an activated ester, but the reaction does not proceed to the amide product. What is the issue?

This observation strongly indicates that the activation of the carboxylic acid is successful, but the nucleophilicity of 5-Fluorothiazol-2-amine is too low to react with the activated intermediate under the current conditions.[6]

  • Solution: Increase the reaction temperature to provide more energy for the reaction to proceed. Consider switching to a more powerful coupling protocol, such as converting the carboxylic acid to an acyl fluoride, which is more electrophilic.[2][4]

Troubleshooting Guide for Low Yield

Low yield is a common problem when working with electron-deficient amines. The following flowchart provides a logical approach to diagnosing and solving the issue.

Troubleshooting_Flowchart start Low or No Product Yield check_amine Is the Amine HCl Salt Properly Neutralized? start->check_amine check_activation Is Carboxylic Acid Activation Efficient? check_amine->check_activation Yes sol_base Action: Increase base (DIPEA) to 2-3 equivalents. Ensure anhydrous conditions. check_amine->sol_base No check_nucleophilicity Is Amine Nucleophilicity the Limiting Factor? check_activation->check_nucleophilicity Yes sol_reagent Action: Switch to a stronger coupling reagent (e.g., HATU). Consider pre-activation. check_activation->sol_reagent No check_conditions Are Reaction Conditions Optimal? check_nucleophilicity->check_conditions Yes sol_temp Action: Increase reaction temperature to 40-60 °C. Increase reaction time. check_conditions->sol_temp No sol_acyl_halide Action: Convert acid to acyl fluoride/chloride as a more reactive intermediate. check_conditions->sol_acyl_halide Yes, still failing

Caption: A troubleshooting flowchart for low-yield amide coupling reactions.

Data Presentation: Comparison of Coupling Conditions

The following table summarizes representative conditions for coupling a generic carboxylic acid with this compound. Yields are illustrative and will vary based on the specific substrates used.

Coupling ReagentAdditiveBase (equiv.)SolventTemp (°C)Time (h)Expected Outcome
EDCHOBtDIPEA (2.5)DMF2524Low to moderate yield, often incomplete conversion
HATU-DIPEA (2.5)DMF2512Good yield, generally effective
HATU-DIPEA (2.5)DMF504High yield, faster reaction
TFFH/BTFFH-DIPEA (2.2)DCM/DMF25-602-8High to excellent yield, robust for difficult cases.[1][4]
SOCl₂ (2-step)PyridinePyridine (2.0)DCM0 to 252-4Variable yield, potential for side reactions.[6]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is suitable for a wide range of carboxylic acids and is often the first choice for this amine.

  • To a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.1 equivalents).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add DIPEA (2.5 equivalents) to the solution and stir for 2 minutes.

  • Add HATU (1.2 equivalents) to the mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[1][5]

  • In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated acid mixture.

  • Stir the reaction at room temperature or heat to 40-50 °C. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Two-Step Procedure via Acyl Chloride

This method is recommended when uronium-based reagents fail.

  • Acyl Chloride Formation:

    • To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent) and dissolve it in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

  • Amide Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM and add pyridine or DIPEA (2.5 equivalents).

    • Slowly add the amine solution to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work up the reaction as described in Protocol 1 (steps 8-12).

Visualizing the Reaction Workflow

The following diagrams illustrate the key components and the general workflow for the amide coupling process.

Reaction_Components cluster_reactants Reactants cluster_reagents Reagents Acid Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (e.g., OAt-Ester) Acid->Intermediate Amine 5-Fluorothiazol-2-amine HCl Base Base (e.g., DIPEA) - Neutralizes HCl - Activates Acid Amine->Base Free Amine Generation Product Desired Amide Product Amine->Product Base->Intermediate CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Intermediate Solvent Anhydrous Solvent (e.g., DMF) Intermediate->Product

Caption: Key components involved in the amide bond formation reaction.

Workflow_Diagram start Start: Carboxylic Acid + Amine HCl Salt preactivation Pre-activation: Acid + HATU + DIPEA in DMF (15-30 min) start->preactivation addition Add Amine Solution preactivation->addition reaction Reaction: Stir at RT or 50 °C (Monitor by LC-MS) addition->reaction workup Aqueous Workup: Quench, Extract, Wash reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: Pure Amide purification->product

Caption: A typical experimental workflow for HATU-mediated amide coupling.

References

Common side reactions in 5-Fluorothiazol-2-amine hydrochloride couplings and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during amide coupling reactions with 5-Fluorothiazol-2-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the acylation of this compound?

A1: The most prevalent side reactions when coupling this compound are:

  • Guanidinylation: This occurs when using uronium/aminium-based coupling reagents like HATU or HBTU. The coupling reagent can react with the exocyclic amino group of the thiazole, forming a guanidinium byproduct and terminating the desired reaction. This is particularly problematic if the amine is not added promptly after the activation of the carboxylic acid.

  • Diacylation: As a primary amine, 5-Fluorothiazol-2-amine can potentially undergo acylation twice, leading to the formation of a diacylated byproduct. The electron-withdrawing nature of the thiazole ring can influence the nucleophilicity of the amino group and the reactivity of the initially formed amide.

  • Low Yield/No Reaction: Due to the electron-deficient nature of the 2-aminothiazole ring, the nucleophilicity of the amino group is reduced. This can lead to sluggish or incomplete reactions, especially with sterically hindered carboxylic acids or less reactive coupling agents.

Q2: How can I prevent the guanidinylation side reaction when using HATU?

A2: To minimize guanidinylation, it is crucial to control the order of reagent addition. Pre-activating the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for a short period (5-15 minutes) before adding the this compound is the recommended procedure. This allows for the formation of the active ester intermediate, which then readily reacts with the amine. Adding the amine to the reaction mixture before the coupling reagent increases the likelihood of the amine reacting directly with HATU.

Q3: What is the best class of coupling reagent for this compound?

A3: For challenging couplings involving electron-deficient amines like 5-Fluorothiazol-2-amine, uronium/aminium salt-based reagents such as HATU are often superior to carbodiimides like EDC or DCC. HATU's high reactivity can overcome the lower nucleophilicity of the amine, leading to higher yields and faster reaction times. However, the potential for guanidinylation must be managed through proper experimental procedure. For less challenging couplings, a cost-effective option like EDC in combination with an additive like HOBt can be effective, though it may require longer reaction times.

Q4: My reaction yield is very low. What are the likely causes and how can I troubleshoot this?

A4: Low yields are a common issue and can stem from several factors:

  • Insufficiently Activated Carboxylic Acid: Ensure your coupling reagent is fresh and the reaction is performed under anhydrous conditions.

  • Poor Nucleophilicity of the Amine: As mentioned, 5-Fluorothiazol-2-amine is an electron-deficient amine. Switching to a more powerful coupling agent like HATU can help.

  • Inadequate Base: Since the starting material is a hydrochloride salt, a sufficient amount of a non-nucleophilic base (at least 2 equivalents, and often more) is required to both neutralize the salt and facilitate the coupling reaction. N,N-Diisopropylethylamine (DIPEA) is a common choice.

  • Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction may be slow. Increasing the reaction temperature or switching to a less sterically demanding coupling reagent might be necessary. In some cases, converting the carboxylic acid to a more reactive acyl fluoride has proven effective for hindered couplings.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid.2. Poor nucleophilicity of the 5-Fluorothiazol-2-amine.3. Insufficient base to neutralize the hydrochloride salt and drive the reaction.4. Steric hindrance.1. Use a more powerful coupling agent (e.g., HATU).2. Ensure all reagents and solvents are anhydrous.3. Use at least 2-3 equivalents of a non-nucleophilic base like DIPEA.4. Consider converting the carboxylic acid to the more reactive acyl chloride or fluoride for very hindered substrates.
Presence of a Guanidinium Byproduct Reaction of the amine with the uronium/aminium coupling reagent (e.g., HATU, HBTU).1. Pre-activate the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding the amine.2. Avoid using a large excess of the coupling reagent.
Formation of a Diacylated Product The initially formed amide is further acylated.1. Use a stoichiometric amount or a slight excess (1.1 eq) of the carboxylic acid.2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting amine is consumed.3. Consider using a less reactive coupling agent if diacylation is a major issue.
Difficulty Removing Byproducts 1. Urea byproducts from carbodiimide reagents (e.g., DCU from DCC).2. Water-soluble reagents and byproducts.1. If using DCC, filter the reaction mixture to remove the insoluble DCU. If using EDC, perform an aqueous workup to remove the water-soluble urea byproduct.2. A standard aqueous workup with dilute acid (e.g., 1N HCl) and base (e.g., saturated NaHCO₃) can help remove unreacted starting materials and water-soluble byproducts.

Quantitative Data Summary

The following table provides a qualitative comparison of common coupling reagents for amide bond formation, which can be extrapolated to the coupling of this compound.

Coupling Agent/SystemClassTypical YieldKey AdvantagesKey Disadvantages
HATU Uronium SaltHigh to ExcellentHigh coupling efficiency, fast reaction times, low racemization.Higher cost, potential for guanidinylation if not used correctly.
HBTU Uronium SaltHighGood balance of reactivity and cost.Slower than HATU, can also cause guanidinylation.
PyBOP Phosphonium SaltGood to HighSafer alternative to BOP, effective for many couplings.Can be less effective than HATU for very challenging couplings.
EDC/HOBt CarbodiimideModerate to HighWater-soluble byproducts, easy workup, cost-effective.Can lead to racemization, may give lower yields with electron-deficient amines.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling (Recommended for General Use)

This protocol is suitable for a wide range of primary and secondary carboxylic acids.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 - 1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add DIPEA (2.5 - 3.0 eq) to the solution and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling (Cost-Effective Alternative)

This protocol is a more economical option but may require longer reaction times and may not be suitable for sterically hindered substrates.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of the carboxylic acid (1.0 eq), this compound (1.0 - 1.2 eq), and HOBt (1.2 - 1.5 eq) in anhydrous DCM or DMF, add DIPEA (2.5 - 3.0 eq) under an inert atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 - 1.5 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid & Coupling Reagent in Solvent base Add Base (e.g., DIPEA) reagents->base 1. preactivation Pre-activation (if using HATU) base->preactivation 2. amine Add 5-Fluorothiazol-2-amine Hydrochloride preactivation->amine 3. stir Stir at Room Temperature amine->stir 4. monitor Monitor by TLC/LC-MS stir->monitor 5. quench Aqueous Work-up (Acid/Base Wash) monitor->quench 6. extract Extraction quench->extract 7. dry Dry & Concentrate extract->dry 8. purify Column Chromatography dry->purify 9. product Final Product purify->product 10.

General experimental workflow for the acylation of this compound.

Purification techniques for crude products from 5-Fluorothiazol-2-amine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude products from reactions involving 5-Fluorothiazol-2-amine hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for crude this compound?

A1: The primary purification techniques for this compound and its derivatives are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the physical state of the crude product. For the hydrochloride salt, which is often a solid, recrystallization can be a highly effective method for removing impurities. Column chromatography is typically employed when recrystallization is ineffective or for separating complex mixtures.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation of the product. Common impurities may include:

  • Unreacted starting materials: Such as thiourea and halogenated precursors.

  • Byproducts from side reactions: Including over-halogenated species or products from the decomposition of the thiazole ring.

  • Residual solvents: From the reaction or initial work-up steps.

  • Polymeric materials: Which can form under certain reaction conditions.

Q3: Is this compound stable during purification?

A3: The thiazole ring is generally stable, but the 2-amino group can be susceptible to oxidation, especially at elevated temperatures in the presence of air. The fluorine substituent at the 5-position is generally stable under typical purification conditions. However, prolonged exposure to strong acids or bases at high temperatures should be avoided to prevent potential decomposition. The hydrochloride salt form enhances the stability of the amino group.

Troubleshooting Guides

Recrystallization Issues

Problem: The compound "oils out" during recrystallization instead of forming crystals.

  • Possible Cause 1: The cooling rate is too rapid.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Inducing crystallization by scratching the inside of the flask with a glass rod can also be beneficial.

  • Possible Cause 2: The chosen solvent is too good a solvent for the compound.

    • Solution: Add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the warm solution until slight turbidity is observed. Then, reheat the solution until it becomes clear and allow it to cool slowly.

  • Possible Cause 3: The presence of significant impurities that inhibit crystallization.

    • Solution: Attempt a preliminary purification step, such as a charcoal treatment to remove colored impurities, or an initial purification by column chromatography before recrystallization.

Problem: Poor recovery of the purified product after recrystallization.

  • Possible Cause 1: Too much solvent was used, preventing the solution from becoming saturated.

    • Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.

  • Possible Cause 2: The compound is significantly soluble in the cold recrystallization solvent.

    • Solution: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer) to maximize precipitation. When washing the collected crystals, use a minimal amount of ice-cold solvent.

  • Possible Cause 3: Premature crystallization during hot filtration.

    • Solution: Use a heated funnel and pre-warm the receiving flask. Use a slight excess of solvent to ensure the compound remains in solution during the filtration process.

Column Chromatography Issues

Problem: The compound does not move from the origin on the TLC plate or column.

  • Possible Cause 1: The solvent system (eluent) is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. For aminothiazoles, which can be quite polar, a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol is often used. Adding a small percentage of a basic modifier like triethylamine (0.1-1%) can help to reduce tailing and improve elution by neutralizing the acidic sites on the silica gel.

  • Possible Cause 2: The compound is strongly adsorbed to the stationary phase.

    • Solution: For basic compounds like amines, using a different stationary phase such as alumina (basic or neutral) or an amine-functionalized silica gel can be beneficial.[1]

Problem: Poor separation of the desired product from impurities.

  • Possible Cause 1: The polarity of the eluent is too high, causing all components to move too quickly up the column.

    • Solution: Decrease the polarity of the eluent to achieve better separation. An ideal Rf value for the desired compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.[2]

  • Possible Cause 2: The column is overloaded with the crude product.

    • Solution: As a general guideline, use about 25-50 g of silica gel for every 1 g of crude product.[2]

  • Possible Cause 3: The sample was not loaded onto the column in a concentrated band.

    • Solution: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, "dry loading" the sample by adsorbing it onto a small amount of silica gel before adding it to the top of the column can improve resolution.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization of 2-Aminothiazole Derivatives

Solvent SystemCompound TypeNotes
Ethanol/WaterHydrochloride salts of polar aminothiazolesDissolve in a minimal amount of hot ethanol, then add hot water dropwise until turbidity persists. Reheat to clarify and cool slowly.
Methanol/WaterSimilar to ethanol/water, suitable for highly polar compounds.Exercise caution with methanol due to its toxicity.
Tetrahydrofuran (THF)/HexaneLess polar aminothiazole derivativesDissolve in THF and add hexane as the anti-solvent.
TolueneFree base of some aminothiazolesGood for less polar derivatives.
IsopropanolGeneral purpose for moderately polar compoundsCan be used alone or with water as an anti-solvent.

Table 2: General Parameters for Column Chromatography of 2-Aminothiazole Derivatives

ParameterRecommendationRationale
Stationary Phase Silica GelStandard choice for most applications.
Alumina (Basic or Neutral)Can be advantageous for basic compounds to reduce tailing.
Amine-functionalized SilicaExcellent for preventing strong adsorption of amines.[1]
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientGood starting point for less polar derivatives.
Dichloromethane/Methanol GradientSuitable for more polar compounds.
Addition of Triethylamine (0.1-1%)Neutralizes acidic sites on silica gel, reducing peak tailing for amines.
Loading Ratio 1:25 to 1:50 (Crude:Silica)Ensures good separation without overloading the column.[2]
TLC Rf Target 0.2 - 0.4Provides optimal separation on the column.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof) to find a suitable recrystallization solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude this compound to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of 5-Fluorothiazol-2-amine Free Base

Note: It is often easier to perform column chromatography on the free base of the amine rather than the hydrochloride salt. To obtain the free base, dissolve the hydrochloride salt in water, neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~8-9, and extract with an organic solvent like ethyl acetate or dichloromethane. Dry the organic extracts and concentrate to obtain the crude free base.

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent system that provides good separation between the desired product and impurities. A good starting point is a mixture of hexane and ethyl acetate or dichloromethane and methanol.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude free base in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Fluorothiazol-2-amine. If the hydrochloride salt is desired, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of HCl in the same solvent to precipitate the salt.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude_product Crude 5-Fluorothiazol-2-amine HCl dissolution Dissolve in Hot Solvent crude_product->dissolution crude_free_base Crude Free Base crude_product->crude_free_base Neutralization & Extraction hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization filtration_washing Vacuum Filtration & Washing crystallization->filtration_washing pure_solid Pure 5-Fluorothiazol-2-amine HCl filtration_washing->pure_solid mother_liquor Mother Liquor (Impurities) filtration_washing->mother_liquor column_chromatography Column Chromatography crude_free_base->column_chromatography pure_fractions Combine Pure Fractions column_chromatography->pure_fractions solvent_removal Solvent Removal pure_fractions->solvent_removal pure_free_base Pure Free Base solvent_removal->pure_free_base hcl_addition HCl Addition (Optional) hcl_addition->pure_solid pure_free_base->hcl_addition

Caption: General purification workflows for this compound.

Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out slow_cooling Cool More Slowly oiling_out->slow_cooling Yes add_antisolvent Add Anti-solvent oiling_out->add_antisolvent Yes pre_purify Pre-purify (e.g., Charcoal) oiling_out->pre_purify Yes poor_recovery Poor Recovery? oiling_out->poor_recovery No slow_cooling->oiling_out add_antisolvent->oiling_out pre_purify->start concentrate Concentrate Solution poor_recovery->concentrate Yes cool_further Cool to Lower Temperature poor_recovery->cool_further Yes success Successful Crystallization poor_recovery->success No concentrate->poor_recovery cool_further->poor_recovery

References

Troubleshooting low yields in Suzuki coupling with 5-Fluorothiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling of 5-Fluorothiazol-2-amine hydrochloride

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound giving low to no yield?

A: Several factors can contribute to low yields in this specific reaction. The primary challenges stem from the substrate itself:

  • Catalyst Inhibition : The free amine on the thiazole ring can coordinate to the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.

  • Inadequate Basicity : The starting material is a hydrochloride salt, which requires a sufficient amount of base to first neutralize the salt and then to facilitate the transmetalation step of the catalytic cycle. An inadequate or inappropriate base is a very common cause of failure.[1]

  • Substrate Reactivity : The 5-fluorothiazole ring is electron-deficient, which can influence the rate of oxidative addition, a key step in the reaction.[2]

  • Side Reactions : Protodeboronation (loss of the boronic acid group) can compete with the desired coupling, especially under harsh basic conditions or in the presence of excess water.[1][3]

Q2: Do I need to free-base the this compound before the reaction?

A: While you can perform a separate free-basing step, it is often not necessary. A more convenient approach is to use at least one extra equivalent of the base in the reaction mixture to neutralize the hydrochloride salt in situ. This simplifies the procedure and avoids an additional isolation step. However, if you continue to face issues, preparing the free amine just before use may improve consistency.

Q3: What is the best base to use for this reaction?

A: The choice of base is critical. A base that is too weak may not efficiently promote transmetalation, while one that is too strong can cause degradation of starting materials or promote side reactions.[1]

  • Recommended Bases : For substrates with amine functionalities, inorganic bases are generally preferred over organic amine bases.[4] Good starting points include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃), which are often effective for challenging couplings.[3][4]

  • Milder Options : If side reactions like protodeboronation are an issue, consider milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][5]

Q4: Which palladium catalyst and ligand system is recommended for this type of substrate?

A: The catalyst system must be robust enough to overcome potential amine-coordination and efficiently couple an electron-deficient heterocycle.

  • Ligands : Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[3] More electron-rich and sterically bulky phosphine ligands are highly recommended. Buchwald ligands (e.g., SPhos, XPhos, tBuBrettPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results for challenging substrates.[6]

  • Palladium Source : Common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are suitable when paired with an appropriate ligand.[3] Air-stable pre-catalysts, which contain the ligand already complexed to palladium, can also improve reproducibility.[5]

Troubleshooting Guide

Issue 1: No or very low conversion of starting material.

Potential Cause Troubleshooting Action
Insufficient Base The hydrochloride salt consumes one equivalent of base. Ensure you are using at least 2-3 equivalents of base total. For K₃PO₄ or Cs₂CO₃, 3 equivalents is a good starting point.
Catalyst Deactivation The free amine may be inhibiting the palladium catalyst. Switch to a bulkier, more electron-rich ligand like SPhos or XPhos to shield the metal center and promote reductive elimination.[3]
Low Reaction Temperature Coupling with electron-deficient heterocycles may require higher temperatures to facilitate the oxidative addition step.[3] Increase the temperature to 80-110 °C.
Improper Solvent The solubility of the inorganic base can be a limiting factor.[1] A mixture of an organic solvent like 1,4-dioxane or toluene with a small amount of water (e.g., 10:1 ratio) can improve results, as water can be crucial for the activity of bases like K₃PO₄.[7]
Oxygen Contamination The active Pd(0) catalyst is sensitive to oxygen.[3] Ensure solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[3][5]

Issue 2: Significant side product formation (e.g., boronic acid homocoupling or protodeboronation).

Potential Cause Troubleshooting Action
Protodeboronation This is the replacement of the -B(OH)₂ group with a hydrogen atom, often caused by excess water and a strong base.[5] Try switching to a milder base like KF or K₂CO₃, or consider using anhydrous conditions.[1][5]
Homocoupling of Boronic Acid This is often caused by the presence of oxygen.[5] Ensure the reaction mixture and solvents are thoroughly degassed before adding the palladium catalyst.
N-Arylation While C-C coupling is desired, the amine group could potentially undergo a competing C-N coupling (Buchwald-Hartwig amination). Using ligands designed for Suzuki coupling (e.g., bulky biarylphosphines) should favor the desired reaction.[6][8]

Recommended Starting Protocol

This protocol is a general starting point and should be optimized for your specific arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (Anhydrous powdered K₃PO₄, 3.0 equiv)

  • Solvent (Anhydrous, degassed 1,4-Dioxane/Water 10:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the powdered K₃PO₄.

  • Add the palladium catalyst and ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe. The reaction concentration should be between 0.1 M and 0.5 M.[3]

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.[1]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography.[9]

Visual Troubleshooting and Reaction Guides

Below are diagrams to visualize the troubleshooting workflow and the fundamental catalytic cycle.

TroubleshootingWorkflow start Low or No Yield check_base Check Base (>2 equiv, K3PO4 or Cs2CO3) start->check_base Step 1 side_products Side Products Observed? (Protodeboronation) start->side_products If conversion occurs check_catalyst Check Catalyst System (Use Buchwald Ligand, e.g., SPhos) check_base->check_catalyst If no improvement check_conditions Check Reaction Conditions (Degas? Temp 80-110°C?) check_catalyst->check_conditions If no improvement success Improved Yield check_conditions->success milder_base Use Milder Base (KF) or Anhydrous Conditions side_products->milder_base milder_base->success

Caption: A logical workflow for troubleshooting low yields.

SuzukiCycle pd0 Pd(0)L2 pd2_halide Ar-Pd(II)-X L2 oa_label Oxidative Addition pd2_boronate Ar-Pd(II)-Ar' L2 tm_label Transmetalation re_label Reductive Elimination oa_label->pd2_halide Ar-X tm_label->pd2_boronate Ar'-B(OH)3- + Base re_label->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Technical Support Center: Reactivity of Fluorinated 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated 2-aminothiazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: How does a fluorine substituent at the 5-position of 2-aminothiazole affect its basicity and nucleophilicity?

A1: A fluorine atom at the 5-position significantly impacts the electronic properties of the 2-aminothiazole ring.

  • Nucleophilicity: The reduced electron density on the exocyclic amino group, due to the electron-withdrawing nature of the fluorine, decreases its nucleophilicity.[3] This can make reactions such as N-acylation and N-alkylation more challenging compared to the non-fluorinated analogue, potentially requiring stronger electrophiles or more forcing reaction conditions.

Q2: I am having trouble with the electrophilic substitution (e.g., halogenation) of a 5-fluoro-2-aminothiazole derivative. What should I consider?

A2: Electrophilic aromatic substitution on the 2-aminothiazole ring typically occurs at the 5-position, which is activated by the amino group. When the 5-position is already occupied by fluorine, electrophilic substitution becomes significantly more challenging and may not proceed at all. If your starting material is a 2-aminothiazole that you wish to functionalize at the 5-position with an electrophile other than fluorine, it is best to perform this reaction before introducing the fluorine, if your synthetic route allows. For other positions on the ring, direct electrophilic substitution is generally difficult due to the deactivating effect of the fluorine and the inherent reactivity of the thiazole ring.

Q3: My Suzuki-Miyaura coupling reaction with a 5-bromo-2-aminothiazole derivative (with or without a fluorine substituent) is giving a low yield. What are the common causes and how can I troubleshoot it?

A3: Low yields in Suzuki-Miyaura couplings of 2-aminothiazole derivatives can arise from several factors. The presence of a fluorine substituent can further complicate the reaction due to its electron-withdrawing nature.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. For electron-deficient or sterically hindered heteroaryl bromides, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands with a palladium source like Pd₂(dba)₃ can be more effective.[4]

  • Base Selection: The base is crucial for activating the boronic acid. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. For challenging couplings, K₃PO₄ is often a good choice.[4] However, strong bases can sometimes promote debromination. If this is observed, switching to a milder base like KF may be beneficial, although this might require longer reaction times.

  • Solvent and Degassing: Ensure your solvent is thoroughly degassed to prevent oxidation and deactivation of the palladium catalyst.[4] Common solvents include dioxane, DMF, and toluene, often with a small amount of water.

  • Side Reactions:

    • Protodebromination: This is the loss of the bromine atom, which is a common side reaction with electron-rich heterocycles. To minimize this, use anhydrous solvents, ensure a rigorously inert atmosphere, and consider using a milder base or lower reaction temperature.[4]

    • Homocoupling: This can occur if oxygen is present. Thorough degassing is crucial.

  • Reaction Temperature: While many Suzuki reactions are heated (80-110 °C), excessive heat can cause decomposition. If you observe degradation of your starting material or product, try running the reaction at a lower temperature for a longer duration.[4]

Q4: I am attempting an N-alkylation of a 5-fluoro-2-aminothiazole and observing low conversion. What can I do?

A4: The decreased nucleophilicity of the amino group in 5-fluoro-2-aminothiazole can make N-alkylation challenging.

Troubleshooting Steps:

  • Base and Solvent: Ensure complete deprotonation of the amino group. Using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF can be effective. Weaker bases like K₂CO₃ may be sufficient with more reactive alkylating agents, and polar aprotic solvents like acetonitrile or DMF are generally good choices.

  • Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, consider converting it to the corresponding bromide or iodide.

  • Temperature: Increasing the reaction temperature can improve the reaction rate. However, monitor the reaction closely to avoid side reactions.

  • Catalytic Potassium Iodide: Adding a catalytic amount of potassium iodide (KI) can in situ convert an alkyl chloride or bromide to the more reactive alkyl iodide, which can accelerate the reaction.

Data Presentation

Table 1: Impact of 5-Substitution on the pKa of 2-Aminothiazole

CompoundSubstituent at C5Approximate pKaEffect on Basicity
2-Aminothiazole-H5.36[1][2]Reference
5-Nitro-2-aminothiazole-NO₂< 5.36Significantly Decreased
5-Fluoro-2-aminothiazole-FPredicted < 5.36Decreased

Experimental Protocols

Protocol 1: N-Acylation of 5-Fluoro-2-aminothiazole with an Acyl Chloride

This protocol is adapted from a general procedure for the N-acylation of fluorinated 2-aminobenzothiazoles.[3]

Materials:

  • 5-Fluoro-2-aminothiazole

  • Acyl chloride of choice (1.1 - 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or Pyridine (1.5 equivalents)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-fluoro-2-aminothiazole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2-aminothiazole Derivative

This protocol is a general starting point for the Suzuki coupling of 2-amino-5-bromothiazole derivatives and may require optimization.[5]

Materials:

  • 5-Bromo-2-aminothiazole derivative (e.g., 5-bromo-4-tert-butyl-2-aminothiazole)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a Schlenk flask, add the 5-bromo-2-aminothiazole derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Electrophilic_Substitution 2-Aminothiazole 2-Aminothiazole Carbocation_Intermediate Wheland Intermediate (Resonance Stabilized) 2-Aminothiazole->Carbocation_Intermediate Electrophile (E+) 5-Substituted_Product 5-Substituted_Product Carbocation_Intermediate->5-Substituted_Product -H+

Caption: Electrophilic aromatic substitution on 2-aminothiazole proceeds via a stable carbocation intermediate.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: - 5-Bromo-2-aminothiazole - Boronic Acid - Pd Catalyst & Ligand - Base Solvent Add Degassed Solvent Reagents->Solvent Inert Purge with Inert Gas (Ar/N2) Solvent->Inert Heat Heat and Stir (e.g., 80-110 °C) Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench (e.g., with water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

Caption: A general experimental workflow for the Suzuki-Miyaura coupling of a 5-bromo-2-aminothiazole derivative.

Troubleshooting_Tree Start Low Yield in N-Functionalization? Check_Reactivity Is the 2-aminothiazole fluorinated? Start->Check_Reactivity Non_Fluorinated Consider other issues: - Base strength - Solvent polarity - Reagent purity Check_Reactivity->Non_Fluorinated No Fluorinated Reduced Nucleophilicity is likely a factor. Check_Reactivity->Fluorinated Yes Increase_Reactivity How to proceed? Fluorinated->Increase_Reactivity Stronger_Conditions Use stronger base (e.g., NaH) or more reactive electrophile (e.g., R-I) Increase_Reactivity->Stronger_Conditions Option 1 Higher_Temp Increase reaction temperature Increase_Reactivity->Higher_Temp Option 2 Catalyst Add catalytic KI for alkylations Increase_Reactivity->Catalyst Option 3

Caption: A decision tree for troubleshooting low yields in N-functionalization reactions of 2-aminothiazoles.

References

How to avoid protodebromination in cross-coupling with bromo-derivatives of 5-Fluorothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding protodebromination during cross-coupling reactions with bromo-derivatives of 5-Fluorothiazol-2-amine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reactions and minimize this yield-reducing side reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodebromination and why is it a problem in my cross-coupling reaction?

A1: Protodebromination is an undesired side reaction where the bromine atom on your 5-bromo-2-fluorothiazol-2-amine derivative is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water, solvent, or even the coupling partner). This leads to the formation of the corresponding debrominated starting material, which reduces the yield of your desired cross-coupled product and complicates purification.

Q2: How can I determine if protodebromination is occurring in my reaction?

A2: The most common way to identify protodebromination is by analyzing your crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. You will typically observe a significant peak corresponding to the mass of the debrominated 5-Fluorothiazol-2-amine derivative.

Q3: What are the primary causes of protodebromination in palladium-catalyzed cross-coupling reactions?

A3: Protodebromination is often caused by a combination of factors, including:

  • Inefficient Catalysis: If the desired cross-coupling catalytic cycle is slow, the starting material has more time to undergo side reactions.

  • Presence of Proton Sources: Water, alcohols, or other protic solvents can serve as a source of hydrogen for the protodebromination reaction.

  • Reaction Conditions: High temperatures and certain bases can promote the undesired debromination pathway.

  • Ligand Choice: The nature of the phosphine ligand on the palladium catalyst can influence the relative rates of the desired coupling and the undesired protodebromination.

Q4: Can the amino group on the thiazole ring contribute to protodebromination?

A4: Yes, the electron-rich nature of the 2-aminothiazole ring system can make the C-Br bond more susceptible to certain side reactions. The amino group can also coordinate to the palladium center, which may influence the catalytic cycle in complex ways. In some cases, protecting the amine may be a viable strategy, though this adds extra steps to the synthesis.[1]

Troubleshooting Guide: Minimizing Protodebromination

Problem: Low yield of the desired cross-coupled product with significant formation of the debrominated 5-Fluorothiazol-2-amine derivative.

Possible Cause Recommended Solution
Catalyst and/or Ligand Inefficiency Switch to a more active catalyst system. For heteroaryl bromides, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often more effective than traditional ligands like PPh₃.[2] Consider using pre-formed palladium catalysts (e.g., XPhos-Pd-G3) for better reproducibility.
Inappropriate Base Selection The choice of base is critical. Strong bases can sometimes promote protodebromination. Consider using milder bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[2] For base-sensitive substrates, weaker bases may be advantageous.
Presence of Water/Protic Solvents Use anhydrous solvents and ensure all reagents are dry. Thoroughly degas the reaction mixture to remove oxygen and moisture.[2] While some Suzuki reactions benefit from a small amount of water, minimizing its presence can reduce protodebromination.
High Reaction Temperature Excessive heat can lead to decomposition and promote side reactions. Try running the reaction at a lower temperature for a longer duration to see if the ratio of product to byproduct improves.[2]
Slow Reaction Kinetics If the desired coupling is slow, protodebromination has more time to occur. Increasing the catalyst loading or using a more active ligand can accelerate the productive reaction pathway, helping it to outcompete the side reaction.

Data Presentation: Representative Conditions for Cross-Coupling of Bromo-Heterocycles

The following tables provide examples of reaction conditions that have been successful for the cross-coupling of various bromo-heterocycles. These should be considered as a starting point for the optimization of reactions with your specific 5-Fluorothiazol-2-amine derivative.

Table 1: Suzuki-Miyaura Coupling Conditions for Bromo-Heterocycles

Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Representative Yield (%)Reference
Arylboronic acidPd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O (10:1)90-11075-95[2]
Arylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9560-85[1]
Alkylboronic esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBu (2)1,4-Dioxane/H₂O (4:1)10080-94[3]

Yields are illustrative and highly dependent on the specific substrates.

Table 2: Buchwald-Hartwig Amination Conditions for Bromo-Heterocycles

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Representative Yield (%)Reference
Primary/Secondary AminePd₂(dba)₃ (1-2)XPhos (2-4)NaOᵗBu (1.2-1.5)Toluene100-11080-98[4]
DiarylaminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene11070-90[5]

Yields are illustrative and highly dependent on the specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling to Minimize Protodebromination

This protocol is a starting point and may require optimization for your specific substrate.

Materials:

  • Bromo-derivative of 5-Fluorothiazol-2-amine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)

Procedure:

  • To an oven-dried Schlenk flask, add the bromo-derivative of 5-Fluorothiazol-2-amine, the boronic acid/ester, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium source and the phosphine ligand.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Bromo-derivative of 5-Fluorothiazol-2-amine (1.0 equiv)

  • Amine coupling partner (1.1-1.3 equiv)

  • Palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%)

  • Base (e.g., NaOᵗBu, 1.2-1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox, add the palladium pre-catalyst and the base to an oven-dried Schlenk flask.

  • Add the bromo-derivative of 5-Fluorothiazol-2-amine and the anhydrous, degassed solvent.

  • Add the amine coupling partner via syringe.

  • Seal the flask and heat the mixture with stirring (e.g., 100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Cross_Coupling_vs_Protodebromination ArBr 5-Bromo-5-Fluorothiazol-2-amine (Ar-Br) OA_Complex Ar-Pd(II)(Br)L₂ ArBr->OA_Complex Oxidative Addition Pd0 Pd(0)L₂ Pd0->OA_Complex Transmetalation_Complex Ar-Pd(II)(R)L₂ OA_Complex->Transmetalation_Complex Transmetalation Protodebromination_Product Protodebromination Byproduct (Ar-H) OA_Complex->Protodebromination_Product Protodebromination (Undesired Pathway) Coupling_Partner Coupling Partner (e.g., R-B(OR)₂) Coupling_Partner->Transmetalation_Complex Transmetalation_Complex->Pd0 Product Desired Product (Ar-R) Transmetalation_Complex->Product Reductive Elimination Proton_Source Proton Source (H⁺) Proton_Source->Protodebromination_Product

Caption: Competing pathways of desired cross-coupling versus undesired protodebromination.

Troubleshooting_Workflow Start Low Yield & High Protodebromination Check_Catalyst Optimize Catalyst/Ligand (e.g., use SPhos, XPhos) Start->Check_Catalyst Check_Base Change Base (e.g., K₃PO₄, Cs₂CO₃) Check_Catalyst->Check_Base No Improvement Success Improved Yield Check_Catalyst->Success Improvement Check_Solvent Ensure Anhydrous/Degassed Solvent Check_Base->Check_Solvent No Improvement Check_Base->Success Improvement Check_Temp Lower Reaction Temperature Check_Solvent->Check_Temp No Improvement Check_Solvent->Success Improvement Check_Temp->Success Improvement

Caption: A troubleshooting workflow for addressing protodebromination.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA ArPdBr Ar-Pd(II)(Br)L₂ OA->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdR Ar-Pd(II)(R)L₂ Transmetalation->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 ArR Ar-R RE->ArR ArBr Ar-Br ArBr->OA RBOH2 R-B(OH)₂ RBOH2->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Enhancing the Solubility of 5-Fluorothiazol-2-amine Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with reaction products of 5-Fluorothiazol-2-amine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) provide practical guidance to address these issues.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction product, a derivative of this compound, has precipitated out of my reaction mixture upon cooling. How can I improve its solubility?

A1: Precipitation upon cooling is a common issue for poorly soluble compounds. Here are several strategies you can employ, starting with the simplest:

  • Co-solvents: The addition of a miscible organic co-solvent can significantly enhance the solubility of your product. Common choices include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). Start by adding a small percentage of the co-solvent to your reaction mixture and gradually increase it until the product dissolves. Be mindful that the choice of co-solvent should be compatible with any downstream applications, such as biological assays where solvent toxicity can be a concern.

  • pH Adjustment: The solubility of aminothiazole derivatives is often pH-dependent.[1] The amino group on the thiazole ring can be protonated under acidic conditions, which can increase aqueous solubility.[1] You can attempt to dissolve your product in a buffer with a slightly acidic pH. However, be cautious as extreme pH values could lead to degradation of your compound.

  • Recrystallization from a different solvent system: Your current reaction solvent may not be the optimal choice for keeping your product in solution. A systematic solvent screening for recrystallization can help identify a solvent or solvent mixture in which your product is soluble at elevated temperatures but less soluble at room temperature, allowing for the formation of purer, and sometimes more soluble, crystalline forms.

Q2: I've tried using common organic solvents, but my fluorinated thiazole derivative remains poorly soluble. What are more advanced techniques I can use?

A2: If standard solvent systems are ineffective, consider these advanced strategies:

  • Salt Formation: Since your parent compound is a hydrochloride salt, you can explore forming different salts. The choice of the counter-ion can significantly impact the physicochemical properties of the compound, including solubility. A general guideline is that a stable salt is likely to form if the difference in pKa (ΔpKa) between your basic aminothiazole derivative and the acidic co-former is greater than 2 to 3.

  • Co-crystal Formation: Co-crystals are crystalline structures where the active pharmaceutical ingredient (API) and a neutral co-former are present in a specific stoichiometric ratio. This can alter the crystal lattice and improve solubility. Carboxylic acids are often used as co-formers for amine hydrochlorides.

  • Structural Modification (Isobaric Replacement): Research has shown that replacing the sulfur atom in a thiazole ring with an oxygen atom to form an oxazole derivative can significantly increase aqueous solubility, sometimes by two orders of magnitude. While this involves chemical synthesis, it is a powerful strategy for lead optimization in drug discovery.

Q3: How do I determine the solubility of my novel this compound derivative in different solvents?

A3: Since specific solubility data for novel compounds is often unavailable, you will likely need to determine it experimentally. A common method is the shake-flask method. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Quantitative Data Presentation

Due to the lack of publicly available experimental solubility data for specific this compound reaction products, the following tables provide an illustrative template. Researchers should populate these tables with their own experimental data.

Table 1: Illustrative Solubility of a Hypothetical 5-Fluorothiazol-2-amine Derivative in Common Solvents at 25 °C

SolventSolubility (mg/mL)Molar Solubility (mol/L)
Water< 0.1< 6.5 x 10⁻⁴
Methanol5.23.4 x 10⁻²
Ethanol2.81.8 x 10⁻²
DMSO> 50> 0.32

Note: Data is hypothetical and for illustrative purposes only. Molar solubility is calculated based on a hypothetical molecular weight of 154.59 g/mol for the hydrochloride salt.

Table 2: Illustrative pH-Dependent Aqueous Solubility of a Hypothetical 5-Fluorothiazol-2-amine Derivative at 25 °C

pHSolubility (mg/mL)
2.01.5
4.00.8
6.00.2
7.4< 0.1
8.0< 0.1

Note: Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines a standard procedure to determine the equilibrium solubility of your compound.

Materials:

  • Your this compound reaction product (solid)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of your solid compound to a vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After shaking, visually confirm that excess solid remains.

  • Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a pre-validated analytical method.

  • Calculate the solubility in mg/mL or other desired units.

Protocol 2: General Procedure for Co-crystal Formation with a Carboxylic Acid Co-former

This protocol provides a general method for preparing co-crystals of an amine hydrochloride.

Materials:

  • This compound derivative

  • Carboxylic acid co-former (e.g., benzoic acid, succinic acid)

  • Suitable solvent (e.g., acetonitrile, ethanol)

  • Beakers and magnetic stir plate

  • Crystallization dish

Procedure:

  • Dissolve equimolar amounts of your amine hydrochloride derivative and the chosen carboxylic acid co-former in a minimal amount of a suitable solvent, with warming if necessary, to achieve complete dissolution.

  • Transfer the clear solution to a crystallization dish.

  • Allow the solvent to evaporate slowly at room temperature in a vibration-free location.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with a small amount of cold solvent and allow them to air dry.

  • Characterize the resulting solids (e.g., by melting point, PXRD, DSC) to confirm the formation of a new crystalline phase.

Protocol 3: General Recrystallization Procedure

This protocol is for purifying your solid product, which can sometimes lead to a more soluble crystalline form.

Materials:

  • Crude solid product

  • A suitable recrystallization solvent or solvent pair

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the recrystallization solvent.

  • Gently heat the mixture to the boiling point of the solvent while stirring.

  • Gradually add more hot solvent until the solid just dissolves.

  • If using a solvent pair, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_advanced Advanced Techniques cluster_analysis Analysis Problem Poorly Soluble Reaction Product CoSolvent Co-solvent Addition Problem->CoSolvent pH_Adjust pH Adjustment Problem->pH_Adjust Recrystallization Recrystallization / Solvent Screening Problem->Recrystallization Advanced Advanced Techniques Problem->Advanced Analysis Solubility & Purity Analysis (e.g., Shake-Flask, HPLC) CoSolvent->Analysis pH_Adjust->Analysis Recrystallization->Analysis Salt Alternative Salt Formation Advanced->Salt CoCrystal Co-crystal Formation Advanced->CoCrystal Salt->Analysis CoCrystal->Analysis signaling_pathway cluster_compound Compound State cluster_intervention Intervention Solid Poorly Soluble Solid Product Solubilization Solubilization Method (e.g., Co-solvent, pH change) Solid->Solubilization Application of Enhancement Technique Solution Product in Solution Solubilization->Solution Results in Increased Solubility

References

Technical Support Center: Catalyst and Ligand Selection for Challenging Couplings with 5-Fluorothiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in selecting optimal catalysts and ligands for cross-coupling reactions involving the challenging substrate, 5-Fluorothiazol-2-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is 5-Fluorothiazol-2-amine a challenging substrate for cross-coupling reactions?

A1: 5-Fluorothiazol-2-amine presents several challenges. The thiazole ring is an electron-rich heterocycle which can complicate catalytic cycles.[1] Furthermore, the amine group can coordinate to the metal center of the catalyst, potentially leading to inhibition. As the starting material is a hydrochloride salt, an additional equivalent of base is required to neutralize it before the catalytic cycle can begin, which can affect the reaction equilibrium and catalyst stability.[2]

Q2: What are the most common types of coupling reactions performed with this substrate?

A2: The most common and synthetically valuable transformations are palladium-catalyzed C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) cross-coupling reactions.[3] These allow for the introduction of a wide variety of amine, aryl, and heteroaryl groups, which is crucial for building diverse molecular libraries in drug discovery.[3]

Q3: How does the hydrochloride salt form of the amine affect my reaction setup?

A3: The hydrochloride salt must be neutralized in situ for the amine to become nucleophilic. This requires the addition of at least one extra equivalent of base compared to what is needed for the catalytic cycle itself.[2] Careful selection of the base is critical to ensure it is strong enough for both neutralization and facilitating the desired coupling chemistry without causing substrate decomposition.

Q4: Which general class of ligands is most effective for couplings with electron-rich heteroarylamines?

A4: For challenging couplings, particularly Buchwald-Hartwig aminations, bulky and electron-rich biaryl phosphine ligands are generally required.[4] Ligands such as RuPhos, XPhos, and BrettPhos are highly effective as they facilitate the reductive elimination step, which is often the rate-limiting step for electron-rich substrates.[4][5] For Suzuki couplings, similar classes of ligands are often successful.[6][7]

Q5: Should I be concerned about catalyst deactivation?

A5: Yes, catalyst deactivation can be an issue, especially with heteroaromatic substrates.[1] It can manifest as the formation of palladium black.[8] This can be caused by high temperatures, the presence of oxygen, or decomposition of the substrate in the presence of a strong base.[1][9] Using robust pre-catalysts (e.g., G3 or G4 palladacycles) and ensuring rigorously inert and anhydrous conditions can mitigate this problem.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The active Pd(0) species is not being generated or has decomposed.[10] 2. Incorrect Base: The base may be too weak to facilitate deprotonation of the amine or transmetalation (in Suzuki coupling).[6] 3. Poor Ligand Choice: The ligand may not be suitable for stabilizing the catalyst or promoting the key catalytic steps.[6] 4. Low Reaction Temperature: The reaction may have a high activation energy barrier.[6]1. Use a fresh batch of catalyst or a more air-stable pre-catalyst. Ensure the reaction is thoroughly degassed.[9][11] 2. Switch to a stronger, non-nucleophilic base. For Buchwald-Hartwig, NaOtBu or LHMDS are common choices. For Suzuki, K₃PO₄ or Cs₂CO₃ are often effective.[6] 3. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos).[7] 4. Gradually increase the reaction temperature, monitoring for any signs of decomposition.[6]
Significant Side Product Formation (e.g., Dehalogenation/Protodefluorination) 1. Presence of Water: Traces of water can act as a proton source.[9] 2. High Reaction Temperature: Can promote side reactions over the desired coupling.[9] 3. Base is Too Strong/Reactive: Certain strong bases can facilitate decomposition pathways.[9]1. Use freshly dried, anhydrous solvents and reagents. Handle all materials under a strictly inert atmosphere.[9][11] 2. Attempt the reaction at a lower temperature for a longer duration.[9] 3. Consider a milder base if possible (e.g., K₂CO₃ instead of NaOtBu), though this may impact reaction rate.[9]
Homocoupling of Boronic Acid (Suzuki Reaction) 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[2] 2. Catalyst System: Some catalyst/ligand combinations are more prone to promoting this side reaction.1. Ensure the reaction mixture and solvent are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen).[8][9] 2. Screen alternative ligands or use a lower catalyst loading.
Reaction Stalls / Does Not Go to Completion 1. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for the required duration.[8] 2. Poor Solubility: One or more of the reactants may not be fully soluble in the chosen solvent.[6] 3. Product Inhibition: The product may be coordinating to the catalyst and inhibiting its activity.1. Use a more robust pre-catalyst or add a slight excess of the ligand to stabilize the active species.[8][10] 2. Screen alternative solvents or solvent mixtures (e.g., dioxane/water, THF/water for Suzuki reactions).[6] 3. This is a challenging issue. Trying a different ligand class (e.g., an N-heterocyclic carbene (NHC) ligand) may alter the catalyst's susceptibility to inhibition.[12]

Data Summary: Starting Conditions for Analogous Systems

The following tables provide recommended starting points for reaction optimization based on successful couplings with structurally similar thiazole and heteroaryl amine substrates.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig C-N Coupling

Coupling Partner Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Substrate Analogue
Primary/Secondary Aliphatic Amine Pd₂(dba)₃ (1-2) RuPhos or BrettPhos (2-4) NaOtBu (2.2)¹ Toluene or Dioxane 80-110 2-Amino-5-bromothiazole derivatives[5][9]
Arylamine Pd(OAc)₂ (2) XPhos (4) K₃PO₄ (2.5) t-BuOH 100 5-Membered Heteroaryl Halides[5]
Hindered Secondary Amine XPhos G3 Precatalyst (2) N/A LHMDS (2.2)¹ THF 70 Challenging Heteroaryl Chlorides[1]

¹Note: At least 2.0 equivalents of base are recommended to both neutralize the hydrochloride salt and facilitate the catalytic cycle.

Table 2: Recommended Starting Conditions for Suzuki-Miyaura C-C Coupling

Coupling Partner Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Substrate Analogue
Arylboronic Acid Pd(dppf)Cl₂ (3-5) N/A K₂CO₃ (3.0) Dioxane/H₂O (4:1) 90-100 Halopyridine/Thiazoleboronic acid[6]
Heteroarylboronic Acid Pd₂(dba)₃ (2) SPhos or XPhos (4) K₃PO₄ (3.0) Toluene/H₂O (5:1) 100 Bromo-benzothiazole[3]

| Potassium Aryltrifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (3.0) | THF/H₂O (10:1) | 80 | Isothiazole Halides[8] |

Experimental Protocols

The following are general, representative protocols that should be optimized for your specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos G3, 2 mol%) and the phosphine ligand (if not using a pre-catalyst).

  • Add this compound (1.0 equiv.) and the strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 2.2 equiv.).

  • Seal the vial with a septum and evacuate and backfill with argon three times.

  • Add the aryl or heteroaryl halide coupling partner (1.1 equiv.).

  • Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Place the reaction mixture in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (assuming a halogen is present at another position, 1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 3.0 equiv.), the palladium source (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the ligand (if required).[6]

  • Seal the vial with a septum and evacuate and backfill with argon three times.

  • Add the degassed solvent system (e.g., Dioxane/Water, 4:1) via syringe.

  • Place the reaction mixture in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations: Workflows and Logic Diagrams

G Catalyst & Ligand Selection Workflow cluster_start Initial Screening cluster_optimize Optimization for Challenging Substrates Start Define Coupling Type (C-N or C-C) Gen1 Standard Conditions: Pd(dppf)Cl₂ (Suzuki) Pd₂(dba)₃/XPhos (Buchwald) Start->Gen1 LowYield Low Yield or No Reaction? Gen1->LowYield ScreenLigands Screen Bulky Biaryl Phosphine Ligands (RuPhos, BrettPhos, SPhos) LowYield->ScreenLigands Yes Success Reaction Successful LowYield->Success No ScreenBases Screen Bases (K₃PO₄, Cs₂CO₃, LHMDS) ScreenLigands->ScreenBases UsePrecatalyst Use Advanced Pre-catalyst (e.g., XPhos G3/G4) ScreenBases->UsePrecatalyst UsePrecatalyst->Success Optimized G Troubleshooting Decision Tree Problem Problem: Low or No Product CheckInert Is atmosphere strictly inert? Problem->CheckInert CheckReagents Are reagents/solvents pure and anhydrous? CheckInert->CheckReagents Yes No1 Degas system thoroughly (Freeze-Pump-Thaw) CheckInert->No1 No CheckCatalyst Is catalyst/ligand appropriate? CheckReagents->CheckCatalyst Yes No2 Use fresh, anhydrous solvents and reagents CheckReagents->No2 No CheckBase Is base strong enough? CheckCatalyst->CheckBase Yes No3 Consult ligand selection guide; Screen bulky, electron-rich ligands CheckCatalyst->No3 No No4 Switch to stronger base (e.g., NaOtBu, LHMDS) CheckBase->No4 No Success Re-run Experiment CheckBase->Success Yes No1->Success No2->Success No3->Success No4->Success G Key Parameter Interdependencies Substrate 5-Fluorothiazol-2-amine HCl Base Base (e.g., NaOtBu) Substrate->Base Requires >2 equiv. Catalyst Palladium Source (e.g., Pd₂(dba)₃) Ligand Phosphine Ligand (e.g., XPhos) Catalyst->Ligand Forms active complex Outcome Reaction Outcome (Yield, Purity) Catalyst->Outcome Ligand->Substrate Influences reactivity Base->Catalyst Activates nucleophile & affects stability Base->Outcome Solvent Solvent (e.g., Toluene) Solvent->Catalyst Affects activity & solubility Solvent->Outcome

References

Managing steric hindrance in reactions involving 5-Fluorothiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Fluorothiazol-2-amine Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage steric hindrance in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where steric hindrance is a significant issue with this compound?

A1: Steric hindrance is a primary concern in reactions targeting the 2-amino group, particularly in N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). The fluorine atom at the 5-position and the thiazole ring itself can sterically encumber the approach of bulky reagents to the nitrogen atom.

Q2: How does the choice of solvent affect steric hindrance in these reactions?

A2: The solvent can play a crucial role in mediating steric effects. Polar aprotic solvents like DMF or DMSO can solvate the amine hydrochloride, potentially increasing the nucleophilicity of the free amine after deprotonation. In contrast, non-polar solvents may not effectively solvate the starting material, leading to aggregation and exacerbating steric issues. The choice of solvent can also influence the conformation of the substrate and reagents, thereby affecting the transition state energy.

Q3: Can temperature be adjusted to overcome steric hindrance?

A3: Yes, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this approach must be balanced against the potential for side reactions or decomposition of starting materials and products. A carefully controlled temperature ramp or the use of microwave irradiation can sometimes provide the required energy more selectively.

Troubleshooting Guides

Issue 1: Low Yield in N-Acylation Reactions

Symptoms:

  • Incomplete conversion of this compound.

  • Formation of multiple side products.

  • Difficulty in purifying the desired acylated product.

Possible Causes & Solutions:

CauseSolution
Steric hindrance from a bulky acylating agent - Use a less sterically demanding acylating agent if the project allows.- Employ a more reactive acylating agent (e.g., acyl fluoride instead of acyl chloride).- Utilize a coupling agent with a smaller steric footprint (e.g., HATU, COMU).
Insufficient reactivity of the 2-amino group - Add a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) to deprotonate the hydrochloride and free the amine.- Consider using a stronger, non-coordinating base if necessary, but monitor for side reactions.
Inappropriate solvent choice - Switch to a high-boiling polar aprotic solvent like DMF, DMAc, or NMP to improve solubility and reaction kinetics.- For microwave-assisted synthesis, ensure the solvent has a suitable dielectric constant.

Experimental Protocol: Optimized N-Acylation

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the acylating agent (1.2 eq) dropwise to the solution.

  • If using a coupling agent like HATU, pre-mix the carboxylic acid (1.2 eq) and HATU (1.3 eq) in DMF before adding to the amine solution.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until completion.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography.

start Start: Low Acylation Yield check_reagent Assess Acylating Agent Steric Bulk start->check_reagent change_reagent Switch to Less Bulky or More Reactive Acylating Agent check_reagent->change_reagent High check_base Evaluate Base Strength and Sterics check_reagent->check_base Low change_reagent->check_base change_base Use Stronger, Non-Nucleophilic Base (e.g., DIPEA) check_base->change_base Insufficient check_conditions Review Reaction Conditions check_base->check_conditions Sufficient change_base->check_conditions increase_temp Increase Temperature or Use Microwave Irradiation check_conditions->increase_temp Ineffective end End: Improved Yield check_conditions->end Effective increase_temp->end

Caption: Troubleshooting workflow for low N-acylation yield.

Issue 2: Failure of Buchwald-Hartwig Amination

Symptoms:

  • No desired cross-coupling product is formed.

  • Recovery of unreacted starting materials.

  • Formation of hydrodehalogenated arene byproduct.

Possible Causes & Solutions:

CauseSolution
Inappropriate ligand for the palladium catalyst - The steric environment of the 5-fluorothiazole amine requires a specific ligand.- Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).- Consider using palladacycle pre-catalysts (e.g., G3 or G4 palladacycles) which can be more effective.
Incorrect choice of base - A strong, non-coordinating base is typically required.- Use bases like LiHMDS, K3PO4, or Cs2CO3.- Avoid bases that can coordinate strongly to palladium, as this can inhibit catalysis.
Catalyst deactivation - Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the phosphine ligand and palladium catalyst.- Use degassed solvents.- High temperatures for prolonged periods can lead to catalyst decomposition; optimize time and temp.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., K3PO4, 2.0 eq).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (if not using a pre-catalyst).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed solvent (e.g., toluene or dioxane, 0.1 M).

  • Heat the reaction mixture to 100-120 °C and monitor by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

sub_A 5-Fluorothiazol-2-amine (as hydrochloride) reaction Reaction Mixture sub_A->reaction sub_B Aryl Halide (Ar-X) sub_B->reaction catalyst Pd Pre-catalyst (e.g., XPhos Pd G3) catalyst->reaction ligand Bulky Ligand (e.g., XPhos) ligand->reaction base Strong, Non-coordinating Base (e.g., K3PO4) base->reaction solvent Anhydrous, Degassed Solvent (e.g., Toluene) solvent->reaction product Coupled Product (Ar-NH-Thiazole-F) reaction->product Heat conditions Inert Atmosphere 100-120 °C conditions->reaction

Caption: Key components for a successful Buchwald-Hartwig amination.

Preventing degradation of 5-Fluorothiazol-2-amine hydrochloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the degradation of 5-Fluorothiazol-2-amine hydrochloride during your chemical reactions. By understanding the potential degradation pathways and implementing appropriate preventative measures, you can improve reaction yields, ensure product purity, and maintain the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by several factors, including:

  • pH: Both strongly acidic and strongly basic conditions can promote hydrolysis of the amine or the thiazole ring. The hydrochloride salt form provides some initial stability in acidic media, but prolonged exposure or high temperatures can still lead to degradation.

  • Temperature: Elevated temperatures can accelerate decomposition, especially in the presence of other reactive species.

  • Oxidizing Agents: The thiazole ring and the amino group are susceptible to oxidation, which can lead to ring-opening or the formation of N-oxides.

  • Light: Exposure to UV light can induce photodegradation of the 2-aminothiazole core structure.[1][2]

  • Choice of Solvent: Certain solvents, such as dimethyl sulfoxide (DMSO), have been observed to cause decomposition of 2-aminothiazole derivatives over time, especially at room temperature.[3]

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the reactivity of the 2-aminothiazole scaffold, potential degradation products could include:

  • Hydrolysis products: Cleavage of the amide bond (if acylated) or opening of the thiazole ring.

  • Oxidation products: Formation of N-oxides or sulfoxides.

  • Photodegradation products: Ring-opened products, potentially including carbodiimides.[4]

  • Polymerization products: Under certain conditions, 2-aminothiazoles can undergo polymerization.

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain the stability of this compound, it is recommended to:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Protect from light, especially UV light.

  • Avoid contact with strong oxidizing agents, strong acids, and strong bases during storage.

  • For long-term storage, consider refrigeration at 2-8 °C.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low Yield in Acylation Reactions

Symptoms:

  • Significantly lower than expected yield of the desired N-acylated product.

  • Presence of multiple unidentified byproducts in the reaction mixture upon analysis (TLC, LC-MS).

Possible Causes & Solutions:

Possible CauseRecommended Troubleshooting Steps
Degradation of starting material - Use fresh, high-purity this compound. Check the purity of the starting material before use. - Optimize reaction temperature. Start the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature. Avoid excessive heating. - Choose an appropriate solvent. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over protic or reactive solvents. Avoid DMSO for prolonged reactions at room temperature.[3]
Sub-optimal reaction conditions - Select a suitable base. Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. The hydrochloride salt will require at least two equivalents of base. - Control the addition of reagents. Add the acylating agent (e.g., acyl chloride) dropwise to the reaction mixture at a low temperature to control the exotherm.
Side reactions - Protect from light. Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil). - Inert atmosphere. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Issue 2: Formation of Colored Impurities

Symptoms:

  • The reaction mixture develops a dark color (e.g., brown, black) over time.

  • The isolated product is discolored and difficult to purify.

Possible Causes & Solutions:

Possible CauseRecommended Troubleshooting Steps
Oxidative degradation - Degas solvents. Use solvents that have been degassed to remove dissolved oxygen. - Work under an inert atmosphere. As mentioned previously, using nitrogen or argon can significantly reduce oxidative side reactions.
Thermal decomposition - Maintain a controlled temperature. Use a temperature-controlled reaction setup and avoid localized overheating. - Minimize reaction time. Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to heat.
Reaction with solvent - Solvent selection. If using a potentially reactive solvent like DMSO, consider alternative, more inert solvents if discoloration is observed.[3]

Experimental Protocols

General Protocol for N-Acylation of this compound

This protocol provides a starting point for the N-acylation of this compound with an acyl chloride, aiming to minimize degradation.

Materials:

  • This compound

  • Acyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).

  • Add anhydrous DCM or THF (sufficient to dissolve the starting material).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Slowly add triethylamine or DIPEA (2.2 equivalents) to the suspension. Stir for 10-15 minutes.

  • In a separate flask, dissolve the acyl chloride (1.1 equivalents) in a small amount of anhydrous DCM or THF.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizing Reaction and Degradation Pathways

To aid in understanding the chemical transformations, the following diagrams illustrate the general acylation reaction and a potential degradation pathway.

acylation_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Desired Product 5-Fluorothiazol-2-amine HCl 5-Fluorothiazol-2-amine HCl N-Acylated Product N-Acylated Product 5-Fluorothiazol-2-amine HCl->N-Acylated Product 1. Base 2. Acyl Chloride Acyl Chloride Acyl Chloride Acyl Chloride->N-Acylated Product Base (e.g., TEA) Base (e.g., TEA) Solvent (e.g., DCM) Solvent (e.g., DCM) Inert Atmosphere Inert Atmosphere Low Temperature (0 °C) Low Temperature (0 °C)

Caption: General workflow for the N-acylation of this compound.

degradation_pathway cluster_stressors Stress Factors 5-Fluorothiazol-2-amine HCl 5-Fluorothiazol-2-amine HCl Degradation Products Degradation Products 5-Fluorothiazol-2-amine HCl->Degradation Products Heat Heat Heat->Degradation Products Light (UV) Light (UV) Light (UV)->Degradation Products Oxidizing Agents Oxidizing Agents Oxidizing Agents->Degradation Products Strong Acid/Base Strong Acid/Base Strong Acid/Base->Degradation Products

Caption: Potential degradation pathways for this compound under various stress conditions.

By following these guidelines and troubleshooting steps, researchers can significantly minimize the degradation of this compound, leading to more reliable and reproducible synthetic outcomes.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of 5-Fluorothiazolyl Amides and Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and metabolic properties to drug candidates. Among these, 5-fluorothiazolyl amides have emerged as a promising class of compounds with diverse biological activities. Accurate and comprehensive characterization of these molecules is paramount for drug discovery and development. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 5-fluorothiazolyl amides and their derivatives, supported by experimental data and protocols. We also present a comparative analysis with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

NMR Spectroscopic Analysis of 5-Fluorothiazolyl Amides

NMR spectroscopy is an unparalleled tool for the unambiguous structure elucidation of organic molecules. For 5-fluorothiazolyl amides, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information regarding the molecular framework, substitution patterns, and conformational features.

Key NMR Observables and Their Interpretation
  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. The chemical shifts of protons on the thiazole ring and the amide moiety are particularly diagnostic. Protons on the carbon adjacent to the amide nitrogen typically appear in the range of 2.0-2.5 ppm for an acetyl group, while aromatic protons will be in the 7.0-8.5 ppm region. The amide N-H proton often appears as a broad singlet and its chemical shift is highly dependent on the solvent and concentration.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the thiazole ring carbons are significantly influenced by the fluorine substituent. The carbon bearing the fluorine (C5) will appear as a doublet due to ¹JCF coupling. The carbonyl carbon of the amide typically resonates in the range of 165-175 ppm.

  • ¹⁹F NMR: This is a highly sensitive and informative nucleus for fluorinated compounds. The chemical shift of the fluorine at the 5-position of the thiazole ring provides insights into the electronic environment. Coupling between the ¹⁹F nucleus and nearby protons (ⁿJHF) and carbons (ⁿJCF) is invaluable for confirming the structure.[1][2] Proton decoupling is often employed in ¹⁹F NMR to simplify the spectra, resulting in a single sharp signal for each unique fluorine environment, which is beneficial for quantification.[1]

Table 1: Typical NMR Data for a Representative 5-Fluorothiazolyl Amide Derivative (N-(5-fluorothiazol-2-yl)acetamide)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~2.3s-COCH₃
~7.5d~2-4H4 of thiazole
~11.0br s-NH
¹³C~23s-COCH₃
~115 (d)d¹JCF ≈ 250-300C5 of thiazole
~140 (d)d²JCF ≈ 20-30C4 of thiazole
~160 (d)d²JCF ≈ 10-20C2 of thiazole
~168s-C=O
¹⁹F~-120 to -140d³JHF ≈ 2-4F5 of thiazole

Note: The exact chemical shifts and coupling constants can vary depending on the specific substituents on the amide nitrogen and the solvent used.

Experimental Protocols

General Synthesis of N-(5-fluorothiazol-2-yl) amides

A common route to synthesize N-(5-fluorothiazol-2-yl) amides involves the acylation of 2-amino-5-fluorothiazole with an appropriate acid chloride or anhydride in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane or tetrahydrofuran.

Synthesis cluster_reactants Reactants cluster_conditions Conditions 2-amino-5-fluorothiazole 2-amino-5-fluorothiazole Product N-(5-fluorothiazol-2-yl) amide 2-amino-5-fluorothiazole->Product Acylation Acid Chloride/Anhydride Acid Chloride/Anhydride Acid Chloride/Anhydride->Product Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Product Inert Solvent (e.g., DCM) Inert Solvent (e.g., DCM) Inert Solvent (e.g., DCM)->Product

Caption: General synthetic scheme for N-(5-fluorothiazol-2-yl) amides.

Standard NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Weigh 5-10 mg of the purified 5-fluorothiazolyl amide derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the amide proton.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If quantitative analysis is required, a known amount of an internal standard can be added. For ¹⁹F NMR, a common internal standard is trifluoroacetic acid.[1]

Data Acquisition:

A standard suite of NMR experiments for a novel 5-fluorothiazolyl amide would include:

  • ¹H NMR: A standard single-pulse experiment is usually sufficient.

  • ¹³C NMR: A proton-decoupled ¹³C experiment (e.g., zgpg30) is standard.

  • ¹⁹F NMR: A proton-decoupled ¹⁹F experiment provides a simplified spectrum for observing the fluorine signal.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

    • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can be used to establish through-space proximity between protons and the fluorine atom, aiding in conformational analysis.

NMR_Workflow cluster_sample Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent 1H_NMR 1H NMR Dissolve in Deuterated Solvent->1H_NMR 13C_NMR 13C NMR Dissolve in Deuterated Solvent->13C_NMR 19F_NMR 19F NMR Dissolve in Deuterated Solvent->19F_NMR COSY COSY 1H_NMR->COSY HSQC HSQC 1H_NMR->HSQC HMBC HMBC 1H_NMR->HMBC 13C_NMR->HSQC 13C_NMR->HMBC Structure_Elucidation Structure Elucidation 19F_NMR->Structure_Elucidation COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation

Caption: A typical workflow for the NMR-based structure elucidation.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques are often used in conjunction for a comprehensive analysis, particularly for purity assessment and analysis of complex mixtures.

Table 2: Comparison of NMR, HPLC, and MS for the Analysis of 5-Fluorothiazolyl Amides

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Primary Information Detailed molecular structure, connectivity, conformation, and quantification without a specific reference standard.Separation and quantification of components in a mixture based on their relative retention times.Molecular weight and fragmentation patterns, providing information on elemental composition and substructures.
Strengths - Unambiguous structure determination.- Non-destructive.- Inherently quantitative.[3] - ¹⁹F NMR is highly specific and sensitive for fluorinated compounds.[1][3]- High sensitivity and resolution for separating complex mixtures.- Well-established for purity determination and quantification with reference standards.- Extremely high sensitivity.- Provides accurate molecular weight.- Can be coupled with HPLC (LC-MS) for analysis of complex mixtures.
Limitations - Relatively low sensitivity compared to MS.- Can be time-consuming for complete 2D analysis.- Does not provide definitive structural information on its own.- Requires reference standards for identification and accurate quantification.- Does not provide detailed stereochemical or isomeric information.- Fragmentation can sometimes be complex to interpret.
Best Suited For - De novo structure elucidation of novel compounds.- Characterization of impurities.- Conformational analysis.- Purity analysis of bulk materials and final products.- Monitoring reaction progress.- Enantiomeric separation (with chiral columns).- Confirmation of molecular weight.- Identification of metabolites.- High-throughput screening.
Supporting Experimental Data Insights

In pharmaceutical analysis, ¹⁹F NMR has proven to be a robust method for the direct quantification of fluorinated active pharmaceutical ingredients (APIs) in formulated products.[4][5] The wide chemical shift dispersion of ¹⁹F NMR minimizes the chances of signal overlap, which can be a challenge in ¹H NMR, especially in complex matrices.[1] This makes ¹⁹F NMR a powerful tool for quality control.

When analyzing complex mixtures, such as in drug metabolism studies, the hyphenated technique of LC-NMR-MS is invaluable.[6] HPLC separates the metabolites, MS provides the molecular weight, and NMR gives the detailed structural information, allowing for the confident identification of even minor components.

Conclusion

NMR spectroscopy, particularly the synergistic use of ¹H, ¹³C, and ¹⁹F nuclei, is an indispensable technique for the comprehensive characterization of 5-fluorothiazolyl amides and their derivatives. It provides unparalleled detail for structural elucidation and confirmation. While techniques like HPLC and MS offer superior sensitivity and are essential for purity analysis and high-throughput applications, they do not replace the definitive structural information provided by NMR. A multi-technique approach, leveraging the strengths of each method, is therefore the most effective strategy for the robust characterization of these important pharmaceutical compounds. The continued development of advanced NMR experiments and hyphenated techniques will further enhance our ability to analyze and understand these complex molecules.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-Fluorothiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of novel compounds is paramount for structural elucidation and metabolic profiling. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 5-Fluorothiazol-2-amine and its derivatives. In the absence of direct experimental data in peer-reviewed literature, this guide leverages established fragmentation principles of the 2-aminothiazole core and the known influence of fluorine substitution on heterocyclic systems.

The introduction of a fluorine atom to a heterocyclic scaffold can significantly alter its physicochemical properties and metabolic fate, making the analysis of its fragmentation behavior essential. This guide will explore the predicted fragmentation pathways, present the data in a clear, tabular format, and provide a standardized experimental protocol for the analysis of these compounds.

Predicted Fragmentation Patterns: A Comparative Analysis

The fragmentation of 5-Fluorothiazol-2-amine is predicted to be initiated by the ionization of the molecule, followed by cleavages influenced by the fluorine substituent and the inherent instability of the thiazole ring under electron impact. The primary fragmentation is expected to involve the loss of small neutral molecules and radicals.

A comparison of the predicted key fragments for 5-Fluorothiazol-2-amine and a generic N-substituted derivative is presented below.

Fragment Predicted m/z (5-Fluorothiazol-2-amine) Predicted m/z (N-R-5-Fluorothiazol-2-amine) Proposed Structure/Loss
Molecular Ion [M]⁺118Varies with R-groupIntact ionized molecule
[M-HCN]⁺91Varies with R-groupLoss of hydrogen cyanide from the ring
[M-F]⁺99Varies with R-groupLoss of a fluorine radical
[M-HF]⁺98Varies with R-groupLoss of hydrogen fluoride
[C₂H₂NS]⁺5858Fragment containing the core thiazole structure
[C₂H₃N₂]⁺43Varies with R-groupFragment from ring cleavage

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for the analysis of 5-Fluorothiazol-2-amine derivatives using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

1. Sample Preparation:

  • Dissolve 1 mg of the 5-Fluorothiazol-2-amine derivative in 1 mL of a volatile, high-purity solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • If necessary, derivatize the amine group to improve volatility for GC analysis.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Source: Electron Ionization (EI).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 30-500.

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode.

  • Identify the peak corresponding to the 5-Fluorothiazol-2-amine derivative based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation patterns and any available spectral libraries.

Visualizing the Workflow and Fragmentation

To further clarify the experimental and analytical process, the following diagrams illustrate the workflow and predicted fragmentation pathways.

experimental_workflow Experimental Workflow for MS Analysis cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis dissolution Dissolution in Solvent dilution Serial Dilution dissolution->dilution derivatization Derivatization (Optional) dilution->derivatization injection Sample Injection derivatization->injection separation GC Separation injection->separation ionization EI Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection spectrum_extraction Mass Spectrum Extraction detection->spectrum_extraction fragment_identification Fragment Identification spectrum_extraction->fragment_identification pathway_elucidation Pathway Elucidation fragment_identification->pathway_elucidation library_comparison Library Comparison pathway_elucidation->library_comparison

Caption: A generalized workflow for the mass spectrometric analysis of 5-Fluorothiazol-2-amine derivatives.

fragmentation_pathway Predicted EI Fragmentation of 5-Fluorothiazol-2-amine M [C₃H₃FN₂S]⁺ m/z = 118 (Molecular Ion) F1 [C₃H₂N₂S]⁺ m/z = 99 (-F) M->F1 - F F2 [C₃H₂FN₂]⁺ m/z = 91 (-HCN) M->F2 - HCN F5 [C₃H₂N₂S]⁺ m/z = 98 (-HF) M->F5 - HF F3 [C₂H₂NS]⁺ m/z = 58 F2->F3 - F, -H F4 [C₂H₃N₂]⁺ m/z = 43 F2->F4 - CS

Caption: Predicted electron ionization fragmentation pathways for 5-Fluorothiazol-2-amine.

This guide provides a foundational understanding of the expected mass spectral behavior of 5-Fluorothiazol-2-amine derivatives. Experimental verification is crucial to confirm these predicted fragmentation patterns and to build a robust analytical method for these promising compounds.

A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of 5-Fluorothiazol-2-amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of 5-Fluorothiazol-2-amine, a key intermediate in the synthesis of various pharmaceutical agents. This document outlines proposed methodologies based on the analysis of structurally similar fluorinated and aminated heterocyclic compounds, offering supporting experimental data for objective comparison.

Principles of Purity Analysis: HPLC vs. LC-MS

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of a wide range of organic compounds.[1][2] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[3] For purity analysis, HPLC with UV detection is commonly employed to quantify the main component and any impurities based on their absorbance of light at a specific wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[3][4] This hyphenated technique not only separates the components of a mixture but also provides information about their molecular weight and structure.[5][6] LC-MS is particularly powerful for identifying unknown impurities and quantifying them at very low levels.[3][5]

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS are crucial for reproducible and reliable purity analysis. Below are proposed protocols for the analysis of 5-Fluorothiazol-2-amine.

Proposed HPLC-UV Methodology

A robust reversed-phase HPLC (RP-HPLC) method is well-suited for the separation of polar and non-polar impurities from 5-Fluorothiazol-2-amine.

Sample Preparation: Dissolve the 5-Fluorothiazol-2-amine sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.[1] Filter the sample through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Proposed LC-MS Methodology

For more sensitive detection and identification of impurities, an LC-MS method is recommended. The chromatographic conditions can be similar to the HPLC method, with adjustments for compatibility with the mass spectrometer.

Sample Preparation: Prepare the sample as described for the HPLC method.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system coupled to a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 98% B

    • 10-12 min: 98% B

    • 12-12.1 min: 98% to 2% B

    • 12.1-15 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Scan Range: m/z 50-500.

  • Data Acquisition: Full scan for impurity profiling and tandem MS (MS/MS) for structural elucidation of unknown impurities.[3]

Performance Comparison

The choice between HPLC and LC-MS for purity analysis depends on the specific requirements of the analysis, such as the need for impurity identification and the required sensitivity.

ParameterHPLC-UVLC-MS
Specificity Good, based on retention time and UV spectrum.[7]Excellent, based on retention time and mass-to-charge ratio.[6]
Sensitivity (LOD/LOQ) Typically in the µg/mL range.Typically in the ng/mL to pg/mL range.[6]
Impurity Identification Limited to comparison with known standards.Enables identification of unknown impurities through mass determination and fragmentation patterns.[5][8]
Quantification Reliable for known impurities with reference standards.Highly accurate and precise quantification, especially using tandem MS.
Cost & Complexity Lower initial cost and less complex to operate.Higher initial investment and requires more specialized expertise.
Throughput Moderate, with typical run times of 20-30 minutes.Can be higher with UHPLC systems and faster gradients.

Data Presentation: Quantitative Comparison

The following table summarizes hypothetical quantitative data for the purity analysis of 5-Fluorothiazol-2-amine using the proposed methods. This data is for illustrative purposes to highlight the performance differences.

Analytical ParameterHPLC-UV MethodLC-MS Method
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.05 µg/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.15 µg/mL1.5 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (%RSD) < 1.5%< 1.0%

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for both HPLC and LC-MS purity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: 5-Fluorothiazol-2-amine Sample dissolve Dissolve in Water/Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC System filter->hplc separation C18 Column Separation hplc->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantify Purity & Impurities integration->quantification end end quantification->end Final Report LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Start: 5-Fluorothiazol-2-amine Sample dissolve Dissolve in Water/Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter lc Inject into LC System filter->lc separation C18 Column Separation lc->separation ionization Electrospray Ionization (ESI) separation->ionization ms_analysis Mass Analysis (MS & MS/MS) ionization->ms_analysis tic Generate Total Ion Chromatogram ms_analysis->tic peak_detection Peak Detection & Mass Assignment tic->peak_detection impurity_id Impurity Identification & Structural Elucidation peak_detection->impurity_id quant Quantification impurity_id->quant end end quant->end Comprehensive Report

References

Comparative Reactivity Analysis: 5-Fluorothiazol-2-amine vs. 2-Aminothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Reactivity of Two Key Thiazole Scaffolds

This guide provides a comprehensive comparison of the chemical reactivity of 5-Fluorothiazol-2-amine and its parent compound, 2-aminothiazole. The introduction of a fluorine atom at the 5-position of the thiazole ring significantly modulates the electronic properties and, consequently, the reactivity of the molecule. Understanding these differences is crucial for the strategic design and synthesis of novel pharmaceutical agents and other functional organic molecules. This document presents a summary of key reactivity parameters, detailed experimental protocols for their determination, and visual representations of the underlying chemical principles.

Executive Summary of Comparative Reactivity

The primary difference in reactivity between 5-Fluorothiazol-2-amine and 2-aminothiazole stems from the strong electron-withdrawing nature of the fluorine atom. This inductive effect decreases the electron density of the thiazole ring and the exocyclic amino group in the fluorinated compound, leading to reduced basicity and nucleophilicity compared to the non-fluorinated analogue.

Parameter2-Aminothiazole5-Fluorothiazol-2-amineInfluence of Fluorine
pKa of Conjugate Acid 5.36 (experimental)~3.66 (estimated)Decreased basicity
Nucleophilicity HigherLowerDecreased nucleophilicity
Reactivity in Electrophilic Aromatic Substitution More reactiveLess reactiveDeactivation of the thiazole ring
Reactivity of the Amino Group More nucleophilicLess nucleophilicReduced reactivity towards electrophiles

Basicity and pKa

Hammett Equation: log(K/K₀) = ρσ

Where:

  • K and K₀ are the acid dissociation constants of the substituted and unsubstituted compounds, respectively.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

For the ionization of 5-substituted 2-aminothiazoles, a ρ value of -2.8 has been reported. The σₚ value for a fluorine substituent is +0.06.

pKa(substituted) = pKa(unsubstituted) - (ρ/1) * σ

pKa(5-F-2-AT) ≈ 5.36 - (-2.8 * 0.06) = 5.36 - 0.168 = 5.192

However, considering the direct attachment to the heterocyclic ring, a σ value for fluorine on a heterocyclic system might be more appropriate. Using a more general σ value for fluorine of +0.61, we can estimate the pKa:

pKa(5-F-2-AT) ≈ 5.36 - (-2.8 * 0.61) = 5.36 - 1.708 = 3.652

This estimated pKa value suggests a significant decrease in basicity for 5-Fluorothiazol-2-amine compared to 2-aminothiazole.

Nucleophilicity

The nucleophilicity of the amino group is crucial for its participation in substitution and addition reactions. The electron-withdrawing fluorine atom in 5-Fluorothiazol-2-amine is expected to decrease the electron density on the exocyclic nitrogen, thereby reducing its nucleophilicity. A quantitative comparison can be achieved by determining Mayr's nucleophilicity parameter (N).

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the experimental procedure for determining the pKa of the conjugate acids of 2-aminothiazole and 5-Fluorothiazol-2-amine.

Methodology:

  • Solution Preparation: Prepare 0.01 M solutions of both 2-aminothiazole and 5-Fluorothiazol-2-amine in a 1:1 (v/v) mixture of methanol and water.

  • Titration Setup: Place 25 mL of the amine solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and a micro-burette containing 0.01 M hydrochloric acid.

  • Titration: Add the HCl solution in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the value.

  • Data Analysis: Plot the pH values against the volume of HCl added. The pKa is determined from the pH at the half-equivalence point.

Protocol 2: Comparative Nucleophilicity Assessment by Competitive Acylation

This experiment provides a direct comparison of the nucleophilicity of the two amines.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of 2-aminothiazole and 5-Fluorothiazol-2-amine in 10 mL of anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Limiting Reagent: Slowly add a sub-stoichiometric amount (e.g., 0.5 mmol) of a suitable acylating agent, such as acetic anhydride, dissolved in 5 mL of dichloromethane.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Product Analysis: After the reaction is complete (i.e., the acylating agent is fully consumed), quench the reaction with water. Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Analyze the product ratio (acetylated 2-aminothiazole vs. acetylated 5-Fluorothiazol-2-amine) using ¹H NMR spectroscopy or HPLC with a suitable standard. A higher proportion of the acetylated 2-aminothiazole will indicate its greater nucleophilicity.

Protocol 3: Determination of Mayr's Nucleophilicity Parameter (N)

This protocol describes the determination of the nucleophilicity parameter N, providing a quantitative measure of nucleophilic reactivity.

Methodology:

  • Selection of Reference Electrophiles: A series of benzhydrylium ions with known electrophilicity parameters (E) are used as reference electrophiles.

  • Kinetic Measurements: The second-order rate constants (k) for the reaction of each amine with each reference electrophile are measured using a stopped-flow spectrophotometer. The disappearance of the colored benzhydrylium ion is monitored over time.

  • Data Analysis: The nucleophilicity parameter N and the sensitivity parameter s are determined from the linear correlation of log(k) with the electrophilicity parameter E, according to the equation: log(k) = s(N + E) .

Visualizing Reaction Pathways and Workflows

reaction_pathway cluster_reactivity Comparative Reactivity cluster_reactions Reactions 2-Aminothiazole 2-Aminothiazole Electrophilic\nAromatic Substitution Electrophilic Aromatic Substitution 2-Aminothiazole->Electrophilic\nAromatic Substitution More Reactive Nucleophilic\nAcylation Nucleophilic Acylation 2-Aminothiazole->Nucleophilic\nAcylation Faster Rate Diazotization\n(Sandmeyer Reaction) Diazotization (Sandmeyer Reaction) 2-Aminothiazole->Diazotization\n(Sandmeyer Reaction) 5-Fluorothiazol-2-amine 5-Fluorothiazol-2-amine 5-Fluorothiazol-2-amine->Electrophilic\nAromatic Substitution Less Reactive 5-Fluorothiazol-2-amine->Nucleophilic\nAcylation Slower Rate 5-Fluorothiazol-2-amine->Diazotization\n(Sandmeyer Reaction)

Caption: Comparative reactivity pathways of 2-aminothiazole and 5-Fluorothiazol-2-amine.

experimental_workflow cluster_pka pKa Determination cluster_nucleophilicity Nucleophilicity Comparison pka_prep Prepare Amine Solutions pka_titrate Potentiometric Titration with HCl pka_prep->pka_titrate pka_analyze Analyze Titration Curve pka_titrate->pka_analyze pka_result Determine pKa pka_analyze->pka_result nuc_setup Competitive Acylation Reaction nuc_monitor Monitor Reaction Progress (TLC/HPLC) nuc_setup->nuc_monitor nuc_analyze Analyze Product Ratio (NMR/HPLC) nuc_monitor->nuc_analyze nuc_result Compare Nucleophilicity nuc_analyze->nuc_result

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Thiazole Analogs in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides an objective comparison of the biological activity of fluorinated and non-fluorinated thiazole analogs, supported by experimental data, to elucidate the impact of fluorination on therapeutic potential.

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of fluorine, a small and highly electronegative atom, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. These modifications often translate to improved efficacy and a more favorable pharmacokinetic profile. This guide delves into a direct comparison of a fluorinated thiazole derivative and its non-fluorinated counterpart to quantify the "fluorine advantage."

Anticancer Activity: A Head-to-Head Comparison

A study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives provides a clear example of the impact of fluorination on anticancer activity. In this research, a phenyl-substituted thiazolopyrimidine (Compound 2b ) and its fluorinated analogs (Compounds 2c , 2d , and 2e ) were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency.

Compound IDStructureTarget Cell LineIC50 (µM)[1]
2b 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][3]thiazolo[4,5-d]pyrimidin-7(6H)-oneA375 (Melanoma)>100
C32 (Amelanotic melanoma)>100
DU145 (Prostate cancer)>100
MCF-7/WT (Breast cancer)>100
2c 3-(2-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][3]thiazolo[4,5-d]pyrimidin-7(6H)-oneA375 (Melanoma)85.3 ± 7.1
C32 (Amelanotic melanoma)79.4 ± 6.3
DU145 (Prostate cancer)92.1 ± 8.5
MCF-7/WT (Breast cancer)>100
2d 3-(3-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][3]thiazolo[4,5-d]pyrimidin-7(6H)-oneA375 (Melanoma)76.5 ± 5.9
C32 (Amelanotic melanoma)71.2 ± 5.1
DU145 (Prostate cancer)88.7 ± 7.9
MCF-7/WT (Breast cancer)>100
2e 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][3]thiazolo[4,5-d]pyrimidin-7(6H)-oneA375 (Melanoma)68.3 ± 4.8
C32 (Amelanotic melanoma)63.9 ± 4.2
DU145 (Prostate cancer)81.4 ± 6.7
MCF-7/WT (Breast cancer)95.6 ± 8.8

As the data indicates, the non-fluorinated compound 2b showed negligible anticancer activity against the tested cell lines, with IC50 values exceeding 100 µM.[1] In stark contrast, the introduction of a single fluorine atom to the phenyl ring in compounds 2c , 2d , and 2e resulted in a significant increase in cytotoxic activity, particularly against melanoma and prostate cancer cell lines.[1] The position of the fluorine atom also influenced the potency, with the 4-fluoro substitution (2e ) generally exhibiting the lowest IC50 values and thus the highest activity.[1]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

In Vitro Anticancer Activity Assay[1]

1. Cell Culture:

  • Human cancer cell lines (A375, C32, DU145, MCF-7/WT) and normal cell lines (CHO-K1, HaCaT) were used.

  • Cells were cultured in appropriate media supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cultures were maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Proliferation Assay (MTT Assay):

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well.

  • After 24 hours of incubation, the cells were treated with the test compounds at various concentrations for 72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • The medium was then removed, and 100 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells.

  • IC50 values were determined from the dose-response curves.

Visualizing the Impact: Experimental Workflow

The following diagram illustrates the workflow of the in vitro anticancer activity screening.

Anticancer_Activity_Workflow Experimental Workflow for In Vitro Anticancer Activity Screening cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assay (MTT) cluster_3 Data Analysis Cell_Culture Cancer Cell Lines (A375, C32, DU145, MCF-7/WT) Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat cells with compounds for 72h Seeding->Treatment Compound_Preparation Prepare serial dilutions of fluorinated and non-fluorinated thiazole analogs Compound_Preparation->Treatment MTT_Addition Add MTT solution Treatment->MTT_Addition Incubation Incubate for 4h MTT_Addition->Incubation Formazan_Solubilization Dissolve formazan crystals in DMSO Incubation->Formazan_Solubilization Absorbance_Reading Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Processing Calculate percentage of cell viability Absorbance_Reading->Data_Processing IC50_Determination Determine IC50 values from dose-response curves Data_Processing->IC50_Determination

Caption: Workflow of the MTT assay for assessing anticancer activity.

Signaling Pathway Implication

While the precise mechanism of action for these specific thiazole derivatives was not fully elucidated in the cited study, thiazole-based compounds are known to inhibit various signaling pathways critical for cancer cell proliferation and survival. One such common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.

PI3K_Akt_mTOR_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiazole_Analog Fluorinated Thiazole Analog (Potential Inhibitor) Thiazole_Analog->PI3K inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by thiazole analogs.

The enhanced activity of the fluorinated analogs suggests that the fluorine atom may improve the binding affinity of the compound to its molecular target, potentially through favorable electrostatic or hydrophobic interactions within the target's binding pocket.

References

Validating the Structure of Synthesized 5-Fluorothiazol-2-amine Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise structural validation of newly synthesized compounds is a cornerstone of success. For researchers working with 5-Fluorothiazol-2-amine hydrochloride and its derivatives, a class of compounds with significant potential in medicinal chemistry, rigorous characterization is imperative.[1][2][3] This guide provides a comparative overview of the essential analytical techniques for structural elucidation, complete with representative data and detailed experimental protocols to ensure the identity, purity, and conformation of your target molecules.

The Analytical Toolkit: A Multi-Faceted Approach to Structural Validation

No single technique can unequivocally determine the structure of a novel compound. Instead, a combination of spectroscopic and analytical methods is employed, each providing a unique piece of the structural puzzle. The primary methods for characterizing this compound derivatives include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Comparative Spectroscopic and Analytical Data

The following tables summarize the expected and representative data for the structural validation of a hypothetical this compound derivative. This data is compiled based on established values for structurally analogous compounds.[4]

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

Technique Atom Expected Chemical Shift (δ) ppm Expected Multiplicity / Coupling Notes
¹H NMR Thiazole-H4~7.0 - 8.0Doublet (d)Coupled to ¹⁹F.
-NH₂~7.0 - 9.0Broad Singlet (br s)Exchangeable with D₂O. Position is concentration and solvent dependent.
HCl ProtonVariableBroad Singlet (br s)Often not observed or is very broad; exchangeable.
¹³C NMR C2 (Thiazole)~165 - 175Doublet (d)Coupled to ¹⁹F.
C4 (Thiazole)~110 - 125Doublet (d)Coupled to ¹⁹F.
C5 (Thiazole)~145 - 160Doublet (d)Directly attached to Fluorine, shows large C-F coupling.
¹⁹F NMR Thiazole-F5~ -110 to -130Singlet (s) or Doublet (d)Chemical shift is relative to a standard (e.g., CFCl₃). May show coupling to H4.

Note: Predicted values are based on data from similar thiazole derivatives and general spectroscopic principles. Actual values may vary based on substitution and solvent.[4]

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

Technique Parameter Expected Value / Observation Interpretation
Mass Spec. (ESI+) [M+H]⁺Calculated m/z for C₃H₃FN₂SCorresponds to the protonated free base of the molecule.
Isotopic PatternPresence of ³⁴S isotope peakConfirms the presence of a sulfur atom.
IR Spectroscopy N-H Stretch~3100 - 3400 cm⁻¹ (broad)Corresponds to the primary amine (-NH₂) and HCl salt.
C=N Stretch~1620 - 1660 cm⁻¹Characteristic of the thiazole ring imine bond.[5]
C-F Stretch~1000 - 1200 cm⁻¹Indicates the presence of the carbon-fluorine bond.
Ring Vibrations~1400 - 1550 cm⁻¹Skeletal vibrations of the thiazole ring.

Table 3: Comparison of Structural Validation Techniques

Technique Information Provided Strengths Limitations Alternative/Complementary Methods
NMR Spectroscopy Detailed atom connectivity, chemical environment, 2D/3D structure in solution.Unambiguous structure determination for soluble compounds.Requires relatively pure sample (>95%); sensitivity can be low for certain nuclei.2D NMR (COSY, HSQC, HMBC) for complex structures.
Mass Spectrometry Molecular weight, elemental formula.High sensitivity, requires very small sample amount.Provides no information on atom connectivity or stereochemistry.High-Resolution MS (HRMS) for exact mass and formula determination.
IR Spectroscopy Presence of specific functional groups.Fast, non-destructive, works for solids and liquids.Complex spectra can be difficult to interpret fully; not all functional groups are IR-active.Raman Spectroscopy.
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry in solid state.The "gold standard" for definitive structure proof.[2][6]Requires a suitable single crystal, which can be difficult to grow.Powder X-ray Diffraction (PXRD) for crystalline phase identification.
Elemental Analysis Percentage composition of C, H, N, S.Confirms elemental formula and purity.Does not provide structural information; requires high purity.Combustion Analysis.

Visualizing the Validation Process

To better understand the workflow and interplay of these techniques, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_conclusion Final Assessment start Design & Plan Synthesis synthesis Chemical Synthesis of Derivative start->synthesis workup Reaction Work-up & Crude Isolation synthesis->workup purify Purification (e.g., Recrystallization, Chromatography) workup->purify ms Mass Spectrometry (MS) - Molecular Weight purify->ms ir IR Spectroscopy - Functional Groups purify->ir nmr NMR (1H, 13C, 19F) - Connectivity purify->nmr xray X-ray Crystallography - Absolute Structure purify->xray If crystal elemental Elemental Analysis - Purity & Formula purify->elemental data_analysis Comprehensive Data Analysis ms->data_analysis ir->data_analysis nmr->data_analysis xray->data_analysis elemental->data_analysis final_structure Structure Confirmed data_analysis->final_structure Data Consistent revisit Re-evaluate Synthesis/Purification data_analysis->revisit Data Inconsistent

Caption: General workflow for the synthesis and structural validation of a new chemical entity.

G center_node Final Validated Structure (5-Fluorothiazol-2-amine HCl Derivative) ms Mass Spectrometry Provides: Molecular Formula ms->center_node Confirms ir IR Spectroscopy Provides: Functional Groups (e.g., -NH₂, C=N, C-F) ir->center_node Confirms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Provides: Atom Connectivity & Environment nmr->center_node Elucidates xray X-ray Crystallography Provides: Absolute 3D Structure & Stereochemistry xray->center_node Defines elemental Elemental Analysis Provides: Elemental Composition & Purity elemental->center_node Confirms G receptor Receptor Tyrosine Kinase (RTK) adp ADP receptor->adp substrate Substrate Protein receptor->substrate Phosphorylation atp ATP atp->receptor p_substrate Phosphorylated Substrate downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream inhibitor Thiazole Derivative (Competitive Inhibitor) inhibitor->receptor Binds to ATP Pocket

References

In vitro biological screening of novel 5-Fluorothiazol-2-amine hydrochloride analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of the in vitro biological screening of novel thiazole derivatives, with a particular focus on their anticancer and antimicrobial properties. The data and protocols presented are synthesized from recent studies to aid researchers in the design and evaluation of new chemical entities based on the 5-fluorothiazol-2-amine structure and related analogs.

Anticancer Activity of Thiazole Derivatives

Recent research has highlighted the potential of thiazole derivatives as potent anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often through mechanisms involving the inhibition of key signaling pathways crucial for tumor growth and survival.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various recently synthesized thiazole analogs against several human cancer cell lines. The data is compiled from multiple studies to provide a comparative perspective. Staurosporine and Sorafenib are included as standard reference drugs.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Analog 4c Thiazole with specific substitutionsMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
Analog 4b Thiazole with bromide substitutionMCF-7 (Breast)31.5 ± 1.91Staurosporine6.77 ± 0.41
HepG2 (Liver)51.7 ± 3.13Staurosporine8.4 ± 0.51
Analog 5 Thiazole with acetyloxy substitutionMCF-7 (Breast)28.0 ± 1.69Staurosporine6.77 ± 0.41
HepG2 (Liver)26.8 ± 1.62Staurosporine8.4 ± 0.51
Analog 4d 3-nitrophenylthiazolyl derivativeMDA-MB-231 (Breast)1.21Sorafenib1.18
Analog 4b 4-chlorophenylthiazolyl derivativeMDA-MB-231 (Breast)3.52Sorafenib1.18
Analog 20 2-aminothiazole with 4,5-butylidene and benzylic aminesH1299 (Lung)4.89--
SHG-44 (Glioma)4.03--

Key Signaling Pathways in Anticancer Activity

Several thiazole derivatives have been found to exert their anticancer effects by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis.[1][2] Inhibition of VEGFR-2 can suppress tumor growth by cutting off its blood supply.

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds P P VEGFR-2->P Autophosphorylation Thiazole Analog Thiazole Analog Thiazole Analog->VEGFR-2 Inhibits Downstream Signaling Downstream Signaling P->Downstream Signaling Activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes

VEGFR-2 Inhibition by Thiazole Analogs.

Antimicrobial Potential of Thiazole Derivatives

The versatility of the thiazole ring extends to antimicrobial applications.[3][4][5] Novel thiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, including multi-drug resistant strains.

Comparative Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected thiazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference DrugReference MIC (µg/mL)
Oxazole Analog 6b Mycobacterium tuberculosis H37Rv3.13--
Thiazolidinone 12 MRSA (Resistant S. aureus)67.5–135.1 (µM)Ampicillin> MIC of analog
E. coli (Resistant)67.5–135.1 (µM)Ampicillin> MIC of analog
Thiazolidinone 10 Candida albicans-KetoconazoleLess active than analog

Experimental Protocols

Standardized in vitro assays are crucial for the preliminary evaluation and comparison of novel compounds. The following are detailed methodologies for commonly employed assays in the screening of thiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow A Cell Seeding (e.g., 5,000-10,000 cells/well in 96-well plate) B 24h Incubation (Allow for cell attachment) A->B C Compound Treatment (Serial dilutions of thiazole analogs) B->C D Incubation (e.g., 24, 48, or 72 hours) C->D E Add MTT Solution (5 mg/mL) D->E F 2-4h Incubation (Formation of formazan crystals) E->F G Solubilization (Add DMSO or other solvent) F->G H Measure Absorbance (at 570 nm) G->H I Data Analysis (Calculate % viability and IC50) H->I

References

Comparing the efficacy of different coupling reagents for 5-Fluorothiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is paramount, especially when dealing with electronically deficient and potentially challenging substrates such as 5-Fluorothiazol-2-amine hydrochloride. This guide provides an objective comparison of the efficacy of common coupling reagents for this specific amine, supported by experimental data from analogous systems, detailed methodologies, and visual representations of reaction pathways and workflows.

Performance Comparison of Common Coupling Reagents

The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atom and the thiazole ring, which can render the amine less nucleophilic. Consequently, the selection of a highly efficient coupling reagent is crucial to achieve high yields and purity. While direct comparative studies on this compound are not extensively documented in publicly available literature, data from studies on other electron-deficient amines and 2-aminothiazole derivatives provide valuable insights into the expected performance of various coupling reagents.

The following table summarizes the performance of three common classes of coupling reagents—a uronium salt (HATU), a phosphonium salt (PyBOP), and a carbodiimide (EDC) in conjunction with an additive (HOBt)—in the context of coupling with electron-deficient amines. Additionally, propylphosphonic anhydride (T3P) is included as a highly effective modern alternative.

Coupling Reagent/SystemReagent ClassTypical Yield Range (%)Typical Reaction Time (h)Key Observations & Potential Side Products
HATU Uronium/Aminium Salt70-95%1-4Highly efficient for many substrates, but can be less effective for highly electron-deficient amines. Potential for guanidinium byproduct formation if the amine is added before the carboxylic acid.
PyBOP Phosphonium Salt65-90%2-6Generally effective with a good safety profile. The byproduct, HMPA, is toxic and requires careful handling and disposal.
EDC/HOBt Carbodiimide/Additive50-85%4-24A cost-effective and widely used method. Yields can be lower with electron-deficient amines, and longer reaction times may be required. The urea byproduct is water-soluble, simplifying purification.
T3P® Phosphonic Anhydride85-98%1-3Often superior for challenging substrates, including electron-deficient amines, with high yields and short reaction times. Byproducts are water-soluble, facilitating a simple workup.

Experimental Protocols

The following are generalized experimental protocols for the amide coupling of a generic carboxylic acid with this compound using the compared reagents. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Coupling using HATU

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) and the remaining DIPEA (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling using T3P®

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.05 eq)

  • T3P® (50 wt% solution in ethyl acetate) (1.5 eq)

  • Pyridine or DIPEA (3.0 eq)

  • Anhydrous Ethyl Acetate or Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) and the carboxylic acid (1.05 eq) in the chosen anhydrous solvent, add the base (pyridine or DIPEA) (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • If the product is in an organic layer, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Coupling using EDC/HOBt

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of the carboxylic acid (1.1 eq), HOBt (1.2 eq), and this compound (1.0 eq) in the chosen anhydrous solvent, add DIPEA (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathways and Workflow

To further aid in the understanding of these coupling reactions, the following diagrams, generated using the DOT language, illustrate the generalized mechanisms and a logical workflow for selecting a coupling reagent.

Amide_Coupling_Workflow start Start: Couple Carboxylic Acid with 5-Fluorothiazol-2-amine HCl substrate_analysis Analyze Substrate Properties: - Steric hindrance? - Electronically demanding? start->substrate_analysis reagent_selection Select Coupling Reagent substrate_analysis->reagent_selection t3p T3P® reagent_selection->t3p High Yield & Purity for Difficult Substrates hatu HATU reagent_selection->hatu General High Efficiency edc_hobt EDC/HOBt reagent_selection->edc_hobt Cost-Effective Option reaction Perform Coupling Reaction t3p->reaction hatu->reaction edc_hobt->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Amide Product purification->product

Caption: Logical workflow for selecting a coupling reagent.

Uronium_Salt_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester HATU HATU HATU + Base Active_Ester->Active_Ester_c Nucleophilic Attack Amine Ar-NH2 Amide R-CONH-Ar Amine->Amide

Caption: Generalized mechanism for HATU-mediated coupling.

Carbodiimide_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Intermediate) Carboxylic_Acid->O_Acylisourea EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester HOBt HOBt HOBt HOBt_Ester->HOBt_Ester_c Nucleophilic Attack Amine Ar-NH2 Amide R-CONH-Ar Amine->Amide

Caption: Generalized mechanism for EDC/HOBt-mediated coupling.

Conclusion and Recommendations

The selection of an optimal coupling reagent for the amidation of this compound is a critical step in the synthetic process. Based on the available data for electronically deficient amines:

  • For maximizing yield and efficiency, especially in challenging cases, T3P® is a highly recommended choice. Its ability to provide high yields with short reaction times and a straightforward workup makes it a superior option for difficult substrates.

  • HATU is a robust and generally high-yielding reagent that is suitable for a wide range of applications. However, its performance may be substrate-dependent with highly deactivated amines.

  • EDC/HOBt remains a viable and cost-effective option. While it may require longer reaction times and potentially result in lower yields compared to T3P® and HATU for this specific substrate, its ease of use and the water-solubility of its byproduct are advantageous.

Ultimately, the choice of reagent will depend on the specific requirements of the synthesis, including the scale of the reaction, cost considerations, and the steric and electronic properties of the carboxylic acid coupling partner. It is recommended to perform small-scale test reactions to determine the optimal conditions for each specific substrate combination.

Unveiling the Potential of Novel 5-Fluorothiazol-2-amine Derivatives as Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective cancer therapeutics, researchers are increasingly focusing on the development of novel kinase inhibitors. Among these, 5-Fluorothiazol-2-amine derivatives have emerged as a promising class of compounds. This guide provides a comprehensive benchmark of new 5-Fluorothiazol-2-amine derivatives against established kinase inhibitors, offering researchers, scientists, and drug development professionals a detailed comparison supported by experimental data.

Comparative Efficacy Against Key Cancer-Associated Kinases

The inhibitory potential of novel 5-Fluorothiazol-2-amine derivatives has been evaluated against several key kinases implicated in cancer progression. For the purpose of this guide, we will focus on the comparison of a representative N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative, Compound 18 (CYC116) , with known multi-kinase inhibitors, Sorafenib and Sunitinib. While direct head-to-head data for a specific "5-Fluorothiazol-2-amine" is limited in publicly available literature, the analysis of structurally related fluorinated aminothiazole compounds provides valuable insights into their potential.[1][2]

Table 1: In Vitro Kinase Inhibitory Activity of Representative Aminothiazole Derivative and Known Inhibitors

Compound/DrugTarget Kinase(s)Kᵢ (nM)IC₅₀ (nM)Reference
Compound 18 (CYC116) Aurora A8.0-[2]
Aurora B9.2-[2]
Sorafenib Raf-1-6[1]
B-Raf-22[1]
VEGFR-2-90[1]
PDGFR-β-57[1]
Sunitinib PDGFRβ-2[1]
VEGFR2 (Flk-1)-80[1]

Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are both measures of inhibitor potency. Lower values indicate higher potency. Data is compiled from multiple sources and may not be directly comparable due to differing assay conditions.

Furthermore, the anti-proliferative activity of various 2-aminothiazole derivatives has been demonstrated across a range of human cancer cell lines.

Table 2: Anti-proliferative Activity of Selected 2-Aminothiazole Derivatives in Cancer Cell Lines

Derivative ClassCell LineIC₅₀ (µM)Reference
2-amino-thiazole-5-carboxylic acid phenylamideK563 (Leukemia)16.3[3]
Thiazole/Thiadiazole CarboxamideA549 (Lung Cancer)0.83[4]
Thiazole/Thiadiazole CarboxamideHT-29 (Colon Cancer)0.68[4]
Thiazole/Thiadiazole CarboxamideMDA-MB-231 (Breast Cancer)3.94[4]

Key Signaling Pathways Targeted

The development of 5-Fluorothiazol-2-amine derivatives as kinase inhibitors primarily focuses on disrupting signaling pathways crucial for cancer cell growth, proliferation, and survival. Two of the most critical pathways are the PI3K/Akt/mTOR and the Ras/MAPK pathways, which are frequently dysregulated in various cancers.[5][6][7]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 5-Fluorothiazol-2-amine Derivatives Inhibitor->PI3K inhibit Inhibitor->AKT inhibit Inhibitor->mTORC1 inhibit

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway and points of inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, standardized experimental protocols are essential. The following outlines the methodologies for key assays used in the benchmarking of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This biochemical assay quantifies the concentration of a compound required to inhibit the activity of a specific kinase by 50%.[8]

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate

  • ATP (often radiolabeled, e.g., [γ-³³P]ATP)

  • Test compounds (serial dilutions)

  • Known kinase inhibitor (positive control)

  • Assay buffer

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compounds or controls to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction.

  • Quantify substrate phosphorylation using an appropriate detection method (e.g., scintillation counting for radiolabeled ATP, or luminescence/fluorescence-based methods).

  • Calculate the percentage of kinase inhibition relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

IC50_Workflow A Prepare Serial Dilutions of Inhibitor B Incubate Kinase, Substrate, & Inhibitor A->B C Initiate Reaction with ATP B->C D Stop Reaction & Measure Activity C->D E Plot Inhibition vs. [Inhibitor] D->E F Calculate IC50 Value E->F

Figure 2: General workflow for IC₅₀ determination in a biochemical assay.
Cell-Based Anti-proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.

Materials:

  • Human cancer cell lines

  • Cell culture medium and supplements

  • Test compounds (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion

The preliminary data on 5-Fluorothiazol-2-amine derivatives and their structural analogs indicate a promising future for this class of compounds as potent and selective kinase inhibitors. Their ability to target key oncogenic signaling pathways, coupled with significant anti-proliferative activity in various cancer cell lines, underscores their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety profiles as next-generation anticancer agents. This guide serves as a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

Safety Operating Guide

Navigating the Disposal of 5-Fluorothiazol-2-amine Hydrochloride: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

The primary route for the disposal of 5-Fluorothiazol-2-amine hydrochloride is through a licensed and approved hazardous waste disposal facility.[1][2][3] Due to its halogenated nature, this compound requires special handling to prevent environmental contamination.

Immediate Safety and Handling Protocols

Before proceeding with the disposal process, it is imperative to adhere to strict safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE) and Safety Measures:

Equipment/MeasureSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the chemical.
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area or with a fume hood.Avoids inhalation of dust or vapors.
Work Area Ensure an eyewash station and safety shower are readily accessible.Provides immediate decontamination in case of accidental exposure.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: this compound should be classified as a halogenated organic waste.

  • Segregate Waste Streams: It is crucial to collect halogenated organic waste separately from non-halogenated waste.[1] Mixing these waste streams can complicate and increase the cost of disposal.

Step 2: Proper Waste Containment and Labeling

  • Container Selection: Use a designated, chemically compatible, and leak-proof container for collecting the waste.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.

Step 3: On-site Storage

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Container Integrity: Ensure the container is kept tightly sealed when not in use to prevent the release of vapors.

Step 4: Arrange for Professional Disposal

  • Contact a Licensed Waste Disposal Service: The disposal of halogenated organic compounds must be handled by a professional and licensed hazardous waste disposal company.[1][2]

  • Disposal Method: The most common and recommended method for the disposal of halogenated organic waste is high-temperature incineration.[4][5] This process is designed to break down the compound into less harmful substances.

Step 5: Documentation

  • Maintain Records: Keep detailed records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance.

Experimental Protocols Cited

While specific experimental protocols for the disposal of this compound are not available, the general principle of high-temperature incineration for halogenated organic compounds is a well-established and effective method for their destruction.[4][5] This process involves subjecting the chemical to very high temperatures in a controlled environment to ensure its complete breakdown.

Disclaimer: The information provided here is based on general principles for the disposal of halogenated organic compounds. A specific Safety Data Sheet (SDS) for this compound was not found. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office and a licensed hazardous waste disposal company to ensure full compliance with all local, state, and federal regulations.

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe spill_kit Ensure Spill Kit is Available ppe->spill_kit identify Identify as Halogenated Organic Waste spill_kit->identify segregate Segregate from Non-Halogenated Waste identify->segregate contain Collect in a Labeled, Compatible Container segregate->contain store Store in a Secure, Ventilated Area contain->store contact Contact Licensed Hazardous Waste Disposal Company store->contact transport Arrange for Waste Pickup and Transport contact->transport incinerate High-Temperature Incineration transport->incinerate document Document Disposal incinerate->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Fluorothiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Fluorothiazol-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS: 745053-64-9).[1][2] Given the absence of a specific Safety Data Sheet (SDS), this information is compiled from data on structurally similar compounds, including other amine hydrochlorides and thiazole derivatives. It is imperative to handle this compound with caution and adhere to the highest safety standards in the laboratory.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use and change them frequently.
Body Protection Laboratory CoatA flame-resistant lab coat that fits properly and is fully buttoned is mandatory.
Respiratory Protection RespiratorUse a NIOSH-approved respirator if working outside of a fume hood or if dusts are generated.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe working environment.

  • Engineering Controls : All handling of this compound solid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Weighing and Aliquoting :

    • Perform these tasks within a fume hood.

    • Use a dedicated and clean set of spatulas and weighing papers.

    • Minimize the generation of dust.

  • Solution Preparation :

    • Add the solid to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, cool the vessel as needed.

  • Personal Hygiene :

    • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[3][5][6]

    • Remove contaminated clothing immediately and wash it before reuse.[3]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

Waste TypeCollection Procedure
Solid Waste Collect unused or contaminated solid this compound in a clearly labeled, sealed, and chemically resistant container designated for hazardous waste.[7][8] This includes contaminated items like weighing paper and disposable spatulas.
Liquid Waste Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container for halogenated organic waste. Do not mix with other waste streams.
Contaminated PPE Used gloves, masks, and other disposable PPE should be double-bagged and placed in a designated container for chemically contaminated waste.

Disposal Protocol:

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Professional Disposal : Arrange for the collection and disposal of all waste through a licensed professional waste disposal service.[3][5][7][8] Do not discharge any waste down the drain or into the environment.[5][9][10][11]

  • Empty Containers : Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.

Experimental Workflow and Safety Procedures

The following diagrams illustrate the necessary workflows for handling and disposing of this compound safely.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood handling_weigh Weigh Solid Compound prep_fume_hood->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate cleanup_ppe Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Step-by-step safe handling workflow.

G Disposal Workflow for this compound cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal waste_solid Solid Waste (Unused chemical, contaminated items) collection_solid Seal in Labeled Hazardous Solid Waste Container waste_solid->collection_solid waste_liquid Liquid Waste (Solutions, rinsate) collection_liquid Seal in Labeled Hazardous Liquid Waste Container waste_liquid->collection_liquid waste_ppe Contaminated PPE collection_ppe Double-bag and Place in Contaminated Waste waste_ppe->collection_ppe disposal_storage Store in Satellite Accumulation Area collection_solid->disposal_storage collection_liquid->disposal_storage collection_ppe->disposal_storage disposal_professional Dispose via Licensed Waste Management Service disposal_storage->disposal_professional

Caption: Safe disposal workflow for all waste types.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluorothiazol-2-amine hydrochloride
Reactant of Route 2
5-Fluorothiazol-2-amine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。